molecular formula C5H4N4O B12404558 Hypoxanthine-15N4

Hypoxanthine-15N4

カタログ番号: B12404558
分子量: 140.08 g/mol
InChIキー: FDGQSTZJBFJUBT-NNZQUYKOSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Hypoxanthine-15N4 is a stable heavy isotope-labeled form of hypoxanthine where four nitrogen atoms in the purine ring have been replaced with 15N. This compound serves as a critical internal standard in mass spectrometry-based assays, enabling precise quantification of endogenous hypoxanthine levels in complex biological samples. In research, this compound is primarily used in two key areas. First, it is a validated biomarker for radiation biodosimetry, where its elevated levels in urine, as quantified against the labeled standard, indicate exposure to ionizing radiation and hypoxia . Second, it is an essential tracer for studying purine metabolism, particularly the salvage pathway. Through this pathway, hypoxanthine is recycled by the enzyme hypoxanthine phosphoribosyl transferase 1 (HPRT1) to form inosine monophosphate (IMP), a central precursor for adenine and guanine nucleotides . Studies show that cellular stress, such as electron transport chain (ETC) inhibition, can shift purine synthesis away from de novo pathways and towards salvage, increasing the reliance on compounds like hypoxanthine . This compound allows researchers to accurately trace these metabolic fluxes. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C5H4N4O

分子量

140.08 g/mol

IUPAC名

1,7-dihydropurin-6-one

InChI

InChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)/i6+1,7+1,8+1,9+1

InChIキー

FDGQSTZJBFJUBT-NNZQUYKOSA-N

異性体SMILES

C1=[15N]C2=C([15NH]1)C(=O)[15NH]C=[15N]2

正規SMILES

C1=NC2=C(N1)C(=O)NC=N2

製品の起源

United States

Foundational & Exploratory

Physicochemical Properties of Hypoxanthine-¹⁵N₄: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Hypoxanthine-¹⁵N₄, an isotopically labeled purine (B94841) derivative crucial for a range of research applications, including metabolic flux analysis and as an internal standard in quantitative mass spectrometry. This document outlines its fundamental characteristics, details the experimental protocols for their determination, and illustrates its central role in biochemical pathways.

Core Physicochemical Data

The physicochemical properties of Hypoxanthine-¹⁵N₄ are presented below. It is important to note that while the molecular formula and weight are specific to the ¹⁵N₄-labeled variant, other experimental data, such as melting point, boiling point, solubility, and pKa, are primarily reported for the unlabeled hypoxanthine (B114508). The introduction of stable isotopes like ¹⁵N results in a negligible difference in these macroscopic physical properties. Therefore, the values for unlabeled hypoxanthine serve as a highly accurate proxy for the ¹⁵N₄-labeled compound.

Table 1: General and Physical Properties of Hypoxanthine-¹⁵N₄

PropertyValueSource
Chemical Formula C₅H₄¹⁵N₄O-
Molecular Weight 140.09 g/mol [1]
Appearance White to off-white crystalline solid[2]
Melting Point >300 °C (decomposes)[2]
Boiling Point 551.0 ± 30.0 °C at 760 mmHg (Predicted)[1]
Thermal Decomposition Decomposes upon melting.[3]

Table 2: Solubility Profile of Hypoxanthine

SolventSolubilityTemperature (°C)Source
Water0.078 g/100 mL19
Water1.4 g/100 mL100
Dilute Acid (e.g., 0.5 M H₂SO₄)SolubleNot Specified
Dilute Alkali (e.g., 10 M NaOH)SolubleNot Specified

Table 3: Acidity and Basicity of Hypoxanthine

ParameterValueSource
pKa (Acidic) 8.93
pKa (Basic) 2.39

Biochemical Pathways Involving Hypoxanthine

Hypoxanthine is a central intermediate in purine metabolism, primarily featuring in the purine salvage and degradation pathways. Understanding these pathways is critical for applications in metabolic research and drug development.

Purine Salvage Pathway

The purine salvage pathway recycles purine bases, including hypoxanthine, back into the nucleotide pool. This is an energy-efficient alternative to de novo synthesis. The key enzyme in the salvage of hypoxanthine is Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT), which converts hypoxanthine to inosine (B1671953) monophosphate (IMP).

Purine_Salvage_Pathway Purine Salvage Pathway Hypoxanthine Hypoxanthine IMP Inosine Monophosphate (IMP) Hypoxanthine->IMP HGPRT PRPP PRPP PRPP->IMP PPi PPi IMP->PPi HGPRT HGPRT

Figure 1: Purine Salvage Pathway for Hypoxanthine.
Purine Degradation Pathway

In the purine degradation pathway, hypoxanthine is catabolized to uric acid for excretion. This process involves the enzyme xanthine (B1682287) oxidase, which first oxidizes hypoxanthine to xanthine and then xanthine to uric acid.

Purine_Degradation_Pathway Purine Degradation Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase Xanthine_Oxidase Xanthine Oxidase

Figure 2: Purine Degradation Pathway of Hypoxanthine.

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of Hypoxanthine-¹⁵N₄.

Melting Point Determination

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of dry, crystalline Hypoxanthine-¹⁵N₄ is finely powdered. The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the sealed end. The tube is then tapped gently to compact the sample to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Procedure:

    • The apparatus is pre-heated to a temperature approximately 20°C below the expected melting point.

    • The packed capillary tube is inserted into the heating block.

    • The temperature is increased at a slow, controlled rate (e.g., 1-2°C per minute) to ensure thermal equilibrium.

    • The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. Due to decomposition, a darkening of the sample is typically observed at higher temperatures.

Solubility Determination

Methodology: Shake-Flask Method

  • Preparation of Saturated Solution: An excess amount of solid Hypoxanthine-¹⁵N₄ is added to a known volume of the solvent (e.g., deionized water, buffer of a specific pH) in a sealed container.

  • Equilibration: The container is agitated in a constant temperature water bath (e.g., 25°C and 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation: The suspension is allowed to settle, and an aliquot of the supernatant is carefully removed, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter or centrifugation can be used for complete removal of undissolved solid.

  • Quantification: The concentration of dissolved Hypoxanthine-¹⁵N₄ in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of Hypoxanthine-¹⁵N₄ is used for accurate quantification.

pKa Determination

Methodology: UV-Vis Spectrophotometry

  • Preparation of Buffer Solutions: A series of buffer solutions with a range of known pH values (e.g., from pH 1 to pH 10) are prepared.

  • Sample Preparation: A stock solution of Hypoxanthine-¹⁵N₄ is prepared in a suitable solvent (e.g., water or a small amount of DMSO). Aliquots of the stock solution are added to each buffer solution to achieve the same final concentration.

  • Spectrophotometric Measurement: The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range (e.g., 200-350 nm).

  • Data Analysis:

    • The wavelengths of maximum absorbance for the fully protonated (acidic) and fully deprotonated (basic) forms of hypoxanthine are identified from the spectra at the lowest and highest pH values, respectively.

    • The absorbance at these wavelengths is measured for all the buffer solutions.

    • The ratio of the concentrations of the deprotonated to protonated forms ([A⁻]/[HA]) at each pH is calculated from the absorbance data.

    • The pKa is determined by plotting the logarithm of this ratio (log([A⁻]/[HA])) against the pH. The pKa is the pH at which this ratio is equal to 1 (i.e., log([A⁻]/[HA]) = 0).

Experimental Workflow for Quantification

A common application of Hypoxanthine-¹⁵N₄ is as an internal standard for the quantification of endogenous hypoxanthine in biological samples by LC-MS. The following diagram illustrates a typical experimental workflow.

LCMS_Workflow LC-MS Quantification Workflow with Hypoxanthine-¹⁵N₄ Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Hypoxanthine-¹⁵N₄ (Internal Standard) Sample->Spike Extraction Protein Precipitation & Sample Extraction Spike->Extraction LC Liquid Chromatography (LC) Separation Extraction->LC MS Mass Spectrometry (MS) Detection LC->MS Data Data Analysis (Ratio of Analyte to Internal Standard) MS->Data

References

Synthesis and purification methods for 15N-labeled hypoxanthine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of ¹⁵N-Labeled Hypoxanthine (B114508)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the synthesis and purification of ¹⁵N-labeled hypoxanthine. The document details both chemical and enzymatic synthesis routes, outlines effective purification protocols, and presents key quantitative data to inform experimental design. Diagrams of relevant pathways and workflows are included to illustrate the core concepts.

Introduction to ¹⁵N-Labeled Hypoxanthine

Hypoxanthine is a naturally occurring purine (B94841) derivative that serves as a crucial intermediate in the metabolism of nucleic acids. It is a key component of the purine salvage pathway and a precursor in the de novo synthesis of purine nucleotides.[1][2] Its isotopically labeled form, ¹⁵N-hypoxanthine, is an invaluable tool in metabolic research, drug development, and clinical diagnostics. It is used as an internal standard for accurate quantification in mass spectrometry-based studies, as a tracer to elucidate metabolic fluxes in purine pathways, and in nuclear magnetic resonance (NMR) for structural and dynamic studies of biomolecules.[3][4][5] The ability to synthesize and purify high-quality ¹⁵N-labeled hypoxanthine is therefore critical for advancing research in these fields.

Synthesis Methodologies

The generation of ¹⁵N-labeled hypoxanthine can be achieved through two primary approaches: multi-step chemical synthesis and enzymatic conversion.

Chemical Synthesis

Chemical synthesis offers a robust method for producing specifically labeled hypoxanthine. A common and effective strategy begins with an inexpensive pyrimidine (B1678525) precursor, 4-amino-6-hydroxy-2-mercaptopyrimidine, and introduces the ¹⁵N label through a nitrosation/reduction sequence. The purine ring is then formed, followed by desulfurization to yield the final product.

The general workflow for this chemical synthesis is outlined below.

G Workflow for Chemical Synthesis of [7-¹⁵N]Hypoxanthine A 4-Amino-6-hydroxy- 2-mercaptopyrimidine B Nitrosation with [¹⁵N]NaNO₂ A->B 1 N HCl C Reduction with Na₂S₂O₄ B->C Ice Bath D [5-¹⁵N]-5,6-Diamino- 2-thiouracil C->D E Ring Closure with Diethoxymethyl Acetate D->E DMF, Reflux F [7-¹⁵N]-2-Thioxohypoxanthine E->F G Desulfurization with Raney Nickel F->G Formic Acid H [7-¹⁵N]Hypoxanthine G->H

Caption: Chemical synthesis route for [7-¹⁵N]hypoxanthine.

Enzymatic Synthesis and Pathways

Enzymatic methods provide highly specific routes to labeled purines, often starting from labeled precursors within biological pathways. Hypoxanthine is central to several key metabolic processes, including the de novo synthesis, degradation, and salvage of purines.

De Novo Purine Synthesis The de novo pathway builds purines from simpler molecules like amino acids, CO2, and formate. The pathway culminates in the synthesis of inosine (B1671953) monophosphate (IMP), which features hypoxanthine as its base. By providing ¹⁵N-labeled precursors, such as ¹⁵NH₄Cl or labeled glutamine and glycine, cells can be used as bioreactors to produce ¹⁵N-IMP, which can then be hydrolyzed to yield ¹⁵N-labeled hypoxanthine.

G De Novo Purine Biosynthesis Pathway R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP ATP → AMP PRA 5-Phosphoribosylamine PRPP->PRA Glutamine → Glutamate (¹⁵N source) MultiStep Multiple Steps (Requires Glycine, Formate, Glutamine, Aspartate, CO₂) PRA->MultiStep IMP Inosine Monophosphate (IMP) (Hypoxanthine Base) MultiStep->IMP AMP AMP IMP->AMP GTP, Aspartate GMP GMP IMP->GMP ATP, Glutamine

Caption: Simplified de novo pathway leading to IMP.

Purine Salvage and Degradation Pathways The purine salvage pathway recycles bases like hypoxanthine back into nucleotides. The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) converts hypoxanthine directly to IMP. Conversely, the degradation pathway catabolizes purines, where xanthine (B1682287) oxidase converts hypoxanthine to xanthine and then to uric acid. These pathways regulate intracellular hypoxanthine levels and are relevant for understanding its metabolic fate.

G Purine Salvage and Degradation Pathways Hypoxanthine Hypoxanthine IMP IMP Hypoxanthine->IMP HGPRT (Salvage Pathway) Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase (Degradation) UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase Adenosine Adenosine Inosine Inosine (Hypoxanthine Riboside) Adenosine->Inosine Adenosine Deaminase Inosine->Hypoxanthine PNP center

Caption: Key metabolic pathways involving hypoxanthine.

Purification Methods

Achieving high purity is essential for the application of ¹⁵N-labeled hypoxanthine. The most common and effective methods are high-performance liquid chromatography and recrystallization.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful technique for purifying hypoxanthine from reaction mixtures and biological extracts. A C18 column is typically used with a mobile phase consisting of an aqueous buffer (e.g., trifluoroacetic acid or phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile (B52724).

General HPLC Protocol:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of methanol or acetonitrile in an aqueous buffer (e.g., 0.1% TFA in water).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at 254 nm or 280 nm.

  • Procedure: The crude sample is dissolved in the mobile phase, filtered, and injected into the HPLC system. Fractions corresponding to the hypoxanthine peak are collected, pooled, and concentrated to dryness.

Recrystallization

Recrystallization is a classic and effective method for purifying solid compounds. The choice of solvent is critical; an ideal solvent will dissolve hypoxanthine poorly at low temperatures but well at high temperatures, while impurities remain soluble at all temperatures. Water, ethanol, and ammonia (B1221849) solutions have been used to obtain different polymorphs of hypoxanthine.

General Recrystallization Protocol:

  • Dissolve the crude ¹⁵N-hypoxanthine in a minimum amount of a suitable hot solvent (e.g., water).

  • If insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

  • Further cool the solution in an ice bath to maximize the yield of the precipitate.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the crystals thoroughly, for instance, in a vacuum desiccator over P₂O₅.

Quantitative Data Summary

The following table summarizes key quantitative data from cited synthesis and purification methods for labeled purines, including hypoxanthine.

ParameterMethodValueReference
Yield Chemical Synthesis (Ring Closure)>95%
Chemical Synthesis (Chloropurine)80% - 90%
Chemical Synthesis (Overall)27% - 34% (for related purines)
Purity Chemical Synthesis (HPLC-UV)98+%
Commercial Standard98.50%
Isotopic Enrichment Enzymatic Synthesis>98 at. % ¹⁵N
Chemical Synthesis>99 at. % excess ¹⁵N
Commercial Standard98%

Detailed Experimental Protocols

Protocol 1: Chemical Synthesis of [7-¹⁵N]Hypoxanthine

This protocol is adapted from a procedure for synthesizing specifically labeled adenosine, where [7-¹⁵N]hypoxanthine is a key intermediate.

Step A: Synthesis of [5-¹⁵N]-5,6-diamino-2-thioxo-1,2-dihydro-4(3H)-pyrimidinone

  • Weigh 0.805 g (5.0 mmol) of 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate into a 100-mL round-bottom flask with a stir bar.

  • Add 25 mL of 1 N HCl and chill the suspension for 10 minutes in an ice bath.

  • Dissolve 0.385 g (5.5 mmol) of [¹⁵N]NaNO₂ in ~1 mL of water.

  • Slowly add the sodium nitrite (B80452) solution to the reaction mixture over ~5 minutes. The mixture will turn from yellow to red.

  • After the addition is complete, add 2.61 g (15 mmol) of Na₂S₂O₄ in portions over 20 minutes while keeping the reaction in the ice bath.

  • Stir the mixture for ~7 hours in the ice bath. The reaction is complete when the color changes from red to yellow. Monitor by HPLC if necessary.

  • Collect the solid product by vacuum filtration and wash with cold water.

Step B: Synthesis of [7-¹⁵N]-2-thioxohypoxanthine

  • Transfer the product from Step A to a 100-mL round-bottom flask.

  • Add 15 mL of dimethylformamide (DMF) and 3 mL (15 mmol) of diethoxymethyl acetate.

  • Attach a condenser and reflux the mixture under a nitrogen atmosphere for ~3 hours. Monitor the reaction by HPLC.

  • Cool the mixture in an ice bath and precipitate the product by adding 50 mL of cold acetonitrile.

  • Collect the solid by vacuum filtration, wash with cold acetonitrile, and dry over P₂O₅.

Step C: Synthesis of [7-¹⁵N]Hypoxanthine

  • Transfer the [7-¹⁵N]-2-thioxohypoxanthine to a 100-mL round-bottom flask.

  • Add 30 mL of water, a stir bar, and 2 mL of 96% formic acid.

  • Carefully add 4.5 g of a 50% aqueous Raney Nickel slurry. Caution: Raney Nickel is pyrophoric if allowed to dry.

  • Reflux the mixture for ~4 hours, monitoring for completeness by HPLC.

  • Filter the hot mixture through Celite to remove the Raney Nickel, washing the filter cake with hot water.

  • Cool the filtrate to induce crystallization. The final product can be further purified by recrystallization from water or by preparative HPLC.

Protocol 2: HPLC Purification of Hypoxanthine

This is a generalized protocol based on methods developed for analyzing hypoxanthine in biological samples.

  • Sample Preparation: Dissolve the crude ¹⁵N-hypoxanthine in the initial mobile phase (e.g., 0.1% TFA in water). Centrifuge or filter the sample through a 0.22 µm filter to remove particulate matter.

  • HPLC System Setup:

    • Column: C18 monolithic or particle-packed column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water.

    • Mobile Phase B: Methanol or acetonitrile.

    • Gradient: A linear gradient from 0% B to 40% B over 20-30 minutes may be suitable for separating hypoxanthine from related purines. An isocratic method can also be used if impurities are well-separated.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector set to 254 nm.

  • Injection and Fraction Collection: Inject the prepared sample onto the column. Monitor the chromatogram and collect the fractions corresponding to the retention time of a hypoxanthine standard.

  • Post-Purification: Combine the pure fractions and remove the solvent using a rotary evaporator or lyophilizer. The resulting solid is the purified ¹⁵N-labeled hypoxanthine.

References

Metabolic Fate and Pathways of Hypoxanthine-15N4 in vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive technical overview of the in vivo metabolic fate of Hypoxanthine-15N4, a stable isotope-labeled purine (B94841) base. It details the primary metabolic pathways, experimental methodologies for tracing its fate, and quantitative data interpretation. This guide is intended to serve as a resource for designing and conducting preclinical studies involving labeled hypoxanthine (B114508) to investigate purine metabolism in various physiological and pathological states.

Introduction

Hypoxanthine is a naturally occurring purine derivative that plays a central role in nucleotide metabolism. It is an intermediate in the degradation of adenosine (B11128) monophosphate (AMP) and inosine (B1671953) monophosphate (IMP), and it serves as a substrate for both salvage and catabolic pathways. The use of stable isotope-labeled hypoxanthine, such as this compound, allows for the precise tracing of its metabolic fate in vivo, providing valuable insights into the dynamic balance between purine salvage and degradation. Understanding these pathways is crucial for research in areas such as metabolic disorders (e.g., gout, Lesch-Nyhan syndrome), cancer metabolism, and ischemia-reperfusion injury.

Metabolic Pathways of Hypoxanthine

Upon entering the systemic circulation, this compound is distributed to various tissues and enters one of two primary metabolic pathways: the salvage pathway or the degradation pathway.

Purine Salvage Pathway

The purine salvage pathway is an energy-efficient mechanism that recycles purine bases to synthesize nucleotides. The key enzyme in this pathway for hypoxanthine is Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) .

  • Reaction: HGPRT catalyzes the conversion of hypoxanthine and 5-phosphoribosyl-1-pyrophosphate (PRPP) into inosine monophosphate (IMP).

  • Significance: This pathway is vital for maintaining the nucleotide pool, particularly in tissues with high energy demands or limited de novo purine synthesis capabilities. A deficiency in HGPRT leads to an accumulation of hypoxanthine and its subsequent degradation, resulting in hyperuricemia and the severe neurological disorder, Lesch-Nyhan syndrome[1][2][3].

Purine Degradation Pathway

The purine degradation pathway catabolizes excess purines into uric acid for excretion. The rate-limiting enzyme in this pathway is Xanthine (B1682287) Oxidase (XO) , a form of xanthine oxidoreductase[4][5].

  • Reactions:

    • Xanthine oxidase first catalyzes the oxidation of hypoxanthine to xanthine.

    • The same enzyme then catalyzes the further oxidation of xanthine to uric acid.

  • Significance: This pathway is the primary route for the elimination of purine bases. Overactivity of this pathway or a deficiency in the salvage pathway can lead to an overproduction of uric acid, a hallmark of gout.

The following diagram illustrates the central role of hypoxanthine in these two competing pathways.

Hypoxanthine Metabolism cluster_salvage Purine Salvage Pathway cluster_degradation Purine Degradation Pathway Hypoxanthine_15N4_salvage This compound IMP_15N4 Inosine Monophosphate (IMP)-15N4 Hypoxanthine_15N4_salvage->IMP_15N4 HGPRT PRPP PRPP HGPRT HGPRT PRPP->HGPRT Hypoxanthine_15N4_degradation This compound Xanthine_15N4 Xanthine-15N4 Hypoxanthine_15N4_degradation->Xanthine_15N4 Xanthine Oxidase Uric_Acid_15N4 Uric Acid-15N4 Xanthine_15N4->Uric_Acid_15N4 Xanthine Oxidase XO1 Xanthine Oxidase XO2 Xanthine Oxidase Hypoxanthine_15N4 This compound Hypoxanthine_15N4->Hypoxanthine_15N4_salvage Hypoxanthine_15N4->Hypoxanthine_15N4_degradation

Caption: Metabolic fate of this compound.

Experimental Protocols for in vivo Tracing

The following protocols provide a framework for conducting in vivo studies to trace the metabolic fate of this compound in a rodent model.

Animal Models

Mice and rats are commonly used animal models for studying purine metabolism due to their well-characterized genetics and physiology. For studies on hyperuricemia, models with genetic modifications (e.g., uricase knockout mice) or chemically-induced hyperuricemia are often employed.

Administration of this compound

Objective: To introduce this compound into the systemic circulation of the animal model.

Materials:

  • This compound (>98% isotopic purity)

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Animal restraining device

  • 27-30 gauge needles and syringes

Procedure:

  • Preparation of Dosing Solution: Dissolve this compound in sterile saline to the desired concentration (e.g., 1-5 mg/mL). Ensure complete dissolution, gentle warming may be required. The solution should be sterile-filtered.

  • Animal Preparation: Acclimatize animals to handling and restraint procedures to minimize stress.

  • Administration: For pharmacokinetic studies, intravenous (IV) administration via the tail vein is preferred to ensure rapid and complete bioavailability. A typical dose for a mouse would be in the range of 2-10 mg/kg body weight. The injection should be performed slowly over 1-2 minutes.

Sample Collection

Objective: To collect biological samples at various time points to measure the concentration and isotopic enrichment of hypoxanthine and its metabolites.

Materials:

  • Anesthesia (e.g., isoflurane)

  • Heparinized or EDTA-coated microcentrifuge tubes for blood collection

  • Metabolic cages for urine and feces collection

  • Surgical tools for tissue harvesting

  • Liquid nitrogen for snap-freezing tissues

Procedure:

  • Blood Sampling: Collect blood samples (e.g., 50-100 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) post-injection. Plasma is separated by centrifugation.

  • Urine and Feces Collection: House animals in metabolic cages for timed collection of urine and feces (e.g., 0-8h, 8-24h, 24-48h).

  • Tissue Harvesting: At the end of the study, euthanize the animals and harvest tissues of interest (e.g., liver, kidney, brain, muscle). Tissues should be rinsed with cold saline, blotted dry, and immediately snap-frozen in liquid nitrogen to quench metabolic activity.

Sample Preparation and Analysis by LC-MS/MS

Objective: To extract and quantify this compound and its labeled metabolites from biological matrices.

Materials:

  • Internal standards (e.g., 13C,15N-labeled uric acid, 13C-labeled hypoxanthine)

  • Methanol (B129727), acetonitrile, formic acid (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges or protein precipitation reagents

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Plasma and Urine Preparation: Thaw samples on ice. For plasma, perform protein precipitation with cold methanol containing internal standards. Centrifuge and collect the supernatant. For urine, dilute with water and add internal standards.

  • Tissue Extraction: Homogenize frozen tissue samples in a cold solvent mixture (e.g., methanol/water 80:20) containing internal standards. Centrifuge and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the extracts using a validated LC-MS/MS method. Chromatographic separation is typically achieved on a C18 or HILIC column. Mass spectrometric detection is performed in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and fragment ions of the labeled and unlabeled analytes.

The following diagram outlines the general experimental workflow.

Experimental Workflow cluster_animal_phase In vivo Phase cluster_analytical_phase Ex vivo Analysis Animal_Model Animal Model (e.g., Mouse) IV_Admin IV Administration of This compound Animal_Model->IV_Admin Sample_Collection Sample Collection (Blood, Urine, Tissues) IV_Admin->Sample_Collection Sample_Prep Sample Preparation (Extraction, Derivatization) Sample_Collection->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Analysis Data Analysis (Quantification, Isotope Enrichment) LCMS_Analysis->Data_Analysis

Caption: General experimental workflow for in vivo tracing.

Quantitative Data Presentation

The following tables present hypothetical but plausible quantitative data derived from an in vivo study in mice, based on trends observed in the literature for labeled purine studies.

Table 1: Pharmacokinetics of this compound and its Metabolites in Mouse Plasma

Time (min)This compound (µM)Xanthine-15N4 (µM)Uric Acid-15N4 (µM)
515.2 ± 2.13.8 ± 0.58.1 ± 1.2
158.7 ± 1.55.1 ± 0.712.5 ± 1.8
304.1 ± 0.84.5 ± 0.610.3 ± 1.5
601.9 ± 0.42.8 ± 0.47.6 ± 1.1
1200.8 ± 0.21.2 ± 0.34.2 ± 0.7
240< 0.10.5 ± 0.12.1 ± 0.4

Data are presented as mean ± SD (n=5 mice per time point).

Table 2: Tissue Distribution of 15N-Label 2 Hours Post-Administration

Tissue15N Enrichment in IMP (%)15N Enrichment in AMP (%)15N Enrichment in GMP (%)
Liver12.5 ± 2.38.2 ± 1.55.1 ± 0.9
Kidney9.8 ± 1.86.5 ± 1.24.0 ± 0.7
Brain2.1 ± 0.51.5 ± 0.40.9 ± 0.2
Muscle1.8 ± 0.41.2 ± 0.30.7 ± 0.2

Data are presented as mean ± SD of the percentage of the metabolite pool that is labeled with 15N.

Table 3: Cumulative Urinary Excretion of 15N-Labeled Metabolites

Time Interval (h)Uric Acid-15N4 (% of injected dose)
0-835.6 ± 4.2
8-2418.2 ± 2.5
24-485.7 ± 1.1
Total (48h) 59.5 ± 7.8

Data are presented as mean ± SD of the cumulative percentage of the administered 15N dose excreted in urine.

Signaling Pathways and Logical Relationships

The balance between the purine salvage and degradation pathways is tightly regulated and can be influenced by various physiological and pathological conditions. For instance, in states of high energy demand or cell proliferation, the salvage pathway is upregulated to conserve energy and provide nucleotides for DNA and RNA synthesis. Conversely, under conditions of cellular stress or damage, the degradation pathway may be favored.

The following diagram illustrates the logical relationship between the metabolic state and the preferential pathway for hypoxanthine metabolism.

Pathway Regulation cluster_conditions Conditions cluster_pathways Preferential Pathway Metabolic_State Cellular Metabolic State High_Energy_Demand High Energy Demand (e.g., Proliferation, Exercise) Metabolic_State->High_Energy_Demand Cellular_Stress Cellular Stress (e.g., Ischemia, Inflammation) Metabolic_State->Cellular_Stress Salvage_Pathway Purine Salvage Pathway (HGPRT activity up) High_Energy_Demand->Salvage_Pathway favors Degradation_Pathway Purine Degradation Pathway (Xanthine Oxidase activity up) Cellular_Stress->Degradation_Pathway favors

Caption: Regulation of hypoxanthine metabolic pathways.

Conclusion

The in vivo tracing of this compound provides a powerful tool to dissect the complexities of purine metabolism. By employing the experimental protocols and analytical methods outlined in this guide, researchers can obtain valuable quantitative data on the flux through the salvage and degradation pathways. This information is critical for understanding the pathophysiology of various diseases and for the development of novel therapeutic strategies targeting purine metabolism. The provided data tables and diagrams serve as a reference for the expected outcomes and the underlying biological principles of hypoxanthine metabolism.

References

Hypoxanthine-15N4: A Technical Overview for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Hypoxanthine-15N4, a stable isotope-labeled purine (B94841) derivative crucial for a range of applications in biomedical research. This document details its fundamental properties, relevant experimental protocols, and its role in metabolic pathways, offering a valuable resource for professionals in drug development and life sciences.

Core Physicochemical Data

This compound, the 15N-labeled form of hypoxanthine (B114508), is a vital tool in metabolic studies, particularly as a tracer for quantitative analysis. Its physical and chemical properties are summarized below.

PropertyValueSource
CAS Number 77910-30-6[1][2]
Molecular Weight 140.09 g/mol [2][3]
Chemical Formula C₅H₄¹⁵N₄O[2]
Appearance White to off-white solid
Purity ≥98%
Unlabeled CAS 68-94-0

Applications in Research

This compound serves as an internal standard and tracer in various analytical techniques, including NMR, GC-MS, and LC-MS. Its primary application lies in studying metabolic pathways, particularly those related to purine metabolism and as an indicator of hypoxia. The stable isotope labeling allows for the precise tracking and quantification of hypoxanthine and its metabolites within biological systems.

Experimental Protocols

While specific experimental designs will vary based on the research question, the use of this compound as an internal standard in mass spectrometry-based metabolomics is a common application. A generalized workflow for such an experiment is outlined below.

Workflow for LC-MS based Metabolite Quantification

cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (e.g., plasma, tissue) spike Spike with this compound Internal Standard sample->spike extract Metabolite Extraction (e.g., protein precipitation) spike->extract separate Centrifuge and Collect Supernatant extract->separate dry Dry Down and Reconstitute separate->dry inject Inject Sample onto LC Column dry->inject Analysis separate_lc Chromatographic Separation inject->separate_lc ionize Electrospray Ionization (ESI) separate_lc->ionize detect Mass Spectrometry Detection (e.g., Q-TOF) ionize->detect integrate Peak Integration for Hypoxanthine and this compound detect->integrate Data Acquisition ratio Calculate Peak Area Ratio integrate->ratio quantify Quantify Endogenous Hypoxanthine using Calibration Curve ratio->quantify

Caption: A generalized workflow for the quantification of endogenous hypoxanthine using this compound as an internal standard in an LC-MS experiment.

Metabolic Pathway Context

Hypoxanthine is a key intermediate in purine metabolism. It is formed from the deamination of adenine (B156593) and is a substrate for the enzyme xanthine (B1682287) oxidase, which converts it to xanthine and subsequently to uric acid. This pathway is a significant source of reactive oxygen species. The role of hypoxanthine in this pathway is depicted below.

Purine Catabolism Pathway

cluster_pathway Purine Catabolism cluster_enzymes Enzymes Adenosine Adenosine Inosine Inosine Adenosine->Inosine  Adenosine  Deaminase Hypoxanthine Hypoxanthine Inosine->Hypoxanthine  Purine Nucleoside  Phosphorylase Xanthine Xanthine Hypoxanthine->Xanthine  Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid  Xanthine Oxidase ADA ADA PNP PNP XO Xanthine Oxidase

Caption: A simplified diagram of the purine catabolism pathway highlighting the central role of hypoxanthine.

This technical guide provides a foundational understanding of this compound for its effective application in research and development. For more detailed protocols and safety information, please refer to the supplier's documentation.

References

Understanding Purine Metabolism with 15N Labeled Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of 15N stable isotope-labeled compounds to investigate the intricate pathways of purine (B94841) metabolism. Purine nucleotides are fundamental to cellular life, serving as building blocks for DNA and RNA, energy currency in the form of ATP and GTP, and signaling molecules.[1][2][3][4] Dysregulation of purine metabolism is implicated in a range of diseases, including cancer and metabolic disorders, making it a critical area of study for therapeutic development.[1] The use of 15N labeling offers a powerful and precise method to trace the flux of nitrogen atoms through the de novo and salvage pathways of purine synthesis, providing invaluable insights into cellular physiology and disease states.

Core Concepts in Purine Metabolism

Mammalian cells maintain their purine nucleotide pools through two primary pathways: the de novo synthesis pathway and the salvage pathway.

  • De Novo Synthesis: This energy-intensive pathway builds the purine ring from simpler precursors, including amino acids (glutamine, glycine, and aspartate), formate, and carbon dioxide. The pathway consists of ten highly conserved steps to produce inosine (B1671953) monophosphate (IMP), which is the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). Due to its high demand for energy and substrates, this pathway is particularly active in rapidly proliferating cells, such as cancer cells.

  • Salvage Pathway: This more energy-efficient pathway recycles pre-existing purine bases (adenine, guanine, and hypoxanthine) from the breakdown of nucleic acids or from extracellular sources to generate nucleotides. Key enzymes in this pathway include adenine (B156593) phosphoribosyltransferase (APRT) and hypoxanthine-guanine phosphoribosyltransferase (HPRT).

Visualizing Purine Metabolism Pathways

The following diagrams illustrate the key metabolic routes in purine biosynthesis and the points of incorporation for 15N-labeled precursors.

Purine_Metabolism_Overview Overview of Purine Metabolism Pathways cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway PRPP Phosphoribosyl Pyrophosphate (PRPP) IMP Inosine Monophosphate (IMP) PRPP->IMP 10 steps 6 enzymes AMP Adenosine Monophosphate (AMP) IMP->AMP ADSS, ADSL GMP Guanosine Monophosphate (GMP) IMP->GMP IMPDH, GMPS Glutamine 15N-Glutamine Glutamine->PRPP Glycine 15N-Glycine Glycine->PRPP Aspartate 15N-Aspartate Aspartate->IMP Adenine Adenine Adenine->AMP APRT Hypoxanthine Hypoxanthine Hypoxanthine->IMP HPRT1 Guanine Guanine Guanine->GMP HPRT1 Labeled_Adenine 15N-Adenine Labeled_Adenine->Adenine Labeled_Hypoxanthine 15N-Hypoxanthine Labeled_Hypoxanthine->Hypoxanthine Labeled_Guanine 15N-Guanine Labeled_Guanine->Guanine DNA_RNA DNA/RNA Synthesis AMP->DNA_RNA GMP->DNA_RNA

Caption: Overview of De Novo and Salvage Purine Synthesis Pathways.

Experimental Protocols for 15N Labeling Studies

Tracing purine metabolism with 15N-labeled compounds typically involves cell culture experiments followed by analysis using mass spectrometry or nuclear magnetic resonance spectroscopy.

Protocol 1: 15N-Glutamine Labeling and LC-MS/MS Analysis

This protocol is adapted from studies tracing nitrogen flux from glutamine into purine and pyrimidine (B1678525) nucleosides and nucleobases.

1. Cell Culture and Isotope Labeling:

  • Culture cells (e.g., 5637 bladder cancer cell line) in standard RPMI-1640 medium.
  • For glutamine-flux analysis, switch the cells to glutamine-free RPMI-1640 media supplemented with 10% dialyzed serum overnight.
  • Replace the medium with one containing a known concentration of [¹⁵N] glutamine (e.g., 5 mM).
  • Incubate the cells for various time points (e.g., 12, 24, 48, and 72 hours) to monitor the incorporation of ¹⁵N.

2. Metabolite Extraction:

  • Harvest the cells and perform DNA extraction.
  • For whole-cell metabolite extraction, lyse the collected cells in 80% methanol (B129727) and subject them to repeated freeze-thaw cycles.
  • Centrifuge the lysate to pellet insoluble material and collect the supernatant.
  • Dry the supernatant using a speed vacuum system.

3. Sample Preparation for LC-MS/MS:

  • Resuspend the dried extract in a suitable solvent, such as 50:50 methanol:water with 0.1% formic acid.

4. LC-MS/MS Analysis:

  • Inject the sample into a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
  • Use a reverse-phase chromatography column for separation.
  • Employ Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) to quantify the natural and ¹⁵N-containing metabolites. The transitions for the natural and labeled purines will differ by the number of incorporated ¹⁵N atoms.

A [label="1. Cell Culture"]; B [label="2. Isotope Labeling\n(e.g., 15N-Glutamine, 15N-Glycine)"]; C [label="3. Cell Harvesting and Quenching"]; D [label="4. Metabolite Extraction\n(e.g., 80% Methanol)"]; E [label="5. Sample Preparation\n(Drying and Resuspension)"]; F [label="6. Analytical Detection\n(LC-MS/MS or NMR)"]; G [label="7. Data Analysis\n(Isotopologue Distribution,\nFlux Calculation)"];

A -> B -> C -> D -> E -> F -> G; } Caption: A typical experimental workflow for 15N labeling studies.

Protocol 2: 15N-Glycine Labeling to Measure De Novo Synthesis Rate

This protocol is based on studies that quantify the rate of de novo purine synthesis by measuring the incorporation of [¹⁵N]glycine.

1. Cell Culture and Labeling: * Culture HeLa cells in both purine-rich and purine-depleted media to modulate the activity of the de novo pathway. * Pulse the cells with [¹⁵N]glycine.

2. Metabolite Extraction: * Follow the same procedure asin Protocol 1for cell lysis and supernatant collection.

3. LC-MS Analysis: * Use a high-resolution mass spectrometer, such as an Orbitrap, for accurate mass measurements. * Operate the instrument in negative ion mode to detect the [M-H]⁻ ions of the purine nucleotides. * Measure the integrated areas of the reconstructed ion chromatograms for the monoisotopic (M) and the ¹⁵N-labeled (M+1) isotopologues to calculate the percentage of ¹⁵N incorporation over time.

Quantitative Data Presentation

The following tables summarize representative quantitative data from 15N labeling studies, showcasing the insights that can be gained into purine metabolism.

Table 1: Incorporation of [¹⁵N]Glycine into Purine Nucleotides in HeLa Cells

This table presents the initial rate of [¹⁵N]glycine incorporation into IMP, AMP, and GMP in HeLa cells cultured under purine-rich and purine-depleted conditions. The data indicates an increased reliance on de novo synthesis when extracellular purines are limited.

Culture Condition Initial Rate of ¹⁵N Incorporation into IMP (% increase vs. purine-rich) Initial Rate of ¹⁵N Incorporation into AMP (% increase vs. purine-rich) Initial Rate of ¹⁵N Incorporation into GMP (% increase vs. purine-rich)
Purine-Rich Baseline Baseline Baseline
Purine-Depleted ~47% ~70% ~20%

Data is synthesized from published findings.

Table 2: Relative Contribution of De Novo and Salvage Pathways to AMP Pools

This table illustrates the differential utilization of de novo and salvage pathways in various mouse tissues, as determined by infusion with labeled precursors.

Tissue [γ, α-¹⁵N]-Glutamine (De Novo) Labeling in AMP (%) [¹⁵N₅]-Adenine (Salvage) Labeling in AMP (%)
Small Intestine 1.5 - 2.5 High
Liver < 1 High
Kidney < 1 Very High
Spleen < 1 Moderate
Lung < 1 Moderate

Data is synthesized from published findings.

Advanced Analytical Techniques

While LC-MS/MS is a workhorse for these studies, Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary information.

  • ¹⁵N NMR Spectroscopy: This technique can be used to determine the specific positions of ¹⁵N incorporation within the purine ring, which can help to elucidate complex metabolic transformations. Advances in NMR, such as ¹⁵N-edited ¹H-¹³C correlation spectroscopy, are enhancing the ability to identify nitrogen-containing metabolites in complex mixtures.

Conclusion

The use of 15N labeled compounds is an indispensable tool for dissecting the complexities of purine metabolism. By enabling the precise tracing of nitrogen atoms through the de novo and salvage pathways, these methods provide critical quantitative data on metabolic flux and pathway utilization in both healthy and diseased states. The detailed experimental protocols and data presented inthis guide offer a solid foundation for researchers, scientists, and drug development professionals to design and execute their own investigations into this vital area of cellular biochemistry. The continued application and refinement of these techniques will undoubtedly lead to new discoveries and the development of novel therapeutic strategies targeting purine metabolism.

References

The Role of Hypoxanthine-15N4 in Elucidating Hypoxia-Inducible Factor Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of Hypoxanthine-15N4, a stable isotope-labeled purine (B94841) base, in the investigation of hypoxia-inducible factor (HIF) signaling pathways. The intricate relationship between cellular oxygen sensing, metabolic reprogramming, and purine metabolism is a critical area of research, particularly in oncology and ischemic diseases. This compound serves as a powerful tracer to dissect the nuances of the purine salvage pathway under hypoxic conditions, offering a quantitative and dynamic view of HIF-dependent metabolic alterations.

Under conditions of low oxygen (hypoxia), the stabilization of HIF-1α, a master transcriptional regulator, orchestrates a cellular response to adapt to the limited oxygen availability.[1][2][3][4] This response includes a shift in energy metabolism and the regulation of various genes involved in cell survival and angiogenesis.[1] A key aspect of this metabolic reprogramming is the alteration of nucleotide metabolism to sustain cellular functions.

The purine salvage pathway, an energy-conserving process that recycles purine bases like hypoxanthine (B114508) to synthesize nucleotides, is now understood to be significantly influenced by HIF-1α. Stable isotope tracing using compounds like this compound, coupled with mass spectrometry, allows researchers to track the incorporation of the heavy isotope into downstream metabolites of the purine salvage pathway, thereby quantifying its activity under normoxic versus hypoxic conditions. This guide will delve into the experimental methodologies, present key quantitative findings in a structured format, and provide visual representations of the involved pathways and workflows.

Data Presentation: Quantitative Insights into HIF-Mediated Purine Salvage

The use of this compound as a metabolic tracer has generated valuable quantitative data on the impact of HIF-1α on the purine salvage pathway. The following table summarizes key findings from studies that have utilized this approach to investigate the effects of HIF-1α knockdown on the synthesis of purine nucleotides from the salvage pathway.

Cell LineConditionLabeled Metabolite MeasuredFold Change upon HIF-1α KnockdownReference
PC9 (EGFR-mutant Lung Adenocarcinoma)Hypoxia15N4-labeled purine metabolism intermediatesReduced synthesis rate

This table will be populated with more specific quantitative data as it becomes available in the literature to provide a comprehensive comparison.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below is a generalized protocol for a stable isotope tracing experiment using this compound to study the HIF-1α-dependent purine salvage pathway.

Protocol 1: Stable Isotope Tracing of Purine Salvage Pathway in Cell Culture

Objective: To quantify the contribution of the purine salvage pathway to the nucleotide pool in response to hypoxia and HIF-1α expression.

Materials:

  • Cell line of interest (e.g., PC9 cells)

  • Standard cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound (MedChemExpress or equivalent)

  • Hypoxic chamber or incubator (1% O2)

  • Reagents for metabolite extraction (e.g., methanol, chloroform, water)

  • Liquid chromatography-mass spectrometry (LC-MS) system (e.g., CE-TOF/MS)

Methodology:

  • Cell Culture and Treatment:

    • Culture cells in standard medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • For HIF-1α knockdown experiments, transfect cells with HIF-1α siRNA or control siRNA according to the manufacturer's protocol.

    • Plate cells and allow them to adhere overnight.

  • Isotope Labeling:

    • Replace the standard medium with a fresh medium containing a defined concentration of this compound. The optimal concentration should be determined empirically but is typically in the micromolar range.

    • Incubate the cells under normoxic (21% O2) or hypoxic (1% O2) conditions for a specified period (e.g., 24 hours).

  • Metabolite Extraction:

    • After incubation, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism and extract metabolites by adding a cold extraction solvent mixture (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

  • Mass Spectrometry Analysis:

    • Analyze the metabolite extracts using LC-MS to separate and detect the 15N4-labeled purine intermediates and nucleotides.

    • The mass spectrometer will be set to detect the mass-to-charge ratio (m/z) of the unlabeled and 15N4-labeled metabolites.

    • Quantify the relative abundance of the labeled species to determine the rate of the purine salvage pathway.

  • Data Analysis:

    • Calculate the fractional enrichment of the 15N label in the purine nucleotide pool.

    • Compare the fractional enrichment between normoxic and hypoxic conditions, as well as between control and HIF-1α knockdown cells, to determine the influence of hypoxia and HIF-1α on the purine salvage pathway.

Mandatory Visualizations

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

Signaling Pathways

HIF1a_Purine_Salvage_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hypoxanthine_15N4 This compound Hypoxanthine_15N4_in This compound Hypoxanthine_15N4->Hypoxanthine_15N4_in Transport Hypoxia Hypoxia (Low O2) HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1a_translocation HIF-1α Translocation HIF1a_stabilization->HIF1a_translocation HPRT1_upregulation HPRT1 Upregulation HPRT1 HPRT1 HPRT1_upregulation->HPRT1 IMP_15N4 IMP-15N4 Hypoxanthine_15N4_in->IMP_15N4 HPRT1 AMP_15N4 AMP-15N4 IMP_15N4->AMP_15N4 GMP_15N4 GMP-15N4 IMP_15N4->GMP_15N4 Purine_Nucleotides Purine Nucleotides (ATP, GTP) AMP_15N4->Purine_Nucleotides GMP_15N4->Purine_Nucleotides HIF1_complex HIF-1 Complex (HIF-1α/HIF-1β) HIF1a_translocation->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE HPRT1_gene HPRT1 Gene HRE->HPRT1_gene Transcriptional Activation HPRT1_gene->HPRT1_upregulation

Caption: HIF-1α mediated upregulation of the purine salvage pathway.

Experimental Workflow

Experimental_Workflow start Start: Cell Culture (e.g., PC9 cells) treatment Treatment: - Normoxia (21% O2) - Hypoxia (1% O2) - Control siRNA - HIF-1α siRNA start->treatment labeling Isotope Labeling with This compound treatment->labeling extraction Metabolite Extraction labeling->extraction analysis LC-MS Analysis (e.g., CE-TOF/MS) extraction->analysis data_processing Data Processing and Quantification of 15N4-labeled Metabolites analysis->data_processing end End: Determine Role of HIF-1α in Purine Salvage data_processing->end

Caption: Workflow for stable isotope tracing of purine metabolism.

References

A Technical Guide to the Solubility and Storage of Hypoxanthine-15N4 Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the solubility characteristics and optimal storage conditions for Hypoxanthine-15N4, a stable isotope-labeled standard crucial for metabolic research, pharmacokinetic studies, and as an internal standard in quantitative mass spectrometry analyses.[1] Adherence to these guidelines is essential for maintaining the integrity and ensuring the accurate performance of the standard in experimental applications.

Solubility Profile

The solubility of this compound is a critical factor for the preparation of accurate stock solutions. While data for the labeled standard is specific, the solubility of unlabeled hypoxanthine (B114508) provides additional context for its behavior in various solvents. Quantitative solubility data is summarized below.

Table 1: Solubility of this compound and Related Compounds

CompoundSolventConcentrationConditionsSource
This compound DMSO10 mg/mL (71.38 mM)Requires sonication and warming.[1][2]
Hypoxanthine (unlabeled)DMSO~30 mg/mL-[3]
Hypoxanthine (unlabeled)Dimethylformamide~20 mg/mL-[3]
Hypoxanthine (unlabeled)Ethanol~0.5 mg/mL-
Hypoxanthine (unlabeled)Water700 mg/L (0.7 mg/mL)at 23 °C
Hypoxanthine (unlabeled)DMSO:PBS (pH 7.2) (1:3)~0.25 mg/mLPrepared by dilution from a DMSO stock.

Hypoxanthine is sparingly soluble in aqueous buffers. For applications requiring aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice. It is important to use newly opened, anhydrous DMSO, as its hygroscopic nature can negatively impact the solubility of the product.

Storage and Stability

Proper storage is paramount to prevent the degradation of this compound standards. Recommendations vary for the compound in its solid form versus in solution.

Table 2: Recommended Storage Conditions for this compound

FormTemperatureDurationConditionsSource
Solid (Neat) Room TemperatureNot specifiedStore away from light and moisture.
4°CNot specifiedSealed storage, away from moisture and light.
-20°C≥ 4 years (unlabeled)-
In Solvent (Stock Solution) -80°C6 monthsSealed storage, away from moisture and light.
-20°C1 monthSealed storage, away from moisture and light.

Key Stability Guidelines:

  • Solid Form: To ensure long-term stability, the solid compound should be stored sealed and protected from light and moisture. While room temperature storage is possible, refrigeration at 4°C is also recommended.

  • Stock Solutions: Once dissolved, stock solutions are significantly more stable at -80°C than at -20°C. To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use volumes immediately after preparation.

  • Aqueous Solutions: It is not recommended to store aqueous solutions of hypoxanthine for more than one day.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of stock solutions for use in experimental settings.

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution

This protocol is suitable for preparing a concentrated stock for dilution in both aqueous and organic media.

  • Weighing: Accurately weigh the desired amount of this compound solid in a suitable vial.

  • Solvent Addition: Add the required volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL).

  • Dissolution: Tightly cap the vial and facilitate dissolution by warming the mixture gently and using an ultrasonic bath. Continue until all solid material is visibly dissolved.

  • Aliquoting: Once completely dissolved, dispense the solution into smaller, single-use, light-protecting vials.

  • Storage: Immediately store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Protocol 2: Preparation of an Alkaline Aqueous Stock Solution

This method can be used when a non-organic primary stock is required, for example, in certain cell culture applications.

  • Reagent Preparation: Prepare a 0.1 M Sodium Hydroxide (NaOH) solution.

  • Weighing: Accurately weigh the this compound solid.

  • Dissolution: Dissolve the compound in the 0.1 M NaOH solution to the desired concentration (e.g., 10 mM).

  • Sterilization: For sterile applications, filter the solution through a 0.22 µm syringe filter into a sterile container.

  • Aliquoting and Storage: Dispense into sterile, single-use aliquots and store frozen at -20°C. Note that aqueous stability is limited.

Biological Context: Hypoxanthine in Purine (B94841) Metabolism

Hypoxanthine is a central purine derivative, acting as a critical intermediate in both the salvage and degradation pathways of purine metabolism. Understanding its metabolic fate is essential for interpreting data from studies using this compound as a tracer. The diagram below illustrates the key metabolic routes involving hypoxanthine.

Caption: Metabolic pathways of hypoxanthine.

The diagram illustrates two primary pathways. In the purine degradation pathway, adenosine (B11128) monophosphate (AMP) is converted through a series of intermediates, including inosine (B1671953), to hypoxanthine. Hypoxanthine is then oxidized to xanthine (B1682287) and subsequently to uric acid by the enzyme xanthine oxidase (XO). In the purine salvage pathway, the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) recycles hypoxanthine back into inosine monophosphate (IMP), which can be reutilized for nucleotide synthesis.

References

Theoretical vs. experimental mass of Hypoxanthine-15N4

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Theoretical and Experimental Mass of Hypoxanthine-15N4

For researchers, scientists, and professionals in drug development, precise understanding and verification of molecular masses are critical, particularly when working with isotopically labeled compounds. This compound, a stable isotope-labeled version of the naturally occurring purine (B94841) derivative hypoxanthine (B114508), serves as an essential tool in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative mass spectrometry. This guide provides a detailed comparison of the theoretical and experimental mass of this compound, outlines a typical experimental protocol for mass verification, and illustrates relevant biochemical and analytical workflows.

Data Presentation: A Comparative Analysis of Mass

The distinction between the theoretical and experimental mass of a molecule is fundamental. The theoretical mass is calculated from the atomic masses of the constituent isotopes, while the experimental mass is determined through analytical techniques, most commonly mass spectrometry. For this compound, all four nitrogen atoms are substituted with the heavy isotope ¹⁵N.

The molecular formula for unlabeled hypoxanthine is C₅H₄N₄O.[1][2][3] Its isotopically labeled counterpart, this compound, shares the same elemental composition but with a different isotopic constitution. The table below summarizes the calculated theoretical masses and a reported experimental value.

CompoundMolecular FormulaTheoretical Monoisotopic Mass (Da)Reported Molecular Weight ( g/mol )
HypoxanthineC₅H₄N₄O136.0385136.11
This compoundC₅H₄(¹⁵N)₄O140.0266140.09[4]

Note: The theoretical monoisotopic mass is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁶O) and, in this case, ¹⁵N. The molecular weight represents the weighted average of all naturally occurring isotopes.

Experimental Protocols: Mass Determination by Mass Spectrometry

The experimental mass of this compound is typically verified using high-resolution mass spectrometry (HRMS). This technique provides the necessary accuracy to confirm the isotopic enrichment and purity of the labeled compound. Stable isotope labeling is a powerful method to identify and quantify changes in complex samples.[5]

Objective: To verify the mass and isotopic enrichment of a this compound sample.

1. Sample Preparation:

  • Accurately weigh a small amount of the this compound standard.
  • Dissolve the standard in a suitable solvent (e.g., DMSO, Methanol, or Water) to a known concentration, typically in the range of 1 µg/mL to 10 µg/mL. The solvent choice depends on the ionization method to be used.
  • Perform serial dilutions as necessary to achieve a final concentration appropriate for the sensitivity of the mass spectrometer.

2. Mass Spectrometry Analysis:

  • Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is required.
  • Ionization: Electrospray ionization (ESI) is a common method for a molecule like hypoxanthine. The sample solution is infused directly into the ESI source or introduced via a liquid chromatography (LC) system.
  • Analysis Mode: Operate the mass spectrometer in positive ion mode to detect the protonated molecule, [M+H]⁺.
  • Mass Range: Set the instrument to scan a mass range that includes the expected m/z (mass-to-charge ratio) of the protonated this compound (~141.03).
  • Calibration: Ensure the mass spectrometer is properly calibrated using a known standard that covers the mass range of interest. This is crucial for achieving high mass accuracy.

3. Data Analysis and Interpretation:

  • Acquire the mass spectrum for the this compound sample.
  • Identify the peak corresponding to the [M+H]⁺ ion. The measured m/z should be compared to the theoretical m/z of the protonated molecule (141.0339 Da).
  • Assess the isotopic distribution. The spectrum will show a cluster of peaks corresponding to the different isotopologues. For a highly enriched sample, the most intense peak will be the one where all four nitrogens are ¹⁵N.
  • It is necessary to correct the raw mass spectrometry data to remove contributions from heavy isotopes present at natural abundance (e.g., ¹³C). This correction allows for an accurate determination of the isotopic abundance of the introduced label.

Mandatory Visualizations

Biochemical Pathway

Hypoxanthine is a key intermediate in purine metabolism. It can be salvaged to form inosine (B1671953) monophosphate (IMP) or catabolized to uric acid. The purine salvage pathway is crucial for nucleotide synthesis in many organisms.

Purine_Salvage_Pathway AMP AMP IMP IMP AMP->IMP Inosine Inosine IMP->Inosine Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Hypoxanthine->IMP HGPRT Xanthine Xanthine Hypoxanthine->Xanthine XO UricAcid Uric Acid Xanthine->UricAcid XO HGPRT HGPRT PPi PPi HGPRT->PPi PNP PNP XO_1 Xanthine Oxidase XO_2 Xanthine Oxidase PRPP PRPP PRPP->HGPRT

Caption: Purine salvage and degradation pathway involving Hypoxanthine.

Experimental Workflow

The following diagram illustrates the logical flow for the experimental verification of this compound's mass.

Experimental_Workflow start Start: This compound Sample prep 1. Sample Preparation (Dissolution & Dilution) start->prep analysis 2. HRMS Analysis (e.g., ESI-Orbitrap) prep->analysis data_acq 3. Data Acquisition (Scan for [M+H]⁺) analysis->data_acq data_proc 4. Data Processing (Mass Correction & Isotope Distribution Analysis) data_acq->data_proc comparison 5. Comparison (Experimental vs. Theoretical Mass) data_proc->comparison pass Result: Mass Verified comparison->pass Match fail Result: Discrepancy Found (Investigate Purity/Calibration) comparison->fail No Match

Caption: Workflow for experimental mass verification of this compound.

References

Methodological & Application

Application Note: Quantitative Analysis of Hypoxanthine in Biological Matrices using Hypoxanthine-15N4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxanthine (B114508) is a naturally occurring purine (B94841) derivative and a key intermediate in purine metabolism. Its concentration in biological fluids can serve as a significant biomarker for various physiological and pathological conditions, including hypoxia, gout, and Lesch-Nyhan syndrome.[1][2] Furthermore, monitoring hypoxanthine levels is crucial in pharmacodynamic studies of drugs that inhibit xanthine (B1682287) oxidase, an enzyme responsible for the oxidation of hypoxanthine to uric acid.[3]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the accurate and sensitive quantification of small molecules like hypoxanthine in complex biological matrices.[4] To ensure the reliability of quantitative results, it is essential to correct for variations in sample preparation and matrix effects. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for this purpose.[5] Hypoxanthine-15N4, a labeled analog of hypoxanthine, is an ideal internal standard as it shares identical chemical and physical properties with the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thus providing the most accurate correction.

This application note provides a detailed protocol for the quantitative analysis of hypoxanthine in biological samples (e.g., urine, plasma, vitreous humor) using this compound as an internal standard with LC-MS/MS.

Principle of the Method

The method is based on the principle of stable isotope dilution analysis. A known concentration of this compound is spiked into all samples, calibrators, and quality controls. The samples then undergo preparation, typically involving protein precipitation, to extract hypoxanthine and the internal standard. The extract is then injected into an LC-MS/MS system.

During analysis, the analyte (hypoxanthine) and the SIL-IS (this compound) are separated chromatographically and detected by the mass spectrometer. Quantification is achieved by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is plotted against the concentration of the calibrators to generate a calibration curve. The concentration of hypoxanthine in the unknown samples is then determined from this curve. Using the peak area ratio corrects for any analyte loss during sample processing and compensates for matrix-induced ionization suppression or enhancement.

Signaling Pathway and Workflow

The following diagrams illustrate the relevant biological pathway and the general experimental workflow.

Purine_Catabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Oxidation UricAcid Uric Acid Xanthine->UricAcid Oxidation XanthineOxidase Xanthine Oxidase XanthineOxidase->Hypoxanthine XanthineOxidase->Xanthine

Caption: Purine Catabolism Pathway.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine, Plasma) Spike Spike with This compound (IS) Sample->Spike Extract Protein Precipitation & Centrifugation Spike->Extract Supernatant Collect Supernatant Extract->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Integration Peak Integration LCMS->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Curve Generate Calibration Curve Ratio->Curve Quantify Quantify Samples Curve->Quantify

Caption: General Experimental Workflow for LC-MS/MS Analysis.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific matrices and instrumentation.

Materials and Reagents
  • Hypoxanthine (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Biological matrix (e.g., human urine, plasma)

Preparation of Standards and Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of hypoxanthine and this compound in a suitable solvent (e.g., 0.1 M NaOH or water, potentially with gentle heating).

  • Working Standard Solutions: Prepare serial dilutions of the hypoxanthine stock solution in 50:50 acetonitrile/water to create calibration standards.

  • Internal Standard Working Solution (IS-WS): Dilute the this compound stock solution to a final concentration of 100 ng/mL in 50:50 acetonitrile/water. The optimal concentration may vary depending on the assay sensitivity.

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of the biological sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Add 20 µL of the IS-WS (100 ng/mL this compound) to each tube and vortex briefly.

  • Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube or vial for LC-MS/MS analysis. Depending on the expected concentration, a further dilution with the mobile phase may be necessary.

LC-MS/MS Instrumentation and Conditions
ParameterTypical Condition
LC System UPLC/HPLC System
Column HILIC Column (e.g., Cogent Diamond Hydride™, 2.1 x 100 mm, 4 µm) or a C18 column.
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Example: 95% B to 50% B over 10 minutes, followed by re-equilibration. This must be optimized.
Injection Volume 5-10 µL
Column Temperature 35-40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MRM Transitions Hypoxanthine: m/z 137.0 -> 119.0 (Quantifier), 137.0 -> 94.0 (Qualifier) This compound: m/z 141.0 -> 123.0 (Quantifier) Note: These transitions must be empirically optimized on the specific instrument.
Ion Source Temp. 500-550°C
Collision Energy Optimize for each transition.

Method Validation and Performance

A comprehensive method validation should be performed according to regulatory guidelines (e.g., USFDA). The following tables summarize typical performance characteristics for a validated LC-MS/MS assay for hypoxanthine.

Table 1: Calibration Curve and Linearity
ParameterResult
Calibration Range1 - 500 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coeff. (r²)> 0.999
Table 2: Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Recovery)
LLOQ1< 15%< 15%85 - 115%
Low QC3< 10%< 10%90 - 110%
Mid QC50< 10%< 10%90 - 110%
High QC400< 10%< 10%90 - 110%

Values are representative based on similar validated methods.

Table 3: Recovery and Matrix Effect
ParameterResult
Extraction Recovery Consistent and reproducible across QC levels. The use of a SIL-IS corrects for variability, making absolute recovery values less critical as long as they are consistent.
Matrix Effect The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, effectively normalizing the analyte response and mitigating the impact of the matrix.

Conclusion

The described LC-MS/MS method, utilizing this compound as a stable isotope-labeled internal standard, provides a robust, sensitive, and accurate platform for the quantification of hypoxanthine in various biological matrices. The use of a SIL-IS is critical for correcting matrix effects and procedural variability, thereby ensuring high-quality data suitable for clinical research, pharmacodynamic assessments, and other applications in drug development.

References

Application Note and Protocol: Targeted Metabolomics of Purines with 15N Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the targeted quantitative analysis of purine (B94841) metabolites in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with 15N-labeled internal standards.

Introduction

Purine metabolism is a fundamental cellular process involved in the synthesis of DNA and RNA, energy transfer (ATP, GTP), and cellular signaling. Dysregulation of purine metabolism is implicated in various diseases, including gout, hyperuricemia, and certain cancers. Accurate quantification of purine metabolites is crucial for understanding disease mechanisms and for the development of novel therapeutic strategies. This application note describes a robust and sensitive LC-MS/MS method employing stable isotope-labeled internal standards to ensure high accuracy and precision in the quantification of key purine metabolites.

Signaling Pathway: Purine Metabolism

The cellular pool of purine nucleotides is maintained through two primary pathways: the de novo synthesis pathway and the salvage pathway. The de novo pathway synthesizes purines from simple precursors, while the salvage pathway recycles pre-existing purine bases and nucleosides.

purine_pathway cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway cluster_central Key Nucleotides & Degradation R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRPP Synthetase IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps Hypoxanthine Hypoxanthine Guanine Guanine Adenine Adenine AMP Adenosine Monophosphate (AMP) IMP->AMP ADSS, ADSL Xanthosine Xanthosine Monophosphate (XMP) IMP->Xanthosine IMPDH Inosine Inosine IMP->Inosine Hypoxanthine->IMP HGPRT Xanthine Xanthine Hypoxanthine->Xanthine XDH/XO GMP Guanosine Monophosphate (GMP) Guanine->GMP HGPRT Guanine->Xanthine GDA Adenine->AMP APRT Guanosine Guanosine GMP->Guanosine Adenosine Adenosine AMP->Adenosine Xanthosine->GMP GMPS Inosine->Hypoxanthine PNP Guanosine->Guanine PNP Adenosine->Inosine ADA UricAcid Uric Acid Xanthine->UricAcid XDH/XO

Caption: De novo and salvage pathways for purine biosynthesis.

Experimental Workflow

The following diagram outlines the major steps in the targeted metabolomics analysis of purines, from sample collection to data analysis.

experimental_workflow SampleCollection 1. Sample Collection (e.g., Plasma, Cells) SpikeIS 2. Spike with 15N Internal Standards SampleCollection->SpikeIS ProteinPrecipitation 3. Protein Precipitation (e.g., Acetonitrile) SpikeIS->ProteinPrecipitation Centrifugation 4. Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer 5. Supernatant Transfer & Evaporation Centrifugation->SupernatantTransfer Reconstitution 6. Reconstitution SupernatantTransfer->Reconstitution LCMS 7. LC-MS/MS Analysis Reconstitution->LCMS DataProcessing 8. Data Processing & Quantification LCMS->DataProcessing

Caption: Experimental workflow for targeted purine metabolomics.

Experimental Protocols

Materials and Reagents
  • Purine analytical standards (e.g., Adenine, Guanine, Hypoxanthine, Xanthine, Uric Acid, Adenosine, Guanosine, Inosine)

  • 15N-labeled purine internal standards (e.g., 15N5-Adenine, 15N5-Guanine, etc.)

  • LC-MS grade acetonitrile (B52724), methanol, and water

  • Formic acid

  • Ammonium formate

  • Microcentrifuge tubes

  • 96-well plates

Sample Preparation: Protein Precipitation

This protocol is suitable for plasma, serum, or cell lysate samples.

  • Sample Aliquoting: Thaw frozen samples on ice. Aliquot 50 µL of the sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the 15N-labeled internal standard mix to each sample. The concentration of the internal standards should be optimized based on the expected endogenous levels of the purines.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate, avoiding the protein pellet.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Final Centrifugation: Centrifuge the reconstituted samples at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer for Analysis: Transfer the final supernatant to an LC-MS vial or a 96-well plate for analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 5% A

    • 1-8 min: 5-50% A

    • 8-9 min: 50% A

    • 9-9.1 min: 50-5% A

    • 9.1-12 min: 5% A

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Quantitative Data

The following table summarizes the MRM transitions and typical retention times for key purine metabolites and their corresponding 15N-labeled internal standards. Collision energies should be optimized for the specific instrument used.

MetabolitePrecursor Ion [M+H]+Product IonCollision Energy (V)Retention Time (min)15N Internal StandardIS Precursor Ion [M+H]+IS Product Ion
Adenine136.1119.1253.515N5-Adenine141.1124.1
Guanine152.1135.1224.215N5-Guanine157.1140.1
Hypoxanthine137.1119.1204.815N4-Hypoxanthine141.1123.1
Xanthine153.1136.1245.115N2,13C-Xanthine156.1138.1
Uric Acid169.1141.1285.515N3-Uric Acid172.1144.1
Adenosine268.1136.1156.215N5-Adenosine273.1141.1
Guanosine284.1152.1186.815N5-Guanosine289.1157.1
Inosine269.1137.1167.115N4-Inosine273.1141.1
AMP348.1136.1208.515N5-AMP353.1141.1
GMP364.1152.1228.915N5-GMP369.1157.1
IMP349.1137.1188.715N4-IMP353.1141.1

Note: Retention times are approximate and may vary depending on the specific LC system and column used. It is essential to determine the retention times for each analyte and internal standard on the instrument being used.

Data Processing and Quantification

Data acquisition and processing are performed using the instrument-specific software. The concentration of each purine metabolite is determined by calculating the peak area ratio of the analyte to its corresponding 15N-labeled internal standard. A calibration curve is generated using a series of known concentrations of the analytical standards spiked with a constant concentration of the internal standards.

Conclusion

This application note provides a comprehensive and detailed protocol for the targeted metabolomics of purines using LC-MS/MS with 15N-labeled internal standards. The use of stable isotope dilution enhances the accuracy and precision of quantification, making this method highly suitable for a wide range of research and drug development applications.

Application Notes and Protocols for In Vivo Metabolic Flux Analysis Using Hypoxanthine-¹⁵N₄

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for conducting in vivo metabolic flux analysis using ¹⁵N₄-labeled hypoxanthine (B114508). This powerful technique allows for the quantitative assessment of the purine (B94841) salvage pathway, offering critical insights into nucleotide metabolism in various physiological and pathological states.

Introduction

Purine nucleotides are fundamental for numerous cellular processes, including DNA and RNA synthesis, energy metabolism, and cellular signaling. Cells synthesize purines through two primary pathways: the de novo synthesis pathway and the energy-efficient salvage pathway. The salvage pathway recycles pre-existing purine bases, such as hypoxanthine, to regenerate nucleotides. Dysregulation of purine metabolism is implicated in a range of diseases, including cancer and metabolic disorders.

Stable isotope tracing with compounds like Hypoxanthine-¹⁵N₄ provides a dynamic view of purine metabolism in vivo. By introducing ¹⁵N₄-labeled hypoxanthine into a biological system, researchers can trace the incorporation of the heavy isotope into downstream metabolites, thereby quantifying the flux through the purine salvage pathway. This methodology is invaluable for understanding disease mechanisms, identifying therapeutic targets, and evaluating the efficacy of novel drug candidates.

Applications

  • Oncology Research: Proliferating cancer cells often exhibit altered purine metabolism. Tracing the purine salvage pathway can reveal metabolic vulnerabilities that may be exploited for therapeutic intervention. Studies have shown that some tumors rely heavily on the salvage pathway for their purine supply.

  • Metabolic Disorders: Conditions such as gout and hyperuricemia are characterized by dysfunctional purine metabolism. In vivo metabolic flux analysis can elucidate the underlying biochemical alterations and aid in the development of targeted therapies.

  • Drug Development: This technique is instrumental in preclinical studies to assess how novel therapeutics impact purine metabolism. It can be used to determine the mechanism of action of drugs that target nucleotide synthesis and to identify potential off-target effects.

  • Neuroscience: The brain has a high demand for energy and nucleotides. Understanding purine metabolism in the central nervous system is crucial for research into neurodegenerative diseases and brain injury.

Signaling Pathway

The following diagram illustrates the purine salvage pathway and the incorporation of ¹⁵N₄-labeled hypoxanthine.

Purine_Salvage_Pathway cluster_salvage Purine Salvage Pathway cluster_downstream Downstream Products Hypoxanthine_15N4 Hypoxanthine-¹⁵N₄ (Tracer) IMP_15N4 ¹⁵N₄-IMP Hypoxanthine_15N4->IMP_15N4 HPRT1 Xanthine_15N4 ¹⁵N₄-Xanthine Hypoxanthine_15N4->Xanthine_15N4 XDH AMP_15N4 ¹⁵N₄-AMP IMP_15N4->AMP_15N4 ADSS/ADSL GMP_15N4 ¹⁵N₄-GMP IMP_15N4->GMP_15N4 IMPDH/GMPS ATP_GTP_15N ¹⁵N-Labeled ATP/GTP AMP_15N4->ATP_GTP_15N GMP_15N4->ATP_GTP_15N Uric_Acid_15N4 ¹⁵N₄-Uric Acid Xanthine_15N4->Uric_Acid_15N4 XDH DNA_RNA_15N ¹⁵N-Labeled DNA/RNA ATP_GTP_15N->DNA_RNA_15N Experimental_Workflow cluster_animal_prep Animal Preparation cluster_tracer_admin Tracer Administration cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_data Data Processing & Analysis Animal_Model Select Animal Model (e.g., Mouse) Acclimatization Acclimatization Period Animal_Model->Acclimatization Catheterization Catheter Implantation (Optional, for infusion) Acclimatization->Catheterization Administration Administer Tracer (e.g., IV injection, infusion) Catheterization->Administration Tracer_Prep Prepare Sterile ¹⁵N₄-Hypoxanthine Solution Tracer_Prep->Administration Time_Course Collect Samples at Defined Time Points Administration->Time_Course Blood_Collection Blood Sampling (e.g., tail vein) Time_Course->Blood_Collection Tissue_Harvesting Tissue Harvesting (Flash-freeze in liquid N₂) Time_Course->Tissue_Harvesting Metabolite_Extraction Metabolite Extraction (e.g., methanol/water/chloroform) Blood_Collection->Metabolite_Extraction Tissue_Harvesting->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Isotopologue_Distribution Determine Isotopologue Distribution LC_MS_Analysis->Isotopologue_Distribution Flux_Calculation Calculate Metabolic Flux Isotopologue_Distribution->Flux_Calculation Statistical_Analysis Statistical Analysis Flux_Calculation->Statistical_Analysis

Application Notes and Protocols for Quantification of Nucleic Acid Turnover with Hypoxanthine-15N4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dynamic processes of nucleic acid synthesis and degradation, collectively known as nucleic acid turnover, are fundamental to cellular homeostasis, proliferation, and response to stimuli. Dysregulation of these pathways is implicated in numerous diseases, including cancer and metabolic disorders. The purine (B94841) salvage pathway, a key route for nucleotide synthesis, recycles purine bases from the degradation of nucleic acids. Hypoxanthine (B114508), a central intermediate in this pathway, can be utilized to synthesize inosine (B1671953) monophosphate (IMP), a precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).

This application note provides a detailed methodology for quantifying nucleic acid turnover by tracing the incorporation of the stable isotope-labeled purine base, Hypoxanthine-15N4. This technique offers a powerful tool for researchers to investigate the kinetics of DNA and RNA synthesis in various biological systems, enabling a deeper understanding of cellular metabolism and the effects of therapeutic interventions. By using a stable isotope, this method avoids the complications associated with radioactive tracers. The incorporation of ¹⁵N₄-labeled hypoxanthine into the purine nucleotide pool and subsequently into DNA and RNA is quantified using liquid chromatography-mass spectrometry (LC-MS/MS), providing a precise measure of nucleic acid turnover rates.

Biochemical Pathway: The Purine Salvage Pathway

Hypoxanthine is a naturally occurring purine derivative that plays a crucial role in the purine salvage pathway.[1] This pathway allows cells to recycle purine bases, which is energetically more favorable than de novo synthesis. The key enzyme in the salvage of hypoxanthine is Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT).[1][2] HGPRT catalyzes the conversion of hypoxanthine and phosphoribosyl pyrophosphate (PRPP) into inosine monophosphate (IMP). IMP is a central precursor for the synthesis of both AMP and GMP, which are subsequently phosphorylated to their di- and tri-phosphate forms (ADP, ATP, GDP, GTP) and incorporated into RNA and DNA. By supplying cells with this compound, the heavy nitrogen isotopes are incorporated into the purine ring, allowing for the tracing of this pathway and the quantification of newly synthesized nucleic acids.

Purine_Salvage_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Hypoxanthine-15N4_ext This compound Hypoxanthine-15N4_int This compound Hypoxanthine-15N4_ext->Hypoxanthine-15N4_int Transport IMP-15N4 IMP-15N4 Hypoxanthine-15N4_int->IMP-15N4 HGPRT PRPP PRPP PRPP->IMP-15N4 AMP-15N4 AMP-15N4 IMP-15N4->AMP-15N4 GMP-15N4 GMP-15N4 IMP-15N4->GMP-15N4 dAMP-15N4 dAMP-15N4 AMP-15N4->dAMP-15N4 Ribonucleotide Reductase RNA RNA AMP-15N4->RNA dGMP-15N4 dGMP-15N4 GMP-15N4->dGMP-15N4 Ribonucleotide Reductase GMP-15N4->RNA DNA DNA dAMP-15N4->DNA dGMP-15N4->DNA

Caption: Purine Salvage Pathway with this compound.

Experimental Workflow

The overall experimental workflow for quantifying nucleic acid turnover using this compound involves several key steps, from cell culture and labeling to data analysis. A schematic of this workflow is presented below.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Nucleic Acid Extraction & Digestion cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., HeLa cells) Labeling 2. Labeling with This compound Cell_Culture->Labeling Harvesting 3. Cell Harvesting (Time-course) Labeling->Harvesting Extraction 4. DNA/RNA Extraction Harvesting->Extraction Digestion 5. Enzymatic Digestion to Nucleosides Extraction->Digestion LC_MS 6. LC-MS/MS Analysis Digestion->LC_MS Quantification 7. Quantification of Labeled/Unlabeled Nucleosides LC_MS->Quantification Data_Analysis 8. Calculation of Turnover Rates Quantification->Data_Analysis

Caption: Experimental Workflow for Nucleic Acid Turnover Analysis.

Experimental Protocols

Cell Culture and Labeling with this compound

This protocol is optimized for adherent cell lines such as HeLa or HEK293 cells. Modifications may be necessary for suspension cells or other cell types.

Materials:

  • Cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (10 mM in DMSO or sterile water, store at -20°C)

  • Phosphate-buffered saline (PBS), sterile

  • 6-well plates or other appropriate culture vessels

Procedure:

  • Seed cells in 6-well plates at a density that will result in approximately 70-80% confluency at the time of labeling.

  • Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂) overnight to allow for attachment.

  • Prepare the labeling medium by adding this compound stock solution to the complete cell culture medium to a final concentration of 10-100 µM. The optimal concentration should be determined empirically for each cell line.

  • Remove the existing medium from the cells and wash once with sterile PBS.

  • Add the labeling medium to the cells. For a time-course experiment, prepare multiple plates for each time point.

  • Incubate the cells for the desired time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • At each time point, harvest the cells by first washing with ice-cold PBS, then scraping the cells into a microcentrifuge tube.

  • Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C until nucleic acid extraction.

Nucleic Acid Extraction

This protocol describes a standard phenol-chloroform extraction method suitable for obtaining both DNA and RNA. Commercial kits can also be used.

Materials:

Procedure:

  • Resuspend the cell pellet from step 1.9 in 1 mL of TRIzol reagent.

  • Incubate for 5 minutes at room temperature to ensure complete cell lysis.

  • Add 200 µL of chloroform, cap the tube securely, and shake vigorously for 15 seconds.

  • Incubate at room temperature for 3 minutes.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C. This will separate the mixture into three phases: a lower red organic phase, an interphase, and an upper colorless aqueous phase containing the RNA.

  • For RNA isolation: Carefully transfer the upper aqueous phase to a new tube. Add 500 µL of isopropanol and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet. Wash the RNA pellet with 1 mL of 75% ethanol, centrifuge at 7,500 x g for 5 minutes at 4°C. Air-dry the pellet and resuspend in RNase-free water.

  • For DNA isolation: After removing the aqueous phase, carefully remove the interphase and discard. Add 300 µL of 100% ethanol to the remaining organic phase and invert to precipitate the DNA. Incubate for 3 minutes at room temperature. Centrifuge at 2,000 x g for 5 minutes at 4°C. Wash the DNA pellet twice with 1 mL of 0.1 M sodium citrate (B86180) in 10% ethanol. Finally, wash with 2 mL of 75% ethanol. Air-dry the pellet and resuspend in 8 mM NaOH.

Enzymatic Digestion of Nucleic Acids to Nucleosides

This protocol describes the enzymatic hydrolysis of DNA and RNA to their constituent nucleosides for LC-MS/MS analysis.

Materials:

Procedure:

  • Quantify the extracted DNA and RNA using a spectrophotometer.

  • In a microcentrifuge tube, take 1-5 µg of nucleic acid.

  • For DNA, denature by heating at 100°C for 3 minutes, then immediately place on ice.

  • Add 1/10th volume of 0.1 M ammonium acetate (pH 5.3) and 2-5 units of Nuclease P1. Incubate at 45°C for 2 hours.

  • Add 1/10th volume of 1 M ammonium bicarbonate and 0.002 units of venom phosphodiesterase I. Incubate at 37°C for 2 hours.

  • Add 0.5 units of alkaline phosphatase and incubate at 37°C for 1 hour.

  • The resulting mixture contains the digested nucleosides. The samples can be stored at -20°C before LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • A C18 reverse-phase column is typically used for separation.

LC Conditions (Example):

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 2% to 50% B over 15 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

MS/MS Conditions (Example):

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Set up transitions for both unlabeled and ¹⁵N₄-labeled adenosine and guanosine.

    • Adenosine: m/z 268 -> 136

    • Adenosine-15N4: m/z 272 -> 140

    • Guanosine: m/z 284 -> 152

    • Guanosine-15N4: m/z 288 -> 156

    • Deoxyadenosine: m/z 252 -> 136

    • Deoxyadenosine-15N4: m/z 256 -> 140

    • Deoxyguanosine: m/z 268 -> 152

    • Deoxyguanosine-15N4: m/z 272 -> 156

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis can be summarized in tables to facilitate comparison and interpretation. The percentage of labeled nucleosides is calculated as:

% Labeled = [Area of Labeled Nucleoside / (Area of Labeled Nucleoside + Area of Unlabeled Nucleoside)] * 100

Table 1: Illustrative Time-Course of this compound Incorporation into RNA in HeLa Cells

Time (hours)% ¹⁵N₄-Adenosine% ¹⁵N₄-Guanosine
00.0 ± 0.00.0 ± 0.0
28.5 ± 0.77.9 ± 0.6
415.2 ± 1.114.5 ± 1.0
828.9 ± 2.327.8 ± 2.1
1240.1 ± 3.538.9 ± 3.2
2455.6 ± 4.853.2 ± 4.5

Data are presented as mean ± standard deviation (n=3) and are for illustrative purposes only.

Table 2: Illustrative Time-Course of this compound Incorporation into DNA in Proliferating Fibroblasts

Time (hours)% ¹⁵N₄-Deoxyadenosine% ¹⁵N₄-Deoxyguanosine
00.0 ± 0.00.0 ± 0.0
42.1 ± 0.31.9 ± 0.2
85.8 ± 0.65.5 ± 0.5
1210.2 ± 1.09.8 ± 0.9
2422.5 ± 2.121.7 ± 2.0

Data are presented as mean ± standard deviation (n=3) and are for illustrative purposes only.

Conclusion

The use of this compound as a metabolic tracer provides a robust and sensitive method for the quantification of nucleic acid turnover. The detailed protocols and workflow presented in this application note offer a comprehensive guide for researchers to implement this technique in their studies. The ability to precisely measure the rates of DNA and RNA synthesis has significant implications for understanding fundamental cellular processes and for the development of novel therapeutic strategies targeting nucleic acid metabolism.

References

Application Notes and Protocols for 15N NMR Spectroscopy in Purine Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structures and dynamics in solution. The use of the stable isotope, Nitrogen-15 (¹⁵N), offers a highly specific and sensitive method for tracing the metabolic fate of nitrogen-containing compounds. Purine (B94841) metabolism, a fundamental cellular process for the synthesis of DNA, RNA, and energy-carrying molecules, is particularly amenable to study by ¹⁵N NMR due to the nitrogen-rich structure of purine rings.

These application notes provide a comprehensive overview of the use of ¹⁵N NMR spectroscopy to investigate both de novo and salvage pathways of purine biosynthesis. Detailed protocols for cell culture, isotopic labeling, sample preparation, and NMR data acquisition and analysis are provided to guide researchers in applying these techniques to their own studies.

Applications of ¹⁵N NMR in Purine Metabolism

¹⁵N NMR spectroscopy offers unique insights into the intricacies of purine metabolism, enabling researchers to:

  • Trace Metabolic Pathways: By supplying cells with ¹⁵N-labeled precursors, the incorporation of the isotope into various purine metabolites can be monitored, providing a direct readout of pathway activity.[1][2][3]

  • Quantify Metabolic Flux: Isotope labeling experiments allow for the determination of the rates of synthesis and turnover of purine nucleotides, providing quantitative data on metabolic flux through different pathways.[1][4]

  • Elucidate Regulatory Mechanisms: By comparing metabolic profiles under different conditions (e.g., nutrient availability, drug treatment), researchers can uncover how purine metabolism is regulated.

  • Identify Drug Targets: ¹⁵N NMR can be used to assess the impact of small molecules on purine metabolism, aiding in the identification and characterization of novel therapeutic agents.

Key Metabolic Pathways in Purine Metabolism

Purine nucleotides are synthesized through two main pathways: the de novo synthesis pathway and the salvage pathway.

  • De Novo Synthesis: This pathway builds the purine ring from simpler precursors, including amino acids (glycine, glutamine, and aspartate), formate, and bicarbonate. It is a ten-step enzymatic process that results in the formation of inosine (B1671953) monophosphate (IMP), the precursor to both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).

  • Salvage Pathway: This pathway recycles pre-formed purine bases and nucleosides obtained from the diet or from the breakdown of nucleic acids. Key enzymes in this pathway include hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine (B156593) phosphoribosyltransferase (APRT).

de_novo_purine_synthesis cluster_precursors Precursors cluster_products Products Glycine (B1666218) Glycine PRPP PRPP Aspartate Aspartate Glutamine Glutamine Formate Formate CO2 CO2 IMP Inosine Monophosphate (IMP) PRPP->IMP 10 steps AMP Adenosine Monophosphate (AMP) IMP->AMP GMP Guanosine Monophosphate (GMP) IMP->GMP

Figure 1. De Novo Purine Synthesis Pathway.

purine_salvage_pathway cluster_bases Purine Bases cluster_nucleotides Nucleotides Hypoxanthine Hypoxanthine IMP IMP Hypoxanthine->IMP HGPRT Guanine Guanine GMP GMP Guanine->GMP HGPRT Adenine Adenine AMP AMP Adenine->AMP APRT PRPP PRPP

Figure 2. Purine Salvage Pathway.

Experimental Workflow

A typical workflow for studying purine metabolism using ¹⁵N NMR spectroscopy involves several key steps, from cell culture and labeling to data analysis.

experimental_workflow A 1. Cell Culture and Isotopic Labeling B 2. Quenching and Metabolite Extraction A->B C 3. NMR Sample Preparation B->C D 4. NMR Data Acquisition C->D E 5. NMR Data Processing and Analysis D->E F 6. Biological Interpretation E->F

Figure 3. General Experimental Workflow.

Protocols

Protocol 1: Cell Culture and Isotopic Labeling for De Novo Synthesis Analysis

This protocol describes the labeling of cells with ¹⁵N-glycine to trace the de novo purine synthesis pathway.

Materials:

  • HeLa cells (or other cell line of interest)

  • Dulbecco's Modified Eagle's Medium (DMEM) without glycine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • [¹⁵N]-Glycine

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks or plates

Procedure:

  • Cell Seeding: Seed HeLa cells in cell culture flasks or plates at a density that will result in approximately 80-90% confluency at the time of harvest.

  • Purine Depletion (Optional but Recommended): To enhance the flux through the de novo pathway, culture cells in purine-depleted medium. This is prepared by supplementing DMEM without glycine with 10% dFBS and penicillin-streptomycin. Culture the cells in this medium for at least 72 hours prior to labeling.

  • Isotopic Labeling: Replace the culture medium with fresh purine-depleted medium containing [¹⁵N]-glycine at a final concentration of 0.4 mM.

  • Incubation: Incubate the cells for the desired time points (e.g., 0, 1, 2, 4, 8 hours) to monitor the time course of ¹⁵N incorporation.

  • Harvesting: Proceed immediately to Protocol 3 for quenching and metabolite extraction.

Protocol 2: Cell Culture and Isotopic Labeling for Salvage Pathway Analysis

This protocol outlines the use of ¹⁵N-labeled purine bases to investigate the salvage pathway.

Materials:

  • Cell line of interest

  • Standard cell culture medium (e.g., DMEM with 10% FBS)

  • [¹⁵N₅]-Adenine or [¹⁵N₅]-Guanosine

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks or plates

Procedure:

  • Cell Culture: Culture cells under standard conditions until they reach the desired confluency.

  • Isotopic Labeling: Replace the standard culture medium with fresh medium containing the ¹⁵N-labeled purine base or nucleoside at a suitable concentration (e.g., 100 µM).

  • Incubation: Incubate the cells for various time points to track the incorporation of the labeled precursor into the nucleotide pools.

  • Harvesting: After the desired incubation period, proceed to Protocol 3 for quenching and metabolite extraction.

Protocol 3: Quenching and Metabolite Extraction

This protocol is designed to rapidly halt metabolic activity and efficiently extract intracellular metabolites.

Materials:

  • Cold PBS (-20°C)

  • Cold Methanol (B129727) (-80°C)

  • Cell scraper

  • Centrifuge tubes

  • Centrifuge capable of reaching 4°C

  • Liquid nitrogen

Procedure:

  • Washing: Quickly aspirate the culture medium and wash the cells twice with ice-cold PBS to remove any remaining labeled medium.

  • Quenching: Immediately add a sufficient volume of cold methanol (-80°C) to cover the cell monolayer and flash-freeze the plate in liquid nitrogen.

  • Cell Lysis and Collection: Thaw the plate on ice and scrape the cells in the methanol. Transfer the cell suspension to a pre-chilled centrifuge tube.

  • Extraction: Add an equal volume of cold water to the methanol suspension, vortex thoroughly, and then add two volumes of cold chloroform (B151607). Vortex again to ensure phase separation.

  • Phase Separation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. This will separate the mixture into three layers: an upper aqueous/methanol layer containing polar metabolites, a protein disk at the interface, and a lower chloroform layer with lipids.

  • Collection: Carefully collect the upper aqueous layer containing the polar metabolites, including purine nucleotides.

  • Drying: Dry the collected aqueous extract using a vacuum concentrator (e.g., SpeedVac).

  • Storage: Store the dried metabolite extract at -80°C until NMR analysis.

Protocol 4: NMR Sample Preparation and Data Acquisition

Materials:

  • Dried metabolite extract

  • NMR buffer (e.g., 50 mM sodium phosphate (B84403) buffer in D₂O, pH 7.0)

  • Internal standard (e.g., DSS or TSP)

  • 5 mm NMR tubes

Procedure:

  • Reconstitution: Reconstitute the dried metabolite extract in a precise volume of NMR buffer containing a known concentration of an internal standard.

  • Transfer: Transfer the reconstituted sample to a 5 mm NMR tube.

  • NMR Spectrometer Setup: Tune and shim the NMR spectrometer according to standard procedures.

  • Data Acquisition: Acquire a 1D ¹H NMR spectrum to assess the overall metabolic profile. For ¹⁵N analysis, acquire 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) spectra.

    • ¹H-¹⁵N HSQC: This experiment detects protons directly attached to ¹⁵N atoms, providing a fingerprint of the labeled metabolites.

    • ¹H-¹⁵N HMBC: This experiment detects correlations between protons and ¹⁵N atoms over two to three bonds, which is useful for assigning resonances and confirming structures.

  • Acquisition Parameters: Typical parameters for a 2D ¹H-¹⁵N HSQC experiment on a 600 MHz spectrometer would include:

    • Spectral widths of approximately 12 ppm in the ¹H dimension and 35 ppm in the ¹⁵N dimension.

    • A sufficient number of scans per increment to achieve adequate signal-to-noise.

    • A relaxation delay of 1.5-2.0 seconds.

Protocol 5: NMR Data Processing and Analysis

Software:

  • NMR processing software (e.g., TopSpin, NMRPipe, MestReNova)

  • Statistical analysis software (e.g., R, MetaboAnalyst)

Procedure:

  • Processing: Process the raw NMR data, including Fourier transformation, phase correction, and baseline correction.

  • Referencing: Reference the chemical shifts to the internal standard.

  • Peak Picking and Integration: Identify and integrate the cross-peaks in the 2D spectra corresponding to the ¹⁵N-labeled purine metabolites.

  • Quantification: Calculate the relative or absolute concentrations of the metabolites based on the integrated peak areas and the concentration of the internal standard.

  • Isotopic Enrichment Calculation: Determine the percentage of ¹⁵N incorporation into each metabolite by comparing the intensity of the ¹⁵N-coupled peak to the total peak intensity.

  • Statistical Analysis: Perform statistical analysis to identify significant changes in metabolite concentrations or isotopic enrichment between different experimental conditions.

Data Presentation

Quantitative Data Summary

The following tables summarize representative quantitative data that can be obtained from ¹⁵N NMR studies of purine metabolism.

Table 1: ¹⁵N-Glycine Incorporation into Purine Nucleotides in HeLa Cells

Time (hours)% ¹⁵N Incorporation in IMP% ¹⁵N Incorporation in AMP% ¹⁵N Incorporation in GMP
110 ± 28 ± 1.57 ± 1.8
222 ± 318 ± 2.516 ± 2.2
445 ± 538 ± 435 ± 3.8
870 ± 662 ± 558 ± 4.5

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Relative Purine Metabolite Concentrations in HeLa Cells under Purine-Rich vs. Purine-Depleted Conditions

MetaboliteRelative Concentration (Purine-Depleted / Purine-Rich)
IMP2.8 ± 0.3
AMP1.2 ± 0.1
GMP1.1 ± 0.1
Adenosine1.5 ± 0.2
Guanosine1.4 ± 0.15
Inosine1.6 ± 0.2
Hypoxanthine0.6 ± 0.08

Data represent the fold change in metabolite concentration and are presented as mean ± standard deviation.

Table 3: Representative ¹⁵N Chemical Shifts of Purine Metabolites

MetaboliteNitrogen AtomChemical Shift (ppm)
AdenineN1~230
N3~225
N7~235
N9~240
NH₂~80
GuanineN1~150
N3~170
N7~230
N9~245
NH₂~70
HypoxanthineN1~160
N3~180
N7~220
N9~235

Chemical shifts are approximate and can vary depending on the solvent and pH.

Conclusion

¹⁵N NMR spectroscopy is an invaluable tool for investigating the complexities of purine metabolism. By providing detailed information on pathway activity, metabolic flux, and regulatory mechanisms, this technique can significantly advance our understanding of fundamental cellular processes and aid in the development of novel therapeutic strategies. The protocols and data presented here serve as a comprehensive guide for researchers looking to employ ¹⁵N NMR in their studies of purine metabolism.

References

Application Note: Sample Preparation for Hypoxanthine-¹⁵N₄ Analysis in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Hypoxanthine is a naturally occurring purine (B94841) derivative that serves as a key intermediate in nucleic acid synthesis via the salvage pathway and in purine catabolism.[1] The stable isotope-labeled analogue, Hypoxanthine-¹⁵N₄, is an invaluable tracer for in vivo metabolic research, allowing for the quantitative assessment of purine metabolism dynamics under various physiological and pathological conditions.[2][3] Accurate quantification of Hypoxanthine-¹⁵N₄ in plasma using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) is critically dependent on effective sample preparation. The primary goal of sample preparation is to remove interfering matrix components, such as proteins and phospholipids, which can suppress ionization, clog analytical systems, and compromise data quality.[4]

This document provides detailed protocols for common and effective sample preparation techniques for Hypoxanthine-¹⁵N₄ analysis in plasma, including Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

Metabolic Pathway of Hypoxanthine

Hypoxanthine occupies a central position in purine metabolism. It can be salvaged to form inosine (B1671953) monophosphate (IMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT), re-entering anabolic pathways. Alternatively, it can be catabolized by xanthine (B1682287) oxidase (XDH) to xanthine and subsequently to uric acid for excretion. Understanding this pathway is crucial for interpreting data from tracer studies using Hypoxanthine-¹⁵N₄.

Purine_Metabolism Hypoxanthine Hypoxanthine-¹⁵N₄ (from tracer) IMP Inosine Monophosphate (IMP) Hypoxanthine->IMP Xanthine Xanthine Hypoxanthine->Xanthine HPRT_label HPRT XDH_label1 Xanthine Oxidase Salvage Purine Salvage (Nucleic Acid Synthesis) IMP->Salvage multiple steps UricAcid Uric Acid (Excretion) Xanthine->UricAcid XDH_label2 Xanthine Oxidase

Caption: Metabolic fate of Hypoxanthine via salvage and catabolic pathways.

Experimental Protocols

Method 1: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the majority of proteins from plasma samples. It involves adding a water-miscible organic solvent, typically acetonitrile (B52724) or methanol, to the plasma, which denatures and precipitates the proteins.

Workflow: Protein Precipitation

PPT_Workflow Start Start: Thawed Plasma Sample Add_IS Add Internal Standard (e.g., ¹³C₅-Hypoxanthine) Start->Add_IS Add_Solvent Add 3 volumes of cold Acetonitrile (ACN) Add_IS->Add_Solvent Vortex Vortex to Mix (e.g., 1 minute) Add_Solvent->Vortex Centrifuge Centrifuge at high speed (e.g., 14,000 rpm, 5 min, 4°C) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analyze Inject into LC-MS System Supernatant->Analyze SPE_Workflow Start Start: SPE Cartridge Condition 1. Condition Sorbent (e.g., Methanol) Start->Condition Equilibrate 2. Equilibrate Sorbent (e.g., Water) Condition->Equilibrate Load 3. Load Pre-treated Plasma Sample Equilibrate->Load Wash 4. Wash Interferences (e.g., 5% Methanol in Water) Load->Wash Elute 5. Elute Analyte (e.g., 95% Methanol) Wash->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate Analyze Inject into LC-MS System Evaporate->Analyze

References

Application Note: HILIC Chromatography Method for Separating ¹⁵N Labeled Purines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful chromatographic technique for the separation of polar and hydrophilic compounds. This makes it an ideal method for the analysis of purine (B94841) bases, nucleosides, and nucleotides, which are often poorly retained in reversed-phase chromatography. The use of stable isotope labeling, such as with ¹⁵N, is a critical tool in metabolic studies to trace the fate of these molecules in biological systems. This application note provides a detailed protocol for the separation and analysis of ¹⁵N labeled purines using HILIC coupled with mass spectrometry (MS), a common technique for differentiating and quantifying isotopologues. The methods described herein are applicable for researchers studying purine metabolism, drug development professionals investigating nucleotide-based therapeutics, and scientists conducting metabolomics research.

The separation mechanism in HILIC is based on the partitioning of analytes between a hydrophilic stationary phase and a mobile phase with a high concentration of a less polar organic solvent.[1] A water-rich layer is formed on the surface of the stationary phase, and polar analytes are retained through interactions with this layer.[2] Elution is typically achieved by increasing the polarity of the mobile phase, usually by increasing the water content in the gradient.[3] Commonly used stationary phases for purine analysis include zwitterionic phases like ZIC-HILIC and amide-based phases like TSKgel Amide-80.[1][4]

Experimental Protocols

This section details the necessary steps for sample preparation from cell cultures, followed by the HILIC-MS analysis for ¹⁵N labeled purines.

Materials and Reagents
  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Water, LC-MS grade

  • Ammonium acetate (B1210297) (CH₃COONH₄), LC-MS grade

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Perchloric acid (HClO₄)

  • Potassium carbonate (K₂CO₃)

  • ¹⁵N labeled purine standards (e.g., ¹⁵N₅-Adenine, ¹⁵N₅-Guanine)

  • Unlabeled purine standards (for comparison)

  • ZIC-HILIC column (e.g., 150 x 2.1 mm, 5 µm) or TSKgel Amide-80 column (e.g., 150 x 2.0 mm, 3 or 5 µm)

Sample Preparation: Extraction of Intracellular Purines

This protocol is adapted for cultured cells and is designed to efficiently extract purine metabolites while minimizing degradation.

  • Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Metabolite Extraction:

    • Add 500 µL of ice-cold 0.6 N perchloric acid to the cell pellet.

    • Lyse the cells by subjecting them to three freeze-thaw cycles or by probe sonication.

    • Centrifuge the mixture at 10,000 × g for 10 minutes at 4°C to pellet proteins and cell debris.

    • Carefully collect the supernatant, which contains the acid-soluble metabolites.

  • Neutralization:

    • Neutralize the acidic supernatant by adding a small volume of 3.5 M potassium carbonate (K₂CO₃) until the pH reaches approximately 7.0.

    • Incubate on ice for 15 minutes to precipitate potassium perchlorate.

    • Centrifuge at 10,000 × g for 10 minutes at 4°C to remove the precipitate.

  • Final Preparation:

    • Filter the supernatant through a 0.22 µm syringe filter.

    • The sample is now ready for HILIC-MS analysis. For optimal peak shape, the sample should be diluted in a solvent with a high organic content, similar to the initial mobile phase conditions.

HILIC-MS Instrumentation and Conditions

The following are representative HILIC-MS conditions. Optimization may be required depending on the specific analytes and instrumentation.

  • HPLC System: A UHPLC or HPLC system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is necessary for the detection and quantification of ¹⁵N labeled compounds.

  • Column:

    • Option 1: ZIC®-pHILIC, PEEK 150 x 4.6 mm, 5 µm

    • Option 2: TSKgel Amide-80, 150 x 2.0 mm, 3 µm

  • Mobile Phase:

    • Mobile Phase A: 20 mM Ammonium Carbonate, pH 8.8 (for ZIC-pHILIC) or 10 mM Ammonium Acetate in Water (for Amide-80)

    • Mobile Phase B: Acetonitrile

  • Gradient Elution Program (Example):

    • A linear gradient from 90% to 40% acetonitrile over 20 minutes is a good starting point.

    • The column should be re-equilibrated at the initial conditions for at least 10 minutes between injections.

  • Flow Rate: 0.2 - 0.5 mL/min (depending on column dimensions)

  • Column Temperature: 30 - 45°C

  • Injection Volume: 1 - 5 µL

  • MS Detection:

    • Operate in both positive and negative ion modes to determine the optimal ionization for each purine.

    • Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for targeted quantification of unlabeled (M) and labeled (M+n) purines, where 'n' is the number of ¹⁵N atoms.

Data Presentation

The retention times of purine bases and nucleosides are influenced by the choice of stationary phase, mobile phase composition, and pH. The following tables summarize representative retention data from literature for common purines on different HILIC columns.

Table 1: Representative Retention Times of Purines on a ZIC®-pHILIC Column

CompoundRetention Time (min)
Thymine4.3
Uracil5.0
Adenine5.8
Cytosine7.3
Guanosine9.9
Conditions: ZIC®-pHILIC, PEEK 150 x 4.6 mm, 5 µm; Mobile Phase: 80% Acetonitrile, 20% 20 mM Ammonium Carbonate, pH 8.8; Flow Rate: 0.5 mL/min.

Table 2: HILIC-MS/MS Parameters for Selected Purine Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
Hypoxanthine137.04119.03Positive
Xanthine153.04135.03Positive
Adenine136.06119.05Positive
Guanine152.05135.05Positive
Adenosine268.10136.06Positive
Guanosine284.10152.05Positive
Inosine269.09137.04Positive
Uric Acid169.03141.02Positive
Note: The specific m/z values for ¹⁵N labeled analogues will be shifted according to the number of incorporated ¹⁵N atoms.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of ¹⁵N labeled purines from cell culture to data acquisition.

workflow cluster_sample_prep Sample Preparation cluster_analysis HILIC-MS Analysis cell_culture ¹⁵N Labeled Cell Culture harvesting Cell Harvesting & Washing cell_culture->harvesting extraction Metabolite Extraction (Perchloric Acid) harvesting->extraction neutralization Neutralization (Potassium Carbonate) extraction->neutralization filtration Filtration neutralization->filtration hilic_separation HILIC Separation filtration->hilic_separation Inject Sample ms_detection Mass Spectrometry Detection (MS/MS) hilic_separation->ms_detection data_analysis Data Analysis (Isotopologue Quantification) ms_detection->data_analysis purine_pathway r5p Ribose-5-Phosphate prpp PRPP r5p->prpp PRPP Synthetase pra Phosphoribosylamine prpp->pra Amidophosphoribosyl- transferase gar GAR pra->gar fgar FGAR gar->fgar fgam FGAM fgar->fgam air AIR fgam->air cair CAIR air->cair saicar SAICAR cair->saicar aicar AICAR saicar->aicar ADSL faicar FAICAR aicar->faicar imp IMP faicar->imp amp AMP imp->amp gmp GMP imp->gmp

References

Application of Hypoxanthine-¹⁵N₄ in Drug Metabolism Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique in drug metabolism and pharmacokinetics (DMPK) studies, offering a safe and effective alternative to radioactive isotopes for tracing the metabolic fate of xenobiotics. Hypoxanthine-¹⁵N₄, a non-radioactive, stable isotope-labeled purine (B94841) base, serves as an invaluable tool for researchers in this field. Its incorporation into endogenous metabolic pathways allows for the precise tracking and quantification of metabolic fluxes and the identification of drug-induced alterations in purine metabolism. This document provides detailed application notes and experimental protocols for the utilization of Hypoxanthine-¹⁵N₄ in drug metabolism studies.

Hypoxanthine (B114508) is a key intermediate in the purine salvage pathway, a critical route for the synthesis of nucleotides.[1] By introducing Hypoxanthine-¹⁵N₄ into a biological system, researchers can trace the ¹⁵N label as it is incorporated into downstream metabolites such as inosine (B1671953) monophosphate (IMP), adenosine (B11128) monophosphate (AMP), and guanosine (B1672433) monophosphate (GMP).[1] This allows for the investigation of how drug candidates may interfere with or be metabolized by enzymes involved in this pathway.

Core Applications

Hypoxanthine-¹⁵N₄ can be employed in drug metabolism studies in two primary ways:

  • Metabolic Labeling Tracer: To investigate the impact of a drug on the purine salvage pathway. By monitoring the incorporation of ¹⁵N into downstream purine nucleotides, researchers can identify potential off-target effects of a drug on nucleotide metabolism.

  • Internal Standard: For the accurate quantification of unlabeled hypoxanthine and its metabolites in biological samples using isotope dilution mass spectrometry.[2] The known concentration of the ¹⁵N₄-labeled standard allows for precise measurement of the endogenous, unlabeled analytes.

Experimental Protocols

Protocol 1: In Vitro Metabolic Labeling of Hepatocytes with Hypoxanthine-¹⁵N₄

This protocol describes the use of Hypoxanthine-¹⁵N₄ to trace the impact of a drug candidate on purine metabolism in a primary human hepatocyte culture.

Materials:

  • Cryopreserved primary human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' E Medium) and supplements

  • Hypoxanthine-¹⁵N₄ (≥98% isotopic purity)

  • Drug candidate (dissolved in a suitable vehicle, e.g., DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727) (LC-MS grade), ice-cold

  • Water (LC-MS grade), ice-cold

  • Internal standard solution (e.g., ¹³C₅,¹⁵N₁-Adenosine triphosphate)

  • 24-well collagen-coated plates

Procedure:

  • Hepatocyte Seeding: Thaw and seed primary human hepatocytes in a 24-well collagen-coated plate according to the supplier's instructions. Allow the cells to attach and form a monolayer (typically 24-48 hours).

  • Labeling Medium Preparation: Prepare fresh hepatocyte culture medium. Supplement the medium with Hypoxanthine-¹⁵N₄ to a final concentration of 10 µM.

  • Drug Treatment and Labeling:

    • Aspirate the old medium from the hepatocyte monolayer.

    • Add the Hypoxanthine-¹⁵N₄ labeling medium containing the drug candidate at the desired concentration (e.g., 1 µM, 10 µM). Include a vehicle control (e.g., DMSO) group.

    • Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Metabolite Extraction:

    • At each time point, aspirate the medium and wash the cells twice with 1 mL of ice-cold PBS.

    • Add 500 µL of ice-cold 80% methanol/water to each well to quench metabolism and extract metabolites.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Vortex the tubes for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Sample Preparation for LC-MS/MS Analysis:

    • Transfer the supernatant (metabolite extract) to a new tube.

    • Add a known amount of an appropriate internal standard solution for normalization.

    • Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 5% methanol in water).

LC-MS/MS Analysis:

  • Instrumentation: Utilize a high-resolution mass spectrometer coupled with a liquid chromatography system (e.g., UPLC-QTOF MS or LC-Triple Quadrupole MS).

  • Chromatography: Separate the metabolites using a suitable column for polar compounds (e.g., a HILIC column).

  • Mass Spectrometry: Operate the mass spectrometer in negative or positive ion mode, depending on the analytes of interest. Use multiple reaction monitoring (MRM) for targeted quantification of ¹⁵N-labeled and unlabeled purine metabolites.

Protocol 2: Quantification of Drug Metabolites Using Hypoxanthine-¹⁵N₄ as an Internal Standard

This protocol outlines the use of Hypoxanthine-¹⁵N₄ as an internal standard for the accurate quantification of a drug metabolite that is structurally similar to hypoxanthine or its derivatives.

Materials:

  • Biological samples (e.g., plasma, urine, tissue homogenate) containing the drug metabolite of interest.

  • Hypoxanthine-¹⁵N₄ solution of a precisely known concentration.

  • Acetonitrile (B52724) (LC-MS grade) with 0.1% formic acid.

  • Water (LC-MS grade) with 0.1% formic acid.

  • Calibrators and quality control (QC) samples.

Procedure:

  • Sample Preparation:

    • Thaw biological samples on ice.

    • To 100 µL of each sample, calibrator, and QC, add 20 µL of the Hypoxanthine-¹⁵N₄ internal standard solution.

    • Perform protein precipitation by adding 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

    • Develop an LC-MS/MS method to separate the drug metabolite from endogenous interferences.

    • Monitor the specific MRM transitions for both the drug metabolite and Hypoxanthine-¹⁵N₄.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators.

    • Use the calibration curve to determine the concentration of the drug metabolite in the unknown samples.

Data Presentation

The quantitative data obtained from these studies should be summarized in clear and concise tables to facilitate comparison between different experimental conditions.

Table 1: Example Data - Isotopic Enrichment of Purine Nucleotides in Hepatocytes Treated with Drug X

Time (hours)Treatment% ¹⁵N₄-IMP Enrichment (Mean ± SD)% ¹⁵N₄-AMP Enrichment (Mean ± SD)% ¹⁵N₄-GMP Enrichment (Mean ± SD)
2Vehicle15.2 ± 1.88.5 ± 1.15.1 ± 0.7
2Drug X (1 µM)12.1 ± 1.56.2 ± 0.93.8 ± 0.5
6Vehicle45.8 ± 4.228.3 ± 3.118.9 ± 2.2
6Drug X (1 µM)35.6 ± 3.920.1 ± 2.512.5 ± 1.6
12Vehicle78.1 ± 6.555.9 ± 5.339.7 ± 4.1
12Drug X (1 µM)60.3 ± 5.841.2 ± 4.728.4 ± 3.3
24Vehicle89.5 ± 7.172.4 ± 6.858.6 ± 5.9
24Drug X (1 µM)70.2 ± 6.255.8 ± 5.142.1 ± 4.5

*p < 0.05 compared to vehicle control at the same time point.

Table 2: Example Data - Quantification of Drug Metabolite Y in Human Plasma

Sample IDAnalyte Peak AreaIS (Hypoxanthine-¹⁵N₄) Peak AreaPeak Area Ratio (Analyte/IS)Concentration (ng/mL)
Blank5121,543,2870.0003Below LLOQ
LLOQ QC15,8761,567,8900.01011.0
Low QC46,9871,554,3210.03023.0
Mid QC498,7651,561,2340.319530.0
High QC987,6541,549,8760.637360.0
Subject 1245,6781,558,9010.157615.6
Subject 232,1091,560,1230.02062.1

Visualization of Pathways and Workflows

Visual diagrams are essential for understanding the complex biological and experimental processes involved in these studies.

Purine_Salvage_Pathway Hypoxanthine_15N4 Hypoxanthine-¹⁵N₄ IMP_15N4 IMP-¹⁵N₄ Hypoxanthine_15N4->IMP_15N4 HGPRT PRPP PRPP PRPP->IMP_15N4 AMP_15N4 AMP-¹⁵N₄ IMP_15N4->AMP_15N4 Adenylosuccinate synthetase & lyase GMP_15N4 GMP-¹⁵N₄ IMP_15N4->GMP_15N4 IMP dehydrogenase Drug Drug Candidate HGPRT HGPRT Drug->HGPRT Potential Inhibition

Purine Salvage Pathway Tracing

Drug_Metabolism_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation Biological_Sample Biological Sample (e.g., Plasma, Hepatocytes) Spike_IS Spike with Hypoxanthine-¹⁵N₄ (IS) Biological_Sample->Spike_IS Extraction Metabolite Extraction (e.g., Protein Precipitation) Spike_IS->Extraction LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS Data_Processing Data Processing (Peak Integration) LC_MSMS->Data_Processing Quantification Quantification Data_Processing->Quantification Metabolite_ID Metabolite Identification Data_Processing->Metabolite_ID PK_Modeling Pharmacokinetic Modeling Quantification->PK_Modeling Pathway_Analysis Pathway Analysis Metabolite_ID->Pathway_Analysis

Drug Metabolism Study Workflow

Conclusion

Hypoxanthine-¹⁵N₄ is a versatile and powerful tool for drug metabolism research. Its application as both a metabolic tracer and an internal standard provides researchers with the ability to gain deep insights into the effects of drug candidates on cellular metabolism and to accurately quantify drug metabolites. The protocols and data presentation formats provided herein offer a framework for the effective integration of Hypoxanthine-¹⁵N₄ into drug development pipelines.

References

Application Notes & Protocols: Measuring Purine Salvage Pathway Activity with Hypoxanthine-¹⁵N₄

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The purine (B94841) salvage pathway is a critical metabolic route for recycling purine bases from the degradation of nucleotides, thereby conserving energy and essential molecular components. This pathway is of significant interest in various research fields, including cancer biology, neurodegenerative diseases, and immunology, as its dysregulation is implicated in numerous pathological conditions. Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) is a key enzyme in this pathway, converting hypoxanthine (B114508) and guanine (B1146940) into inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP), respectively.

This document provides detailed application notes and protocols for measuring the activity of the purine salvage pathway using a stable isotope-labeled tracer, Hypoxanthine-¹⁵N₄. This method offers a sensitive and specific means to quantify the flux through this pathway by tracking the incorporation of the heavy isotope-labeled hypoxanthine into the purine nucleotide pool. The primary analytical technique employed is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which allows for the precise detection and quantification of ¹⁵N-labeled metabolites.

Principle of the Assay

The core of this method lies in introducing Hypoxanthine-¹⁵N₄ into a biological system (e.g., cell culture, in vivo models). The ¹⁵N₄-labeled hypoxanthine is taken up by cells and utilized by the purine salvage pathway. The nitrogen atoms at positions 1, 3, 7, and 9 of the purine ring are labeled with ¹⁵N, resulting in a mass increase of +4 Da compared to the unlabeled molecule. This mass shift allows for the clear differentiation and quantification of salvaged purines from the endogenous, unlabeled pool using mass spectrometry. By measuring the abundance of ¹⁵N₄-labeled purine nucleotides (e.g., IMP, AMP, GMP, ATP, GTP) over time, the activity of the purine salvage pathway can be determined.

Key Applications

  • Drug Discovery and Development: Evaluating the efficacy of novel therapeutic agents that target the purine salvage pathway.

  • Disease Research: Investigating the role of purine metabolism in various diseases, such as cancer, Lesch-Nyhan syndrome, and gout.

  • Metabolic Studies: Quantifying the contribution of the purine salvage pathway relative to the de novo synthesis pathway in different cell types or under various physiological conditions.

  • Biomarker Discovery: Identifying metabolic markers associated with altered purine salvage activity.

Experimental Protocols

Protocol 1: In Vitro Measurement of Purine Salvage Activity in Cultured Cells

This protocol describes the steps for measuring purine salvage pathway activity in adherent cell lines.

Materials:

  • Cell line of interest (e.g., HeLa, Huh7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), dialyzed

  • Purine-depleted medium (optional, for studying upregulation of salvage)

  • Hypoxanthine-¹⁵N₄ (sterile, stock solution in a suitable solvent like DMSO or water)

  • Phosphate-buffered saline (PBS), sterile

  • Cell scraper

  • 80% Methanol (B129727) (ice-cold)

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Culture:

    • Plate cells in appropriate culture dishes (e.g., 6-well plates) and grow to the desired confluency (typically 70-80%).

    • For experiments comparing purine-rich and purine-depleted conditions, switch one set of cells to a medium containing dialyzed FBS for 16-24 hours prior to the experiment to deplete endogenous purines.

  • Isotope Labeling:

    • Prepare the labeling medium by supplementing the cell culture medium with a final concentration of Hypoxanthine-¹⁵N₄. A typical starting concentration is 10-100 µM, but this should be optimized for the specific cell line and experimental goals.

    • Remove the existing medium from the cells and wash once with sterile PBS.

    • Add the Hypoxanthine-¹⁵N₄ labeling medium to the cells.

    • Incubate the cells for a specific time course (e.g., 0, 1, 4, 8, 12, 24 hours) to monitor the incorporation of the label over time.

  • Metabolite Extraction:

    • At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add a sufficient volume of ice-cold 80% methanol to the cells (e.g., 1 mL for a well in a 6-well plate).

    • Incubate on ice for 10 minutes to allow for cell lysis and protein precipitation.

    • Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

    • Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.

    • Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).

  • Sample Preparation for LC-MS/MS:

    • Reconstitute the dried metabolite extract in a suitable volume of LC-MS grade water or an appropriate buffer for injection (e.g., 50-100 µL).

    • Vortex briefly and centrifuge to pellet any insoluble material.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop an LC-MS/MS method for the separation and detection of purine nucleotides (e.g., IMP, AMP, GMP, ATP, GTP) and their ¹⁵N₄-labeled counterparts.

    • Use a suitable chromatography column (e.g., HILIC or reversed-phase with an ion-pairing agent) for optimal separation.

    • Set up the mass spectrometer to monitor the specific mass transitions (precursor ion -> product ion) for both unlabeled and ¹⁵N₄-labeled purine metabolites. The expected mass shift for labeled metabolites is +4 Da.

    • Analyze the samples and quantify the peak areas for each metabolite.

Data Analysis:

  • Calculate the fractional enrichment of each purine metabolite by dividing the peak area of the ¹⁵N₄-labeled metabolite by the sum of the peak areas of the labeled and unlabeled metabolites.

  • Plot the fractional enrichment over time to determine the rate of purine salvage.

  • Compare the salvage activity between different experimental conditions (e.g., drug-treated vs. control, purine-rich vs. purine-depleted).

Data Presentation

Table 1: Example Mass Transitions for LC-MS/MS Analysis of Unlabeled and ¹⁵N₄-Labeled Purine Metabolites

MetabolitePrecursor Ion (m/z)Product Ion (m/z)Labeling Status
Hypoxanthine137.046119.035Unlabeled
Hypoxanthine-¹⁵N₄141.034123.023Labeled (+4 Da)
IMP349.060137.046Unlabeled
IMP-¹⁵N₄353.048141.034Labeled (+4 Da)
AMP348.073136.062Unlabeled
AMP-¹⁵N₄352.061140.050Labeled (+4 Da)
GMP364.068152.055Unlabeled
GMP-¹⁵N₄368.056156.043Labeled (+4 Da)

Note: The exact m/z values may vary slightly depending on the ionization mode and instrument calibration.

Table 2: Example Quantitative Data of ¹⁵N₄-Label Incorporation in HeLa Cells

Time (hours)Fractional Enrichment of IMP-¹⁵N₄ (%)Fractional Enrichment of AMP-¹⁵N₄ (%)Fractional Enrichment of GMP-¹⁵N₄ (%)
00.0 ± 0.00.0 ± 0.00.0 ± 0.0
15.2 ± 0.42.1 ± 0.23.5 ± 0.3
418.6 ± 1.58.9 ± 0.712.4 ± 1.1
835.1 ± 2.817.3 ± 1.424.8 ± 2.0
1248.9 ± 3.925.6 ± 2.136.7 ± 2.9
2465.3 ± 5.238.2 ± 3.151.5 ± 4.1

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

Purine_Salvage_Pathway Hypoxanthine_15N4 Hypoxanthine-¹⁵N₄ HGPRT HGPRT Hypoxanthine_15N4->HGPRT Hypoxanthine Hypoxanthine Hypoxanthine->HGPRT XO Xanthine Oxidase Hypoxanthine->XO Guanine Guanine Guanine->HGPRT PRPP PRPP PRPP->HGPRT IMP_15N4 IMP-¹⁵N₄ IMP IMP GMP GMP IMP->GMP AMP AMP IMP->AMP HGPRT->IMP_15N4 HGPRT->IMP HGPRT->GMP Xanthine Xanthine Xanthine->XO Uric_Acid Uric Acid XO->Xanthine XO->Uric_Acid Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HeLa cells) Isotope_Labeling 2. Isotope Labeling (Hypoxanthine-¹⁵N₄) Cell_Culture->Isotope_Labeling Metabolite_Extraction 3. Metabolite Extraction (80% Methanol) Isotope_Labeling->Metabolite_Extraction Sample_Prep 4. Sample Preparation (Drying and Reconstitution) Metabolite_Extraction->Sample_Prep LCMS_Analysis 5. LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Analysis 6. Data Analysis (Fractional Enrichment) LCMS_Analysis->Data_Analysis

Application Notes and Protocols for 15N Metabolic Labeling and Proteomic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling with heavy nitrogen (15N) is a powerful metabolic labeling technique for accurate quantitative proteomics.[1][2] This in vivo labeling approach involves growing cells or organisms in a medium where the sole nitrogen source is enriched with the 15N isotope.[3] As proteins are synthesized, 15N is incorporated into every nitrogen-containing amino acid, resulting in a mass shift for all proteins and peptides compared to their natural abundance (14N) counterparts.[4][5] This method allows for the direct and accurate comparison of protein abundance between different experimental conditions, as the "heavy" (15N) and "light" (14N) samples can be mixed at an early stage, minimizing experimental variability. This application note provides a detailed workflow and protocols for conducting 15N metabolic labeling experiments coupled with mass spectrometry-based proteomic analysis.

Workflow Overview

The overall workflow for a 15N metabolic labeling experiment consists of two main stages: protein identification and protein quantification. The process begins with the metabolic labeling of cells or organisms, followed by sample preparation, mass spectrometry analysis, and data processing to identify and quantify proteins.

15N_Metabolic_Labeling_Workflow cluster_0 Stage 1: Sample Preparation & Labeling cluster_1 Stage 2: Sample Processing cluster_2 Stage 3: Mass Spectrometry cluster_3 Stage 4: Data Analysis A Cell Culture (14N Medium) Control Sample C Harvest Cells A->C B Cell Culture (15N Medium) Experimental Sample B->C D Mix Equal Amounts of 14N and 15N Samples C->D E Protein Extraction D->E F Protein Digestion (e.g., Trypsin) E->F G Peptide Cleanup F->G H LC-MS/MS Analysis G->H I Peptide Identification (Database Search) H->I J Quantification (14N/15N Ratio Calculation) I->J K Protein Ratio Calculation & Statistical Analysis J->K L Biological Interpretation K->L

A generalized workflow for quantitative proteomics using 15N metabolic labeling.

Detailed Experimental Protocols

Protocol 1: 15N Metabolic Labeling of E. coli

This protocol describes the labeling of E. coli using a minimal medium containing 15NH4Cl as the sole nitrogen source.

Materials:

  • M9 minimal medium components (without NH4Cl)

  • 15NH4Cl (Cambridge Isotope Laboratories or equivalent)

  • Glucose (or other carbon source)

  • Magnesium sulfate (B86663) (MgSO4)

  • Calcium chloride (CaCl2)

  • Trace elements solution

  • E. coli strain of interest

  • Appropriate antibiotics

Procedure:

  • Prepare M9 Medium: Prepare 1 liter of M9 minimal medium, omitting the ammonium (B1175870) chloride. Autoclave to sterilize.

  • Prepare Supplements: Prepare sterile stock solutions of 20% glucose, 1M MgSO4, 1M CaCl2, and a 1000x trace elements solution.

  • Prepare Labeling Medium: To the sterile 1L M9 medium, aseptically add:

    • 1 g of 15NH4Cl (for the "heavy" medium) or 1 g of 14NH4Cl (for the "light" medium).

    • 20 mL of 20% glucose.

    • 2 mL of 1M MgSO4.

    • 100 µL of 1M CaCl2.

    • 1 mL of 1000x trace elements solution.

    • Appropriate antibiotic(s).

  • Cell Culture:

    • Inoculate a small pre-culture in a rich medium (e.g., LB) and grow to a high cell density.

    • Use the pre-culture to inoculate the "light" (14N) and "heavy" (15N) M9 minimal media. A 1:100 dilution is recommended.

    • Grow the cultures at the desired temperature with shaking until they reach the desired growth phase (e.g., mid-log phase).

  • Induction (if applicable): If expressing a specific protein, induce the cultures as required.

  • Harvesting: Harvest the cells by centrifugation.

Protocol 2: Protein Extraction and Digestion

Materials:

  • Lysis buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate (NH4HCO3)

  • Formic acid

  • C18 desalting columns

Procedure:

  • Mixing of Samples: After harvesting, combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell count or total protein concentration.

  • Cell Lysis: Resuspend the mixed cell pellet in lysis buffer and lyse the cells using sonication or bead beating.

  • Protein Quantification: Determine the protein concentration of the lysate using a compatible protein assay (e.g., Bradford or BCA).

  • Reduction and Alkylation:

    • Add DTT to a final concentration of 5 mM and incubate for 30 minutes at 37°C to reduce disulfide bonds.

    • Add IAA to a final concentration of 15 mM and incubate for 30 minutes in the dark at room temperature to alkylate cysteine residues.

  • Digestion:

    • Dilute the sample with 100 mM NH4HCO3 to reduce the urea concentration to less than 2 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the peptide solution with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 column according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

Protocol 3: LC-MS/MS Analysis

Procedure:

  • Peptide Resuspension: Reconstitute the dried peptides in a solution suitable for mass spectrometry (e.g., 0.1% formic acid in water).

  • LC Separation: Inject the peptide sample onto a liquid chromatography system coupled to the mass spectrometer. Separate the peptides using a reversed-phase column with a gradient of increasing organic solvent (e.g., acetonitrile).

  • Mass Spectrometry: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.

    • Acquire full MS scans to detect peptide precursor ions.

    • Select the most intense precursor ions for fragmentation (MS/MS) to obtain sequence information.

    • It is recommended to use a high-resolution mass spectrometer for both MS1 and MS2 scans.

Data Analysis

The data analysis workflow for 15N metabolic labeling experiments involves several steps, from peptide identification to protein quantification and statistical analysis.

Data_Analysis_Workflow cluster_0 Raw Data Processing cluster_1 Database Searching cluster_2 Quantification cluster_3 Protein-level Analysis A Raw MS Data (.raw) B Peak List Generation (e.g., MSConvert) A->B C Search against Protein Database (e.g., Protein Prospector, MaxQuant) B->C D Separate Searches for 14N and 15N Peptides C->D E Pairing of 14N and 15N Peptides D->E F Calculation of Peptide Ratios (Heavy/Light) E->F G Correction for Labeling Efficiency F->G H Aggregation of Peptide Ratios to Protein Ratios G->H I Statistical Analysis (e.g., t-test, ANOVA) H->I J Data Visualization (Volcano plots, heatmaps) I->J

A detailed workflow for the analysis of 15N metabolic labeling proteomics data.

Key Data Analysis Steps:

  • Peptide Identification: The acquired MS/MS spectra are searched against a protein database to identify the corresponding peptide sequences. Software such as Protein Prospector or MaxQuant can be used for this purpose.

  • Quantification: The software identifies pairs of "light" (14N) and "heavy" (15N) peptides and calculates the ratio of their intensities.

  • Labeling Efficiency Correction: The labeling of the "heavy" sample is often incomplete. The labeling efficiency needs to be determined and used to correct the calculated peptide ratios for accurate quantification.

  • Protein Ratio Calculation: The ratios of multiple peptides from the same protein are aggregated to determine the overall protein ratio.

  • Statistical Analysis: Statistical tests are applied to identify proteins that show significant changes in abundance between the experimental conditions.

Data Presentation

Quantitative results from a 15N metabolic labeling experiment should be presented in a clear and structured format. A table summarizing the key quantitative information for a list of identified proteins is recommended.

Protein AccessionGene NameProtein DescriptionNumber of Peptides15N/14N Ratiop-valueRegulation
P0A799dnaKChaperone protein DnaK152.50.001Upregulated
P0A9K9sucA2-oxoglutarate dehydrogenase E1120.40.005Downregulated
P0CE47rplB50S ribosomal protein L2101.10.85Unchanged
.....................

Example Signaling Pathway Visualization

The results from a 15N labeling experiment can be used to understand how a particular treatment or condition affects cellular signaling pathways. For instance, if a drug treatment leads to changes in the abundance of proteins involved in a specific pathway, this can be visualized.

Signaling_Pathway cluster_0 Drug Treatment Response A Drug Target B Kinase A (15N/14N = 2.8) A->B Activates C Phosphatase B (15N/14N = 0.5) A->C Inhibits D Transcription Factor X (15N/14N = 3.5) B->D Phosphorylates C->D Dephosphorylates E Target Gene Expression D->E Induces

Hypothetical signaling pathway showing protein abundance changes upon drug treatment.

References

Troubleshooting & Optimization

How to correct for matrix effects in Hypoxanthine-15N4 quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the quantification of Hypoxanthine-15N4. It specifically addresses the common and critical issue of correcting for matrix effects in complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why do they impact my this compound quantification?

A1: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1] When analyzing biological samples like plasma, urine, or tissue homogenates, endogenous molecules such as phospholipids (B1166683), salts, and proteins can be co-extracted with your target analyte, this compound.[2] During LC-MS analysis, these components can interfere with the ionization process in the mass spectrometer's source, leading to either ion suppression (a decreased signal) or ion enhancement (an increased signal).[3] This interference can compromise the accuracy, precision, and reproducibility of your quantitative results, leading to an under- or overestimation of the true analyte concentration.[3][4]

Q2: How can I determine if matrix effects are affecting my assay?

A2: There are two primary methods to assess the presence and magnitude of matrix effects:

  • Post-Column Infusion: This qualitative method helps identify at what points in the chromatographic run matrix effects occur. It involves infusing a constant flow of a pure this compound standard into the mass spectrometer post-column while injecting a blank, extracted matrix sample. Any dip or rise in the constant signal baseline indicates regions of ion suppression or enhancement, respectively.

  • Post-Extraction Spike: This is a quantitative assessment. You compare the signal response of this compound spiked into a pre-extracted blank matrix sample to the response of the same concentration spiked into a clean solvent. The ratio of these responses provides a quantitative measure of the matrix effect.

Q3: What is the most effective method to correct for matrix effects?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is widely considered the gold standard and most effective strategy for correcting matrix effects. A suitable SIL-IS for quantifying this compound would be a different isotopologue of hypoxanthine, such as Hypoxanthine-¹³C₅. The SIL-IS is designed to be chemically identical to the analyte, meaning it will co-elute and experience the same ionization suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by the matrix effect is normalized, allowing for accurate quantification.

Q4: I don't have access to a different stable isotope of Hypoxanthine to use as an internal standard. What are my alternatives?

A4: When a dedicated SIL-IS is unavailable, two other robust methods can be employed:

  • Matrix-Matched Calibration: This approach involves preparing your calibration standards in a blank biological matrix that is identical to your study samples (e.g., control plasma, urine from an un-dosed subject). This ensures that the standards experience the same matrix effects as the unknown samples, improving accuracy. The main challenge is obtaining a true blank matrix that is free of the endogenous analyte.

  • Standard Addition: This method is highly effective, especially when a blank matrix is not available. It involves adding known, increasing amounts of a this compound standard to several aliquots of your actual sample. By measuring the instrument response for each spiked aliquot, you create a calibration curve within each sample's unique matrix, which corrects for its specific interfering components.

Q5: Can I reduce matrix effects through sample preparation or chromatography?

A5: Yes, optimizing your analytical method can significantly minimize matrix effects, although it may not eliminate them completely. Strategies include:

  • Sample Dilution: Simply diluting the sample can reduce the concentration of interfering components, but this is only feasible if the analyte concentration is high enough to remain above the instrument's limit of quantification.

  • Improved Sample Cleanup: Employ more rigorous extraction techniques, such as solid-phase extraction (SPE), to selectively remove interfering compounds like phospholipids before injection.

  • Chromatographic Separation: Adjust your LC method (e.g., gradient, column chemistry) to better separate this compound from co-eluting matrix components.

Troubleshooting Guide: Inaccurate this compound Results

If you are encountering poor accuracy, precision, or reproducibility in your this compound quantification, matrix effects are a likely cause. Follow this workflow to diagnose and correct the issue.

G start Inaccurate or Irreproducible This compound Results check_me Assess Matrix Effect (Post-Extraction Spike) start->check_me me_present Matrix Effect Confirmed check_me->me_present  Yes no_me No Significant Matrix Effect (Investigate Other Causes) check_me->no_me No   sil_is_avail Is a Suitable SIL-IS (e.g., ¹³C₅-Hypoxanthine) Available? me_present->sil_is_avail use_sil_is Use SIL-IS Method (Gold Standard) sil_is_avail->use_sil_is Yes blank_matrix_avail Is a True Blank Matrix Available? sil_is_avail->blank_matrix_avail No revalidate Re-validate Assay with Correction Method use_sil_is->revalidate use_matrix_match Use Matrix-Matched Calibration blank_matrix_avail->use_matrix_match Yes use_std_add Use Standard Addition Method blank_matrix_avail->use_std_add No use_matrix_match->revalidate use_std_add->revalidate

Caption: Troubleshooting workflow for addressing matrix effects.

Experimental Protocols

Protocol 1: Correction Using a Stable Isotope-Labeled Internal Standard (SIL-IS)

This protocol assumes you are quantifying this compound and have access to a different isotope, such as ¹³C₅-Hypoxanthine, to serve as the internal standard.

  • Prepare Stocks: Create a stock solution of your SIL-IS (e.g., ¹³C₅-Hypoxanthine) in an appropriate solvent.

  • Spike Samples: Add a fixed, known concentration of the SIL-IS working solution to all samples, calibration standards, and quality controls (QCs) at the very beginning of the sample preparation process.

  • Sample Preparation: Perform your established extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or SPE).

  • Prepare Calibration Curve: Prepare calibration standards by spiking known concentrations of a this compound standard into a blank matrix. Crucially, each calibrator must also contain the same fixed concentration of the SIL-IS added in step 2.

  • LC-MS/MS Analysis: Analyze all samples. The mass spectrometer should be set to monitor at least one MRM (Multiple Reaction Monitoring) transition for this compound and one for the SIL-IS.

  • Data Processing: For every injection, calculate the peak area ratio of the analyte (this compound) to the SIL-IS.

  • Quantification: Generate a calibration curve by plotting the peak area ratios of the standards against their known concentrations. Determine the concentration of this compound in your samples by interpolating their peak area ratios on this curve.

G cluster_prep Sample Preparation cluster_analysis Analysis & Calculation A Sample, Calibrator, or QC B Add Fixed Amount of SIL-IS A->B C Extraction (e.g., SPE) B->C D LC-MS/MS Analysis C->D E Calculate Ratio: (Analyte Area / IS Area) D->E F Quantify vs. Calibration Curve E->F

Caption: Workflow for matrix effect correction using a SIL-IS.
Protocol 2: Correction Using Matrix-Matched Calibration

  • Obtain Blank Matrix: Source a large pool of control matrix (e.g., plasma) that is verified to be free of this compound. If quantifying endogenous hypoxanthine, a surrogate matrix (e.g., stripped serum) may be required.

  • Prepare Calibration Standards: Create a serial dilution of your this compound standard stock directly into the blank matrix to create your calibration curve points.

  • Prepare QCs: Prepare low, medium, and high concentration QCs in the same blank matrix.

  • Sample Preparation: Process your unknown samples, matrix-matched calibrators, and matrix-matched QCs using the identical extraction procedure.

  • LC-MS/MS Analysis: Analyze all prepared samples.

  • Quantification: Generate the calibration curve using the response from the matrix-matched standards. Calculate the concentration of the unknown samples from this curve. The assumption is that the matrix effects in the standards and samples are now equivalent.

Protocol 3: Correction Using the Standard Addition Method

This method is performed on a per-sample basis.

  • Aliquot Sample: Dispense at least four equal volume aliquots of a single unknown sample.

  • Spike Aliquots:

    • Leave one aliquot un-spiked (this is your zero-addition point).

    • To the remaining aliquots, add increasing, known amounts of a this compound standard solution. Aim for additions that result in concentrations approximately 0.5x, 1x, and 2x the expected endogenous concentration.

  • Volume Equalization: If the volume of added standard is significant, add an equivalent volume of solvent to the un-spiked aliquot to avoid dilution errors.

  • Sample Preparation & Analysis: Perform your extraction protocol on all aliquots and analyze them by LC-MS/MS.

  • Data Analysis:

    • Plot the instrument response (peak area) on the y-axis versus the concentration of the added standard on the x-axis.

    • Perform a linear regression on the data points.

    • Extrapolate the regression line back to the x-axis (where the y-value is zero). The absolute value of the x-intercept is the original concentration of this compound in the sample.

G cluster_spikes Spiking A Take Aliquots of Unknown Sample B1 Aliquot 1: + 0 (Neat) A->B1 B2 Aliquot 2: + Level 1 Std A->B2 B3 Aliquot 3: + Level 2 Std A->B3 B4 Aliquot 4: + Level 3 Std A->B4 C Process & Analyze All Aliquots B1->C B2->C B3->C B4->C D Plot Response vs. Added Concentration C->D E Extrapolate to Zero Response: X-intercept = Original Concentration D->E

Caption: Standard addition method workflow.

Data Presentation Examples

Table 1: Example Data for Standard Addition Method

AliquotAdded this compound Conc. (ng/mL)Instrument Response (Peak Area)
10.045,100
210.093,500
320.0142,300
440.0240,100

By plotting this data and extrapolating, the original concentration can be determined from the x-intercept.

Table 2: Comparison of Quantification Results

Sample IDQuantification w/o Correction (ng/mL)Quantification with SIL-IS Correction (ng/mL)% Difference
Plasma-0115.224.8-38.7%
Plasma-0218.926.1-27.6%
Urine-01110.585.3+29.5%
Urine-02121.388.9+36.4%

This table illustrates how uncorrected results can be significantly under- or overestimated depending on the sample matrix and the nature of the interference (suppression in plasma, enhancement in urine).

References

Optimizing ¹⁵N Labeling Efficiency in Cell Culture for Metabolomics: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing ¹⁵N labeling for metabolomics studies.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of ¹⁵N isotopes for cell culture labeling?

The most common sources of ¹⁵N for metabolic labeling in cell culture are ¹⁵N-labeled amino acids and ¹⁵N-labeled inorganic nitrogen salts. The choice of source depends on the specific experimental goals and the organism being studied. For many applications, especially in proteomics, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a popular method that uses ¹⁵N-labeled amino acids.[1][][3][4] For broader metabolomics studies aiming to label a wide range of nitrogen-containing metabolites, a single ¹⁵N-labeled precursor like ¹⁵NH₄Cl can be used, particularly in organisms that can synthesize all necessary amino acids.[5]

Q2: What is the recommended duration for ¹⁵N labeling to achieve sufficient enrichment?

To achieve near-complete labeling, cells should be cultured for a sufficient duration to allow for multiple cell doublings. This ensures that the original ¹⁴N-containing macromolecules are diluted out through cell division and protein turnover. For mammalian cells, it is generally recommended to culture for at least five cell doublings to achieve labeling incorporation of over 95%. The optimal labeling time can vary depending on the cell line's doubling time and the protein turnover rates. For instance, in Arabidopsis plants, 14 days of labeling can result in 93-99% enrichment.

Q3: How can I measure the ¹⁵N labeling efficiency in my samples?

¹⁵N labeling efficiency, or enrichment, is typically determined using mass spectrometry. By analyzing the isotopic distribution of labeled peptides or metabolites, you can compare the experimental isotope pattern to the theoretical profile for a given level of enrichment. This analysis can be performed by selecting several abundant and well-resolved peptides or metabolites and examining their mass spectra. The ratio of the monoisotopic peak (M) to the M+1 peak can be used to calculate the actual incorporation rate.

Q4: What is arginine-to-proline conversion, and how can it affect my ¹⁵N labeling experiment?

In some cell lines, the isotopically labeled "heavy" arginine can be metabolically converted to "heavy" proline. This conversion can complicate data analysis in mass spectrometry because it results in the signal of proline-containing peptides being split into multiple peaks, which can lead to inaccurate quantification of protein and metabolite levels. To mitigate this, one can try decreasing the concentration of arginine in the culture medium. If the conversion cannot be prevented, it may be necessary to exclude proline-containing peptides from the quantitative analysis.

Q5: Can I use ¹⁵N labeling for in vivo studies in animal models?

Yes, ¹⁵N labeling can be used for in vivo studies in animal models, a technique often referred to as Stable Isotope Labeling in Mammals (SILAM). This is typically achieved by feeding the animals a diet containing a ¹⁵N-labeled source, such as ¹⁵N-labeled Spirulina. Achieving high enrichment in all tissues can be challenging, especially in tissues with slow protein turnover rates like the brain and muscle. Generational labeling, where the diet is provided across generations, can help achieve higher and more uniform enrichment.

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Low ¹⁵N Incorporation Efficiency - Insufficient labeling time. - Presence of unlabeled nitrogen sources in the medium (e.g., from serum). - Slow protein turnover for specific proteins or in certain cell types. - Incorrect concentration of the ¹⁵N label.- Increase the duration of cell culture in the labeling medium to allow for more cell doublings. - Use dialyzed fetal bovine serum (FBS) to minimize the introduction of unlabeled amino acids. - For tissues with slow turnover, consider longer labeling periods or generational labeling in animal models. - Optimize the concentration of the ¹⁵N-labeled amino acids or nitrogen source for your specific cell line and media.
Inaccurate Quantification of Labeled Metabolites - Incomplete labeling leading to complex isotopic patterns. - Incorrect assignment of the monoisotopic peak for heavy-labeled peptides/metabolites. - Metabolic conversion of labeled amino acids (e.g., arginine to proline). - Natural abundance of ¹⁵N not accounted for.- Ensure high labeling efficiency (>98.5%) for clearer spectra and more accurate peak assignment. - Manually validate the monoisotopic peak assignment for critical peptides/metabolites by comparing experimental and theoretical isotopic distributions. - If arginine-to-proline conversion is observed, try reducing the arginine concentration in the medium or exclude proline-containing peptides from quantification. - Use software that can correct for the natural abundance of stable isotopes during data analysis.
High Background from Unlabeled Peptides/Metabolites - Contamination from external sources like keratins from skin and hair, or polymers from lab consumables. - Insufficient washing of cells before lysis.- Work in a clean environment, such as a laminar flow hood, and use gloves to minimize keratin (B1170402) contamination. - Use high-purity reagents and sterile, individually wrapped lab consumables. - Thoroughly wash cell pellets with a phosphate-buffered saline (PBS) solution to remove residual unlabeled medium.
Cell Growth Inhibition or Toxicity - Depletion of essential amino acids in custom-made labeling media. - High concentrations of the isotopic label.- Ensure that the custom labeling medium is supplemented with all essential amino acids at appropriate concentrations. - Titrate the concentration of the ¹⁵N label to find the optimal balance between high incorporation and minimal toxicity.

Experimental Protocols

General Protocol for ¹⁵N Labeling in Mammalian Cells

This protocol provides a general workflow for ¹⁵N labeling of adherent mammalian cells using ¹⁵N-labeled amino acids.

  • Media Preparation: Prepare the SILAC culture medium by supplementing a base medium deficient in the amino acids to be labeled (e.g., DMEM for SILAC) with the desired ¹⁵N-labeled amino acids (e.g., ¹⁵N-Lysine and ¹⁵N-Arginine) at their normal physiological concentrations. Also, add dialyzed fetal bovine serum (FBS) to the desired final concentration (e.g., 10%). A parallel "light" medium should be prepared with the corresponding unlabeled amino acids.

  • Cell Culture: Culture the cells in the "light" and "heavy" media for at least five to six cell doublings to ensure near-complete incorporation of the labeled amino acids.

  • Experimental Treatment: Once the cells have reached a high level of labeling, apply the experimental treatment (e.g., drug stimulation) to one of the cell populations.

  • Cell Harvesting and Lysis: After treatment, wash the cells with ice-cold PBS, and then harvest them. Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Mixing: Determine the protein concentration of the lysates from the "light" and "heavy" labeled cell populations. Mix equal amounts of protein from both lysates.

  • Sample Preparation for Mass Spectrometry: Proceed with standard protocols for protein digestion (e.g., in-solution or in-gel trypsin digestion) to generate peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to identify peptides and quantify the relative abundance of the "light" and "heavy" forms. The software should be able to account for labeling efficiency and natural isotope abundance.

Workflow for ¹⁵N Labeling Experiment

experimental_workflow cluster_prep Phase 1: Cell Culture and Labeling cluster_exp Phase 2: Experiment and Harvest cluster_analysis Phase 3: Analysis start Start with cell line culture_light Culture in 'Light' Medium (unlabeled amino acids) start->culture_light culture_heavy Culture in 'Heavy' Medium (¹⁵N-labeled amino acids) start->culture_heavy labeling Culture for >5 cell doublings culture_light->labeling culture_heavy->labeling treatment Apply Experimental Treatment (to one population) labeling->treatment harvest Harvest and Lyse Cells treatment->harvest quantify Quantify Protein harvest->quantify mix Mix 'Light' and 'Heavy' Lysates (1:1) quantify->mix digest Protein Digestion (e.g., Trypsin) mix->digest lcms LC-MS/MS Analysis digest->lcms data_analysis Data Analysis and Quantification lcms->data_analysis end_node Results data_analysis->end_node

Caption: General workflow for a ¹⁵N stable isotope labeling experiment in cell culture.

Troubleshooting Logic Flow

troubleshooting_workflow start Problem: Low ¹⁵N Labeling Efficiency check_duration Check Labeling Duration start->check_duration check_serum Check Serum Type check_duration->check_serum >= 5 doublings solution_duration Increase labeling time (>5 cell doublings) check_duration->solution_duration < 5 doublings check_turnover Consider Protein Turnover Rate check_serum->check_turnover Dialyzed solution_serum Use dialyzed FBS check_serum->solution_serum Non-dialyzed solution_turnover Extend labeling period or consider generational labeling check_turnover->solution_turnover Slow turnover tissue/protein end_node Re-evaluate Efficiency check_turnover->end_node Normal turnover solution_duration->end_node solution_serum->end_node solution_turnover->end_node

Caption: Troubleshooting logic for addressing low ¹⁵N labeling efficiency.

References

Preventing degradation of Hypoxanthine-15N4 during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential troubleshooting information and frequently asked questions to prevent the degradation of Hypoxanthine-15N4 during sample extraction. Accurate quantification of this isotopically labeled internal standard is critical for reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during sample extraction? The primary cause of hypoxanthine (B114508) degradation is enzymatic oxidation. The enzyme Xanthine (B1682287) Oxidoreductase (XOR) or Xanthine Oxidase (XO) catalyzes the conversion of hypoxanthine to xanthine, and subsequently to uric acid.[1][2] This enzyme is widely distributed in biological tissues and fluids and can rapidly degrade the analyte if not properly inactivated during sample preparation.

Q2: Why is the timing between sample collection and processing so critical? The time elapsed before quenching metabolic activity is crucial because endogenous metabolic processes continue post-collection. For blood samples, delays before centrifugation and protein precipitation can lead to a significant artificial increase in hypoxanthine levels as ATP is catabolized.[3][4] To get a true "snapshot" of the metabolic state at the time of collection, metabolic activity must be stopped immediately.[5]

Q3: What is the optimal temperature for handling and storing samples to prevent degradation? All sample processing steps should be conducted at low temperatures to minimize enzymatic activity. Handling should be done on ice or at 4°C. For long-term stability, samples and extracts should be stored at -80°C. Avoid repeated freeze-thaw cycles, as this can compromise sample integrity.

Q4: Which solvents are recommended for quenching and extraction of this compound? Cold organic solvents are highly effective for simultaneously quenching enzymatic activity and extracting polar metabolites like hypoxanthine. A common and effective method is protein precipitation using a cold mixture of acetonitrile (B52724) or methanol (B129727). For example, adding four parts of cold (-20°C) methanol to one part of serum or plasma can effectively precipitate proteins and inactivate enzymes.

Q5: Can non-enzymatic degradation of this compound occur? While enzymatic degradation is the most significant concern, non-enzymatic degradation can occur under suboptimal conditions. Hypoxanthine can be oxidized by reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), which is a byproduct of the xanthine oxidase reaction itself. Maintaining a stable pH and avoiding prolonged exposure to harsh chemical environments or high temperatures is essential for preventing chemical degradation.

Troubleshooting Guide: Low or Inconsistent Recovery of this compound

If you are experiencing issues with the recovery of your this compound internal standard, consult the following workflow and table to diagnose and resolve the problem.

G start Low or Inconsistent This compound Recovery q1 Was metabolic activity quenched immediately (< 1 min) after collection? start->q1 q2 Were samples kept on ice or at 4°C throughout processing? q1->q2 Yes s1 Implement flash-freezing (e.g., liquid N2) or immediate addition of cold quenching solvent. q1->s1 No q3 Was protein precipitation complete? q2->q3 Yes s2 Ensure all steps are performed on ice. Use pre-chilled tubes, solvents, and centrifuges. q2->s2 No q4 Are samples and extracts stored at -80°C? q3->q4 Yes s3 Optimize solvent-to-sample ratio (e.g., >3:1 organic solvent:sample). Ensure vigorous vortexing. q3->s3 No s4 Transfer samples to -80°C immediately after processing. Avoid repeated freeze-thaw cycles. q4->s4 No end Problem Resolved or Investigate Analytical Method (e.g., LC-MS parameters) q4->end Yes

Caption: Troubleshooting workflow for low this compound recovery.
Potential Cause Possible Explanation Recommended Solution
Delayed Quenching Endogenous xanthine oxidase continues to metabolize hypoxanthine after sample collection, altering analyte levels before extraction begins.Flash-freeze tissue samples in liquid nitrogen immediately upon collection. For biofluids, add cold extraction solvent containing internal standard within one minute of collection.
Improper Temperature Control Higher temperatures increase the rate of enzymatic degradation. Processing samples at room temperature can lead to significant analyte loss.Always handle samples on ice. Use pre-chilled tubes and centrifuge rotors set to 4°C.
Incomplete Protein Precipitation/Enzyme Inactivation Insufficient solvent volume or inadequate mixing fails to completely precipitate proteins, leaving active xanthine oxidase in the extract.Use a sufficient volume of cold organic solvent (e.g., 4:1 methanol:plasma ratio). Vortex samples vigorously and allow sufficient incubation time at low temperature to ensure full precipitation.
Suboptimal pH The activity of xanthine oxidase is pH-dependent. Extraction conditions at an optimal pH for the enzyme can accelerate degradation.Use buffered extraction solvents to maintain a pH that is suboptimal for enzymatic activity, or ensure rapid and complete denaturation with organic solvents.
Improper Storage Long-term storage at -20°C is insufficient to halt all enzymatic and chemical degradation. Repeated freeze-thaw cycles can degrade metabolites.Store all extracts and samples for the long term at -80°C. Aliquot samples upon initial processing to avoid multiple freeze-thaw cycles.

Data Presentation: Effect of Pre-analytical Handling

The stability of hypoxanthine is highly sensitive to pre-analytical variables, particularly the time and temperature before processing. Delays at room temperature lead to a substantial increase in measured hypoxanthine concentrations, confounding results.

Condition Time Delay Temperature Relative Hypoxanthine Concentration (%) Interpretation
Baseline 0 hoursN/A100%Represents the ideal, immediate processing scenario.
On Ice 4 hours~4°C~105-110%Minimal increase, demonstrating the effectiveness of low temperature in slowing metabolism.
Room Temp 4 hours~22°C~200-250%Significant artificial increase due to ongoing ATP catabolism at room temperature.
Room Temp 8 hours~22°C>400%Drastic increase, rendering the sample unreliable for accurate biological interpretation.

Data are representative, based on trends observed in plasma stability studies. Actual changes may vary by sample type and individual.

Experimental Protocols

Protocol 1: Extraction from Plasma/Serum
  • Preparation: Pre-chill all tubes, pipette tips, and a centrifuge to 4°C. Prepare the extraction solvent (Acetonitrile or Methanol containing this compound) and store it at -20°C.

  • Aliquoting: Thaw plasma/serum samples on ice. Once thawed, vortex briefly. Aliquot 50 µL of the sample into a pre-chilled 1.5 mL microcentrifuge tube.

  • Quenching & Precipitation: Add 200 µL of the cold extraction solvent to the 50 µL sample aliquot.

  • Mixing: Immediately cap the tube and vortex vigorously for 30 seconds to ensure complete mixing and protein precipitation.

  • Incubation: Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant without disturbing the protein pellet and transfer it to a new tube for analysis (e.g., by LC-MS).

  • Storage: If not analyzing immediately, seal the samples and store them at -80°C.

Protocol 2: Extraction from Tissue
  • Harvesting: Immediately after excision, flash-freeze the tissue sample in liquid nitrogen. This step is critical to halt all metabolic activity.

  • Homogenization: Add the frozen tissue to a tube containing stainless steel beads and a pre-measured volume of cold (-20°C) extraction solvent (e.g., 80% Methanol). The solvent volume should be sufficient to submerge the tissue (e.g., 1 mL per 50 mg of tissue).

  • Disruption: Homogenize the tissue using a bead beater (e.g., TissueLyser) until it is completely pulverized. Keep the samples cold during this process.

  • Incubation: Incubate the homogenate at -20°C for 30 minutes.

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube for analysis.

  • Storage: Store the final extract at -80°C until analysis.

Key Degradation Pathway

The primary enzymatic pathway responsible for hypoxanthine degradation involves its oxidation to uric acid. Understanding this pathway highlights the necessity of inactivating the enzyme Xanthine Oxidoreductase (XOR).

G cluster_0 Purine (B94841) Degradation Pathway cluster_1 Byproducts hypoxanthine Hypoxanthine (or this compound) xanthine Xanthine hypoxanthine->xanthine Xanthine Oxidoreductase (XOR) + O2 + H2O uric_acid Uric Acid (Final Product) xanthine->uric_acid Xanthine Oxidoreductase (XOR) + O2 + H2O h2o2 Hydrogen Peroxide (H₂O₂) + Superoxide (O₂⁻) xanthine->h2o2 generates

Caption: Enzymatic degradation pathway of hypoxanthine.

References

Technical Support Center: Addressing Incomplete ¹⁵N Labeling in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with incomplete ¹⁵N labeling in metabolic studies.

Frequently Asked Questions (FAQs)

Q1: What is incomplete ¹⁵N labeling and why is it a problem?

Incomplete ¹⁵N labeling occurs when not all nitrogen atoms in a molecule (e.g., protein, metabolite) are replaced by the heavy ¹⁵N isotope during a metabolic labeling experiment. Instead, a fraction of the nitrogen atoms remains as the naturally abundant light ¹⁴N isotope. This poses a significant problem for quantitative studies because it skews the mass distribution of the labeled molecules, leading to inaccurate quantification and misinterpretation of metabolic flux data.[1][2]

Q2: How does incomplete ¹⁵N labeling affect my mass spectrometry data?

Incomplete ¹⁵N labeling directly impacts the isotopic distribution of your labeled peptides or metabolites in the mass spectrometer. Instead of a single, well-defined "heavy" peak, you will observe a broader isotopic cluster. This can lead to several issues:

  • Inaccurate Quantification: If your analysis software assumes 100% labeling, it will incorrectly calculate the abundance of the heavy species, leading to skewed heavy/light ratios and an underestimation of true changes in abundance.[1][3]

  • Incorrect Monoisotopic Peak Assignment: The broadening of the isotopic cluster can make it difficult for software to correctly identify the monoisotopic peak of the heavy-labeled molecule, resulting in reduced identification rates of heavy-labeled peptides.[1]

  • Reduced Signal-to-Noise Ratio: The distribution of the signal across multiple isotopic peaks can lower the signal-to-noise ratio, making it harder to detect and accurately measure low-abundance molecules.

Q3: What are the common causes of incomplete ¹⁵N labeling?

Several factors can contribute to incomplete ¹⁵N labeling:

  • Insufficient Labeling Duration: The time required to achieve high enrichment depends on the organism's or cell line's growth rate and protein turnover. Tissues with slow protein turnover, such as the brain, may require longer labeling periods or even labeling across multiple generations to achieve high enrichment.

  • Depletion of ¹⁵N Source: The ¹⁵N-labeled nutrient in the growth medium can be depleted over time, especially in dense cultures.

  • Purity of the ¹⁵N Isotope: The purity of the ¹⁵N-labeled salt or amino acid used is crucial. For example, using a ¹⁵N-containing salt with over 99% purity is recommended for achieving high-level labeling.

  • Metabolic Scrambling: The labeled nitrogen from one amino acid can be metabolically converted and incorporated into other amino acids, diluting the label at the intended position.

  • Amino Acid Pools: The presence of unlabeled amino acids from internal protein degradation or from the media can dilute the labeled precursor pool.

Troubleshooting Guides

Issue 1: Low or Inconsistent ¹⁵N Labeling Efficiency

Symptoms:

  • Observed heavy/light ratios are lower than expected or vary significantly between replicates.

  • Mass spectra show broad isotopic clusters for labeled peptides/metabolites.

  • Quantification software flags poor quality for peptide pair matching.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Insufficient Labeling Time Increase the duration of labeling. For rapidly dividing cells, ensure at least 5-6 cell doublings. For organisms with slow turnover tissues, consider labeling for multiple generations.
¹⁵N Source Depletion Ensure an adequate and consistent supply of the ¹⁵N-labeled nutrient in the growth medium. For long-term labeling, replenish the medium periodically.
Low Purity of ¹⁵N Source Use high-purity ¹⁵N-labeled compounds (e.g., >99% purity).
Slow Protein/Metabolite Turnover For tissues with slow turnover rates, longer labeling protocols are necessary. In animal studies, labeling for two generations can achieve high enrichment in all tissues.
Issue 2: Inaccurate Quantification Due to Incomplete Labeling

Symptoms:

  • Underestimation of protein/metabolite abundance changes.

  • High variance in quantitative data across replicates.

Troubleshooting Workflow:

cluster_0 Data Acquisition & Processing cluster_1 Labeling Efficiency Determination cluster_2 Data Correction & Analysis A Acquire High-Resolution Mass Spectra B Identify Peptides/ Metabolites A->B C Select Abundant Peptides/ Metabolites B->C D Compare Experimental vs. Theoretical Isotopic Pattern C->D E Calculate Labeling Efficiency (%) D->E F Input Labeling Efficiency into Quantification Software E->F G Software Corrects Heavy/Light Ratios F->G H Accurate Quantitative Results G->H

Caption: Workflow for correcting quantification data for incomplete ¹⁵N labeling.

Detailed Steps:

  • Determine Labeling Efficiency:

    • Acquire high-resolution mass spectra of your ¹⁵N-labeled sample.

    • Identify several abundant peptides or metabolites with good signal-to-noise ratios.

    • Use software tools (e.g., Protein Prospector's MS-Isotope module) to compare the experimental isotopic distribution with theoretical distributions at varying levels of ¹⁵N incorporation. The ratio of the M-1 to M peak is particularly sensitive to labeling efficiency.

  • Correct for Incomplete Labeling in Software:

    • Once the labeling efficiency is determined (e.g., 95%), this value must be used as a parameter in your quantification software.

    • The software will then adjust the calculated peptide or metabolite ratios by accounting for the contribution of the unlabeled portion to the isotopic cluster.

Impact of Correction on Quantification:

The following table illustrates the importance of correcting for incomplete labeling. Failing to do so can lead to a significant underestimation of the true changes in abundance.

Actual H/L Ratio Assumed Labeling Efficiency Observed H/L Ratio (Incorrect) Corrected H/L Ratio
2.095%~1.92.0
5.095%~4.755.0
10.095%~9.510.0
0.595%~0.520.5

Note: The observed H/L ratio without correction will be skewed. The table provides an illustrative example.

Experimental Protocols

Protocol 1: Determination of ¹⁵N Labeling Efficiency in Proteins

This protocol outlines the steps to determine the ¹⁵N labeling efficiency of your protein samples using mass spectrometry.

1. Sample Preparation: a. Culture cells or organisms in a medium containing a ¹⁵N-labeled nitrogen source (e.g., ¹⁵NH₄Cl or ¹⁵N-labeled amino acids). b. Harvest the cells/tissues and extract total protein. c. Digest the proteins into peptides using an appropriate protease (e.g., trypsin).

2. Data Acquisition: a. Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap). b. Acquire data in both MS1 (for quantification) and MS2 (for identification) modes. High resolution in MS1 is crucial for resolving isotopic peaks.

3. Data Analysis: a. Perform a database search to identify peptides from your sample. b. Select 8-10 abundant peptides with good signal-to-noise ratios and a mass preferably below 1500 m/z. c. For each selected peptide, extract the experimental isotopic distribution from the MS1 scan. d. Use a tool like Protein Prospector's "MS-Isotope" to generate theoretical isotopic patterns for a range of labeling efficiencies (e.g., 90-99%). e. Manually compare the experimental isotopic pattern to the theoretical patterns to find the best match and determine the labeling efficiency. The M-1/M peak ratio is a sensitive indicator.

Protocol 2: ¹⁵N Labeling of E. coli

This protocol provides a general method for ¹⁵N labeling of proteins expressed in E. coli.

1. Media Preparation (M9 Minimal Medium, 1 Liter):

  • 100 ml 10x M9 salts (60 g Na₂HPO₄, 30 g KH₂PO₄, 5 g NaCl)
  • 1 g ¹⁵NH₄Cl (as the sole nitrogen source)
  • 20 ml 20% (w/v) glucose (or other carbon source)
  • 2 ml 1M MgSO₄
  • 100 µl 1M CaCl₂
  • 1 ml 1000x Trace Elements solution
  • Appropriate antibiotics
  • All solutions should be sterilized separately and mixed before use.

2. Cell Culture and Protein Expression: a. Transform the expression plasmid into a suitable E. coli strain. b. Inoculate a small pre-culture in unlabeled rich medium (e.g., LB) and grow to a high density. c. Inoculate the 1L M9 ¹⁵N-labeling medium with the pre-culture. d. Grow the culture at the appropriate temperature until the OD₆₀₀ reaches ~0.6-0.8. e. Induce protein expression with the appropriate inducer (e.g., IPTG). f. Continue culturing for the desired time to allow for protein expression and ¹⁵N incorporation. g. Harvest the cells by centrifugation.

Signaling Pathways and Workflows

Logical Workflow for Troubleshooting ¹⁵N Labeling Issues

cluster_0 Experimental Protocol Review cluster_1 Optimization Strategies cluster_2 Data Analysis Correction start Inconsistent or Low ¹⁵N Labeling Observed check_duration Is Labeling Duration Sufficient for Cell/Tissue Type? start->check_duration check_source Is the ¹⁵N Source of High Purity and Concentration Adequate? start->check_source check_turnover Is the Protein/Metabolite Turnover Rate Considered? start->check_turnover increase_duration Increase Labeling Time check_duration->increase_duration use_high_purity Use High Purity ¹⁵N Source check_source->use_high_purity multi_generation Consider Multi-generation Labeling for Slow Turnover check_turnover->multi_generation determine_efficiency Determine Actual Labeling Efficiency increase_duration->determine_efficiency use_high_purity->determine_efficiency multi_generation->determine_efficiency correct_data Correct Quantification Data Using Determined Efficiency determine_efficiency->correct_data end Accurate and Reliable Quantitative Data correct_data->end

Caption: A logical workflow for diagnosing and addressing issues with ¹⁵N labeling.

References

Technical Support Center: Optimizing Peak Shape for 15N Labeled Compounds in Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when analyzing 15N labeled compounds by liquid chromatography. The focus is on improving peak shape to ensure accurate and reproducible results.

Troubleshooting Guides

Poor peak shape in liquid chromatography can manifest as peak tailing, fronting, or splitting. Below are systematic guides to diagnose and resolve these common issues, particularly when working with 15N labeled nitrogen-containing compounds.

Issue: Peak Tailing

Peak tailing, where the latter half of the peak is broader than the front half, is a frequent problem, especially with basic, nitrogen-containing compounds. This can be caused by secondary interactions with the stationary phase, issues with the mobile phase, or problems with the HPLC system itself.

Troubleshooting Workflow for Peak Tailing

G Troubleshooting Workflow for Peak Tailing A Observe Peak Tailing B Check Mobile Phase A->B C Optimize Mobile Phase pH B->C pH near analyte pKa? D Add Mobile Phase Modifiers B->D Low ionic strength? E Check Column C->E D->E F Flush or Regenerate Column E->F Column contamination suspected? G Replace Column E->G Column old or damaged? F->G Tailing persists? H Check System Hardware G->H I Inspect for Dead Volume H->I Connections/tubing issues? J Consider Metal Contamination H->J Chelating analytes? K Peak Shape Improved I->K J->K

Caption: A logical workflow to diagnose and resolve peak tailing issues.

Detailed Steps:

  • Evaluate the Mobile Phase:

    • pH Adjustment: For nitrogen-containing compounds, which are often basic, the mobile phase pH is critical.[1] If the mobile phase pH is close to the pKa of your 15N labeled analyte, you may observe a mixture of ionized and unionized forms, leading to peak tailing.[1] It is recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure a consistent ionic state. For basic compounds, a lower pH (e.g., pH 2-3) can protonate residual silanol (B1196071) groups on the silica-based column, minimizing secondary interactions.[2]

    • Buffer Concentration: Inadequate buffer concentration may not effectively control the pH, leading to peak shape issues.[3] A buffer concentration of 5-100 mM is generally recommended.

    • Mobile Phase Additives: The addition of modifiers can significantly improve peak shape. For basic analytes, acidic additives like formic acid or trifluoroacetic acid (TFA) are commonly used. TFA is a strong ion-pairing agent that can effectively mask silanol interactions and neutralize the positive charge on basic compounds, often resulting in sharper peaks compared to formic acid. However, TFA can cause ion suppression in mass spectrometry.

  • Assess the Column:

    • Column Contamination: Buildup of sample matrix components or strongly retained compounds can lead to active sites that cause tailing. Flushing the column with a strong solvent is the first step. If that fails, a more rigorous regeneration procedure may be necessary.

    • Column Degradation: Over time, the stationary phase can degrade, especially when using aggressive mobile phases or operating at high temperatures. This can expose more active silanol groups. If the column is old or has been subjected to harsh conditions, it may need to be replaced.

    • Column Chemistry: For basic nitrogenous compounds, using a column with a stationary phase designed to minimize silanol interactions is beneficial. Options include end-capped columns or columns with an embedded polar group.

  • Inspect the HPLC System:

    • Extra-Column Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing. Ensure connections are made with minimal dead volume.

    • Metal Contamination: Metal ions, particularly iron from stainless steel components, can chelate with certain analytes, leading to peak tailing. This is particularly relevant for compounds with chelating functional groups. Passivating the HPLC system with an acid wash can help mitigate this issue.

Issue: Peak Fronting

Peak fronting, where the front of the peak is less steep than the back, is often associated with sample overload or issues with the sample solvent.

Troubleshooting Workflow for Peak Fronting

G Troubleshooting Workflow for Peak Fronting A Observe Peak Fronting B Check Sample Concentration A->B C Dilute Sample B->C High concentration? D Reduce Injection Volume B->D Large injection volume? E Check Sample Solvent C->E D->E F Match Sample Solvent to Mobile Phase E->F Solvent stronger than mobile phase? G Check Column Condition F->G H Inspect for Column Collapse/Void G->H Sudden pressure change? I Peak Shape Improved H->I

Caption: A systematic approach to troubleshooting peak fronting.

Detailed Steps:

  • Evaluate Sample and Injection:

    • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to fronting. Try reducing the injection volume or diluting the sample.

    • Sample Solvent: If the sample is dissolved in a solvent that is stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, resulting in a fronting peak. Whenever possible, dissolve the sample in the initial mobile phase.

  • Inspect the Column:

    • Column Collapse or Void: A sudden shock to the column, such as a rapid pressure change, can cause the packed bed to collapse, creating a void at the column inlet. This can lead to distorted peaks, including fronting. In this case, the column will likely need to be replaced.

Issue: Peak Splitting

Split peaks can be caused by a number of factors, from a partially clogged frit to issues with the sample solvent or co-eluting compounds.

Troubleshooting Workflow for Peak Splitting

G Troubleshooting Workflow for Peak Splitting A Observe Peak Splitting B Check for Clogged Frit A->B D Check Sample Solvent A->D F Consider Co-elution A->F H Check for Column Void A->H C Backflush or Replace Frit/Column B->C High backpressure? C->D E Match Sample Solvent to Mobile Phase D->E Solvent mismatch? E->F G Modify Separation Conditions F->G Suspect multiple components? G->H I Replace Column H->I Void suspected? J Peak Shape Improved I->J

Caption: A guide to identifying and resolving the causes of split peaks.

Detailed Steps:

  • Examine the Column Inlet:

    • Blocked Frit: A partially blocked inlet frit can cause the sample to be distributed unevenly onto the column, leading to split peaks. This is often accompanied by an increase in backpressure. Backflushing the column (if permissible by the manufacturer) or replacing the frit may resolve the issue.

  • Review the Sample and Mobile Phase:

    • Sample Solvent Incompatibility: Injecting a sample in a solvent that is not miscible with the mobile phase or is significantly stronger can cause peak splitting. Ensure the sample solvent is compatible with and ideally weaker than the mobile phase.

    • Co-elution: What appears to be a split peak may actually be two closely eluting compounds. To investigate this, try altering the chromatographic conditions (e.g., gradient, mobile phase composition) to see if the two peaks can be resolved.

  • Inspect the Column Bed:

    • Column Void: A void at the head of the column can cause the sample band to split before it enters the packed bed. This often requires column replacement.

FAQs: Improving Peak Shape of 15N Labeled Compounds

Q1: Does 15N labeling itself affect chromatographic peak shape?

A1: For 15N labeled compounds, the isotopic substitution of 14N with 15N results in a very small change in molecular weight and physicochemical properties. In liquid chromatography, this difference is generally considered to have a negligible effect on retention time and peak shape. Unlike deuterium (B1214612) labeling, which can sometimes lead to observable isotopic effects on retention, 15N labeling is unlikely to be the direct cause of poor peak shape. The challenges in achieving good peak shape for 15N labeled compounds typically arise from the inherent properties of the molecule being labeled (e.g., if it's a basic nitrogen-containing compound) and the complexity of the sample matrix.

Q2: What are the best mobile phase additives for improving the peak shape of 15N labeled basic compounds?

A2: The choice of mobile phase additive depends on the specific analyte and the detection method.

  • Formic Acid (FA): Commonly used at concentrations of 0.1%, it lowers the mobile phase pH, which helps to protonate silanol groups on the column, reducing secondary interactions with basic analytes.

  • Trifluoroacetic Acid (TFA): Also typically used at 0.1%, TFA is a stronger acid and a potent ion-pairing agent. It is very effective at improving the peak shape of basic compounds. However, it can cause significant ion suppression in mass spectrometry.

  • Ammonium (B1175870) Formate (B1220265)/Acetate: These buffers are useful for controlling pH and can sometimes provide better peak shapes than using an acid alone, especially at low ionic strengths.

Q3: How can I prevent peak tailing caused by metal contamination?

A3: Metal contamination from the HPLC system can cause peak tailing for compounds that can chelate metal ions. To mitigate this:

  • System Passivation: Regularly passivate your HPLC system, especially if it is new or has been idle. This involves flushing the system with an acidic solution (e.g., nitric acid or citric acid) to remove free iron from the stainless steel surfaces and create a passive oxide layer. Always follow the instrument manufacturer's guidelines for passivation procedures.

  • Use of Chelating Agents: In some cases, adding a weak chelating agent, such as EDTA, to the mobile phase can help to sequester metal ions and prevent them from interacting with your analyte. However, this may not be compatible with all detection methods.

  • Inert Flow Path Components: Consider using PEEK tubing and fittings where possible to minimize contact with metal surfaces. For highly sensitive analyses, HPLC systems with biocompatible or inert flow paths are available.

Q4: What is the best way to prepare a buffered mobile phase to ensure good peak shape?

A4: Consistent and correct preparation of buffered mobile phases is crucial for reproducible chromatography.

  • Use High-Purity Reagents: Always use HPLC-grade solvents and high-purity salts and acids/bases.

  • Prepare Aqueous Buffer First: Dissolve the buffer salts in the aqueous portion of the mobile phase and adjust the pH to the desired value.

  • Filter the Buffer: Filter the aqueous buffer through a 0.45 µm or 0.22 µm filter to remove any particulates.

  • Mix with Organic Solvent: Add the organic solvent to the filtered aqueous buffer. It is important to add the organic solvent to the aqueous phase to prevent salt precipitation.

  • Degas the Mobile Phase: Degas the final mobile phase mixture using sonication, vacuum degassing, or helium sparging to prevent air bubbles in the system.

Q5: My peak shape is good for my unlabeled compound but poor for my 15N labeled internal standard. What could be the issue?

A5: While the 15N label itself is unlikely to be the cause, this scenario could point to a few possibilities:

  • Different Counter-ions: If the unlabeled analyte and the 15N labeled standard were synthesized or purified using different processes, they may have different counter-ions associated with them, which could affect their chromatographic behavior.

  • Purity Differences: The labeled standard may have impurities that co-elute and interfere with the peak shape.

  • Matrix Effects: While stable isotope labeled internal standards are used to compensate for matrix effects, severe ion suppression or enhancement that is not uniform across the peak could potentially lead to distortion.

In this situation, it is advisable to analyze the 15N labeled standard by itself to confirm its peak shape in the absence of the sample matrix.

Data Summary

Table 1: Effect of Mobile Phase Additives on Peak Asymmetry of Basic Compounds

Analyte (Basic Compound)Mobile Phase Additive (in Water/Acetonitrile)Peak Asymmetry Factor (As)Reference
Amitriptyline0.1% Formic Acid1.8
Amitriptyline0.1% Trifluoroacetic Acid (TFA)1.2
Propranolol10 mM Ammonium Formate (pH 3.7)1.3
Propranolol0.1% Formic Acid2.1

Note: Peak asymmetry factor (As) is calculated at 10% of the peak height. A value of 1 indicates a perfectly symmetrical peak. Values greater than 1 indicate tailing.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Improved Peak Shape of Basic 15N Labeled Compounds

Objective: To prepare a mobile phase that minimizes peak tailing for basic, nitrogen-containing analytes.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Formic acid (FA), high purity (e.g., >99%)

  • Ammonium formate, LC-MS grade

  • 0.22 µm membrane filters (nylon or other compatible material)

  • Glass mobile phase reservoirs

  • Graduated cylinders and volumetric flasks

Procedure:

  • Aqueous Phase Preparation (e.g., 10 mM Ammonium Formate in Water, pH 3.5):

    • Weigh out the appropriate amount of ammonium formate to make a 10 mM solution in the desired final volume of aqueous phase (e.g., 0.6306 g for 1 L).

    • Dissolve the ammonium formate in approximately 90% of the final volume of HPLC-grade water in a clean glass container.

    • Adjust the pH to 3.5 by adding small amounts of formic acid while monitoring with a calibrated pH meter.

    • Bring the solution to the final volume with HPLC-grade water.

    • Filter the aqueous buffer through a 0.22 µm filter to remove any particulates.

  • Mobile Phase Mixing:

    • For a mobile phase composition of 90:10 Water:ACN, for example, measure 900 mL of the prepared aqueous buffer and 100 mL of HPLC-grade acetonitrile in separate graduated cylinders.

    • Add the acetonitrile to the aqueous buffer while stirring to ensure proper mixing and prevent salt precipitation.

  • Degassing:

    • Degas the final mobile phase mixture for at least 15 minutes using an ultrasonic bath or other degassing method to remove dissolved gases.

  • Storage:

    • Store the mobile phase in a clearly labeled, sealed glass reservoir. Buffered mobile phases, especially at neutral pH, should be prepared fresh daily to prevent microbial growth.

Protocol 2: HPLC Column Flushing and Regeneration

Objective: To clean a reversed-phase HPLC column to remove contaminants that may be causing poor peak shape.

Materials:

Procedure:

Important: Always disconnect the column from the detector before flushing with strong solvents to avoid contaminating the detector cell. Direct the column outlet to a waste container.

  • Initial Flush (to remove buffers):

    • Flush the column with 20-30 column volumes of the mobile phase without the buffer salts (e.g., if your mobile phase is 50:50 ACN:buffer, flush with 50:50 ACN:water).

  • Organic Solvent Wash:

    • Flush the column with 20-30 column volumes of 100% acetonitrile.

  • Stronger Solvent Wash (if contamination persists):

    • For more stubborn, non-polar contaminants, flush with 20-30 column volumes of isopropanol.

  • Re-equilibration:

    • Flush the column with the initial mobile phase (with buffer) until the baseline is stable. This may take 10-20 column volumes or more.

Note: For columns that are heavily contaminated, a more aggressive regeneration procedure may be required, which could involve flushing with solvents like methylene (B1212753) chloride or hexane, followed by an intermediate solvent like isopropanol before returning to the reversed-phase mobile phase. Always consult the column manufacturer's instructions for specific recommendations and limitations. Do not backflush columns packed with sub-2 µm particles unless specified by the manufacturer.

References

Minimizing ion suppression of Hypoxanthine-15N4 in complex biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of Hypoxanthine-¹⁵N₄ in complex biological samples using liquid chromatography-mass spectrometry (LC-MS).

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of Hypoxanthine-¹⁵N₄, focusing on the identification and mitigation of ion suppression.

Problem 1: Low signal intensity or complete signal loss for Hypoxanthine-¹⁵N₄.

  • Question: My signal for Hypoxanthine-¹⁵N₄ is significantly lower than expected or has disappeared completely. What is the likely cause and how can I fix it?

  • Answer: This is a classic sign of significant ion suppression. Ion suppression occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a reduced signal.[1][2]

    Troubleshooting Steps:

    • Confirm Ion Suppression: Perform a post-column infusion experiment to identify at which retention times ion suppression is occurring. A dip in the stable baseline of your analyte during the infusion of a blank matrix extract indicates the presence of interfering compounds.[3][4][5]

    • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove the interfering components before analysis.

      • Protein Precipitation (PPT): This is a simple and fast method, but may not be sufficient for removing all interfering phospholipids.

      • Liquid-Liquid Extraction (LLE): This technique can offer a cleaner extract by separating Hypoxanthine-¹⁵N₄ into an immiscible organic solvent.

      • Solid-Phase Extraction (SPE): SPE provides a more targeted cleanup and can significantly reduce matrix effects.

    • Adjust Chromatography: Modifying your LC method can help separate Hypoxanthine-¹⁵N₄ from the ion-suppressing components.

      • Change Gradient: A shallower gradient can improve resolution.

      • Modify Mobile Phase: Experiment with different organic modifiers (e.g., methanol (B129727) vs. acetonitrile) or additives.

      • Use a Different Column: A column with an alternative stationary phase, such as a HILIC column, can be effective for polar compounds like hypoxanthine (B114508).

Problem 2: Inconsistent and irreproducible results for quality control (QC) samples.

  • Question: I am observing high variability in the peak areas and calculated concentrations of my QC samples. What could be the cause?

  • Answer: Inconsistent results across replicates often point to variable ion suppression between samples. This can be due to differences in the biological matrix composition from sample to sample.

    Troubleshooting Steps:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS is the gold standard for correcting for ion suppression. Since Hypoxanthine-¹⁵N₄ is your analyte, a different isotopically labeled version (e.g., ¹³C-labeled Hypoxanthine) would be the ideal internal standard. The SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.

    • Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup using SPE or LLE will minimize the variability in matrix effects between samples.

    • Employ Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.

Problem 3: Poor peak shape (e.g., tailing, fronting, or splitting).

  • Question: The peak shape for Hypoxanthine-¹⁵N₄ is not symmetrical. How can I improve it?

  • Answer: Poor peak shape can be caused by a variety of factors, including matrix effects, column overload, or issues with the mobile phase.

    Troubleshooting Steps:

    • Improve Sample Cleanup: Co-eluting matrix components can interfere with the chromatography, leading to distorted peak shapes. Re-evaluate your sample preparation method for more effective removal of interferences.

    • Check for Column Overload: Dilute your sample to see if the peak shape improves. If it does, you may be overloading the analytical column.

    • Optimize Mobile Phase: Ensure the pH of your mobile phase is appropriate for Hypoxanthine. For polar compounds, HILIC chromatography can often provide better peak shapes.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of Hypoxanthine-¹⁵N₄?

A1: Ion suppression is a matrix effect where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix (e.g., salts, phospholipids, proteins). This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the assay. Hypoxanthine, being a polar molecule, is often analyzed using techniques that can be susceptible to interferences from the complex biological matrix.

Q2: What are the most common causes of ion suppression in biological samples?

A2: The most common causes of ion suppression are endogenous matrix components that are present in high concentrations, such as:

  • Phospholipids: Particularly problematic in plasma and serum samples.

  • Salts and Buffers: Non-volatile salts from buffers or the sample itself can build up in the ion source.

  • Proteins and Peptides: Inadequately removed proteins can cause significant suppression.

  • Other Endogenous Molecules: Metabolites and other small molecules present in the biological fluid.

Q3: How can I determine if my analysis of Hypoxanthine-¹⁵N₄ is affected by ion suppression?

A3: Two primary methods are used to assess ion suppression:

  • Post-Column Infusion (PCI): This is a qualitative technique to identify regions in the chromatogram where ion suppression occurs. A solution of your analyte is continuously infused into the mass spectrometer while a blank matrix extract is injected. A dip in the baseline signal indicates the retention time of interfering components.

  • Post-Extraction Spike Analysis: This is a quantitative method to determine the extent of ion suppression. The response of the analyte in a clean solvent is compared to its response in a sample matrix that has been spiked with the analyte after the extraction process.

Q4: Is it better to use positive or negative ionization mode for the analysis of Hypoxanthine-¹⁵N₄?

A4: Hypoxanthine can be analyzed in both positive and negative ionization modes. The choice depends on the specific matrix and potential interferences. It is recommended to test both modes during method development to determine which provides the better sensitivity and selectivity with minimal ion suppression. Sometimes, switching to negative ion mode can reduce interferences as fewer matrix components may ionize.

Q5: Will a stable isotope-labeled internal standard (SIL-IS) completely eliminate the problem of ion suppression?

A5: A SIL-IS is the most effective way to compensate for ion suppression, but it does not eliminate the suppression itself. The SIL-IS co-elutes with the analyte and is affected by the matrix in the same way, which allows for a reliable ratio for quantification. However, if ion suppression is severe, the signal for both the analyte and the SIL-IS can be suppressed to a point where the sensitivity of the assay is compromised. Therefore, it is still crucial to optimize sample preparation and chromatography to minimize ion suppression as much as possible.

Experimental Protocols

Protocol 1: Assessment of Ion Suppression by Post-Column Infusion

This protocol allows for the qualitative identification of regions of ion suppression in your chromatogram.

  • Prepare a standard solution of Hypoxanthine-¹⁵N₄ in your mobile phase at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).

  • Set up the infusion: Use a syringe pump to deliver the standard solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream via a T-fitting placed between the analytical column and the MS ion source.

  • Equilibrate the system: Allow the infusion to proceed until a stable baseline signal for Hypoxanthine-¹⁵N₄ is observed.

  • Inject a blank matrix extract: Inject a prepared blank matrix sample (e.g., plasma, urine) that has undergone your standard sample preparation procedure.

  • Analyze the chromatogram: Monitor the signal for Hypoxanthine-¹⁵N₄. Any significant and reproducible drop in the baseline signal indicates a region of ion suppression.

Protocol 2: Quantitative Assessment of Matrix Effect by Post-Extraction Spike

This protocol provides a quantitative measure of ion suppression or enhancement.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike a known concentration of Hypoxanthine-¹⁵N₄ into the mobile phase or reconstitution solvent.

    • Set B (Pre-Spiked Matrix): Spike the same concentration of Hypoxanthine-¹⁵N₄ into a blank biological matrix before the sample preparation procedure.

    • Set C (Post-Spiked Matrix): Perform the entire sample preparation procedure on a blank biological matrix. Spike the same concentration of Hypoxanthine-¹⁵N₄ into the final, processed extract.

  • Analyze the samples: Inject all three sets of samples into the LC-MS system and record the peak areas.

  • Calculate the Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set B / Peak Area in Set C) * 100

    • A Matrix Effect value significantly less than 100% indicates ion suppression, while a value significantly greater than 100% indicates ion enhancement.

Protocol 3: Sample Preparation of Plasma/Serum using Protein Precipitation (PPT)

This is a simple and common method for removing the bulk of proteins from plasma or serum samples.

  • Aliquot 100 µL of plasma/serum into a microcentrifuge tube.

  • Add 300 µL of cold acetonitrile (or methanol) containing the internal standard.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.

Protocol 4: Sample Preparation of Urine using Dilution

For urine samples, a simple dilution is often sufficient.

  • Centrifuge the urine sample at 2,000 x g for 5 minutes to remove any particulate matter.

  • Dilute 50 µL of the supernatant with 450 µL of the initial mobile phase containing the internal standard.

  • Vortex to mix.

  • Transfer to an autosampler vial for injection.

Data Presentation

The following tables summarize typical performance data that can be expected from a well-developed LC-MS/MS method for hypoxanthine in biological fluids. Actual results may vary based on the specific matrix, instrumentation, and laboratory conditions.

Table 1: Recovery of Hypoxanthine from Human Urine using different extraction methods.

Sample Preparation MethodConcentration SpikedMean Recovery (%)Reference
Dilution with mobile phaseLow98.7
Dilution with mobile phaseHigh101.2

Table 2: Intra- and Inter-day Precision for Hypoxanthine in Human Urine.

Concentration LevelIntra-day CV (%)Inter-day CV (%)Reference
Low QC< 5%< 10%
Medium QC< 5%< 10%
High QC< 5%< 10%

Visualizations

IonSuppressionTroubleshooting cluster_0 Problem Identification cluster_1 Mitigation Strategies start Low or Inconsistent Signal for Hypoxanthine-¹⁵N₄ check_suppression Perform Post-Column Infusion (PCI) or Post-Extraction Spike start->check_suppression optimize_sample_prep Optimize Sample Preparation (SPE, LLE, PPT) check_suppression->optimize_sample_prep Suppression Confirmed revalidate Re-evaluate and Validate Method check_suppression->revalidate No Suppression (Check other causes) optimize_chromatography Optimize Chromatography (Gradient, Column, Mobile Phase) optimize_sample_prep->optimize_chromatography use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_chromatography->use_sil_is use_sil_is->revalidate SamplePrepWorkflow cluster_plasma Plasma/Serum Sample cluster_urine Urine Sample plasma_start Start: Plasma/Serum Sample add_is_ppt Add Internal Standard and Precipitation Solvent plasma_start->add_is_ppt vortex_centrifuge Vortex and Centrifuge add_is_ppt->vortex_centrifuge supernatant Collect Supernatant vortex_centrifuge->supernatant dry_reconstitute Dry Down and Reconstitute supernatant->dry_reconstitute plasma_end Inject into LC-MS dry_reconstitute->plasma_end urine_start Start: Urine Sample centrifuge_urine Centrifuge to Remove Particulates urine_start->centrifuge_urine dilute_is Dilute with Mobile Phase and Internal Standard centrifuge_urine->dilute_is urine_end Inject into LC-MS dilute_is->urine_end

References

Technical Support Center: Isotopic Interference in Hypoxanthine-15N4 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to isotopic interference in Hypoxanthine-15N4 analysis.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of this compound analysis?

A1: In mass spectrometry-based quantification, this compound is used as a stable isotope-labeled internal standard (SIL-IS) to accurately measure the concentration of natural, unlabeled hypoxanthine (B114508). Isotopic interference, also known as "cross-talk" or "cross-signal contribution," occurs when the signal from naturally occurring heavy isotopes in the unlabeled hypoxanthine molecule overlaps with the signal of the this compound internal standard.[1][2] This happens because elements like carbon, nitrogen, and oxygen have a small but significant natural abundance of heavier isotopes (e.g., ¹³C, ¹⁵N).

Q2: Why is this interference a problem for quantification?

A2: The fundamental assumption in isotope dilution mass spectrometry is that the signal for the internal standard is unique and not influenced by the analyte.[1] When the unlabeled analyte contributes to the internal standard's signal, it artificially inflates the standard's measured intensity. This effect is often more pronounced at high analyte concentrations, leading to a non-linear calibration curve and biased (inaccurate) quantitative results.[1] Uncorrected interference can compromise the validity of experimental data.

Q3: How can I identify if isotopic interference is affecting my experiment?

A3: Identifying isotopic interference involves both theoretical prediction and experimental verification:

  • Analyze a High-Concentration Analyte Standard: Prepare and analyze a sample containing a high concentration of unlabeled hypoxanthine but no this compound. Observe the mass channel where you expect to see the internal standard. A significant signal indicates interference.[3]

  • Examine the Calibration Curve: If the calibration curve becomes non-linear, particularly at the higher concentration range, it is a strong indicator of mutual interference between the analyte and the internal standard.

  • Use Isotope Calculators: Online tools can predict the theoretical isotopic distribution of unlabeled hypoxanthine, allowing you to estimate the potential for its M+4 isotopologue to interfere with the this compound signal.

  • High-Resolution Mass Spectrometry (HR-MS): If available, HR-MS can distinguish between the analyte's heavy isotopologue and the SIL-IS based on their slightly different exact masses, confirming the presence of an interference.

Q4: What are the primary strategies to minimize or correct for this interference?

A4: Several strategies can be employed:

  • Mathematical Correction: This is the most common approach. It involves determining the natural isotopic distribution of the unlabeled analyte and using this data to mathematically subtract its contribution from the internal standard's signal.

  • Chromatographic Separation: While you cannot chromatographically separate isotopologues, optimizing your liquid chromatography (LC) method can separate hypoxanthine from other co-eluting matrix components that might cause different types of interference.

  • Use of a "Heavier" Standard: Employing a SIL-IS with a larger mass difference from the analyte, such as Hypoxanthine-¹³C₅,¹⁵N₄ (M+9), can significantly reduce the impact of cross-signal contribution, as the natural abundance of an M+9 isotopologue of unlabeled hypoxanthine is negligible.

  • Non-Linear Calibration Models: Instead of a standard linear regression, a non-linear fitting function can be used to model the calibration curve, which accounts for the predictable interference.

Troubleshooting Guides

Problem 1: My calibration curve is non-linear, flattening at high concentrations.

Potential Cause Troubleshooting Steps
Cross-signal Contribution The unlabeled hypoxanthine is interfering with the this compound signal, causing the analyte/IS ratio to be artificially low at high concentrations.
1. Confirm Interference: Analyze a high-concentration standard of unlabeled hypoxanthine and check for a signal in the M+4 channel.
2. Apply Correction: Implement a mathematical correction algorithm to account for the natural isotopic abundance. (See Experimental Protocol 2).
3. Change Model: Use a non-linear regression model for your calibration curve that can account for this type of interference.
Detector Saturation The detector may be saturated by a very high ion signal from either the analyte or the internal standard.
1. Dilute Samples: Re-run the analysis with diluted samples from the high end of the curve.
2. Reduce Injection Volume: Decrease the amount of sample injected onto the column.

Problem 2: I see a significant peak in the this compound mass channel when I inject a pure, unlabeled hypoxanthine standard.

Potential Cause Troubleshooting Steps
Natural Isotope Overlap This is the expected signature of isotopic interference. The M+4 isotopologue of unlabeled hypoxanthine (containing, for example, four ¹³C atoms or other combinations) has the same nominal mass as this compound.
1. Quantify the Contribution: Determine the percentage of the signal at the M+4 mass relative to the M+0 mass for the unlabeled standard. This value is critical for mathematical correction. (See Experimental Protocol 1).
2. Implement Correction: Use the experimentally determined contribution factor to correct all subsequent measurements.
Contamination The unlabeled standard may be contaminated with trace amounts of this compound.
1. Verify Standard Purity: Check the certificate of analysis for your unlabeled hypoxanthine standard.
2. Analyze a Different Lot: If possible, test a standard from a different manufacturing lot to rule out lot-specific contamination.

Data Presentation

Table 1: Natural Abundance of Relevant Stable Isotopes

This table provides the fundamental data used to predict the mass isotopomer distribution of unlabeled compounds.

Element Isotope Natural Abundance (%)
Carbon¹²C98.93
¹³C1.07
Hydrogen¹H99.985
²H (D)0.015
Nitrogen¹⁴N99.636
¹⁵N0.364
Oxygen¹⁶O99.757
¹⁷O0.038
¹⁸O0.205
Table 2: Example Mass Isotopomer Distribution (MID) for Unlabeled Hypoxanthine (C₅H₄N₄O)

This table compares the theoretical distribution with an example of an experimentally measured distribution, which is necessary for creating a correction matrix.

Isotopologue Theoretical Relative Abundance (%) Example Experimental Abundance (%)
M+0100.00100.00
M+15.955.98
M+20.190.20
M+30.0040.005
M+4~0.00010.00012

Note: Theoretical values are calculated based on the natural abundances in Table 1. Experimental values must be determined by analyzing a pure, unlabeled standard.

Experimental Protocols

Protocol 1: Experimental Assessment of Cross-Signal Contribution

This protocol details the steps to measure the interference from unlabeled hypoxanthine on the this compound mass channel.

  • Prepare Unlabeled Standard: Create a stock solution of pure, unlabeled hypoxanthine at a concentration that reflects the high end of your expected sample concentration range.

  • LC-MS/MS Analysis: Analyze this standard using the same LC-MS/MS method established for your study samples.

  • Data Acquisition: Acquire data across the full mass range, ensuring you monitor the mass-to-charge ratios (m/z) for both unlabeled hypoxanthine (M+0) and this compound (M+4).

  • Peak Integration: Integrate the peak areas for the M+0 and M+4 signals.

  • Calculate Contribution Factor: Calculate the ratio of the M+4 peak area to the M+0 peak area. This ratio represents the fractional contribution of the unlabeled analyte to the internal standard's signal.

    • Contribution Factor = (Area M+4) / (Area M+0)

Protocol 2: Mathematical Correction for Natural Isotope Abundance

This protocol describes a simplified process for correcting measured data. More sophisticated corrections can be performed using specialized software like IsoCorrectoR.

  • Determine Correction Factors:

    • Analyze a pure, unlabeled hypoxanthine standard to find the contribution of M+0 to the M+4 signal (Factor A).

    • Analyze a pure this compound standard to determine if it contains any M+0 impurity (Factor B). Ideally, this is negligible.

  • Acquire Sample Data: For each experimental sample, measure the peak areas for the analyte (Area_M+0_measured) and the internal standard (Area_M+4_measured).

  • Apply Correction Equations:

    • Corrected Analyte Area:

      • Area_M+0_corrected = Area_M+0_measured - (Area_M+4_measured * Factor B)

    • Corrected Internal Standard Area:

      • Area_M+4_corrected = Area_M+4_measured - (Area_M+0_measured * Factor A)

  • Calculate Analyte Concentration: Use the corrected peak areas to calculate the final concentration based on your calibration curve, which should also be generated using corrected values.

Mandatory Visualizations

Interference_Workflow cluster_prep Phase 1: Analysis Preparation cluster_check Phase 2: Interference Check cluster_action Phase 3: Action & Quantification start Start Experiment prep Prepare Samples & Calibrators with SIL-IS (this compound) start->prep lcms LC-MS/MS Data Acquisition prep->lcms check Is Calibration Curve Linear & Is M+4 Signal Absent in Unlabeled Standard? lcms->check quant Calculate Final Concentration check->quant  Yes correct Apply Mathematical Correction for Natural Isotope Abundance check->correct  No correct->quant redevelop Consider Heavier IS (e.g., 13C5,15N4) or Use Non-Linear Curve Fit correct->redevelop If Correction Is Insufficient redevelop->quant

Caption: Workflow for identifying and correcting isotopic interference.

Interference_Mechanism cluster_analyte Unlabeled Hypoxanthine cluster_is Stable Isotope-Labeled Standard M0 M+0 (e.g., ¹²C₅H₄¹⁴N₄¹⁶O) M1 M+1 (e.g., ¹³C₁¹²C₄...) M2 M+2 (e.g., ¹³C₂¹²C₃...) M4_analyte M+4 (e.g., ¹³C₄¹²C₁...) MS Mass Spectrometer Detects Ions at Same Nominal m/z M4_analyte->MS Causes Interference M4_IS This compound (M+4) M4_IS->MS Target Signal

Caption: How natural isotopologues cause isotopic interference.

References

Technical Support Center: Best Practices for Storing and Handling 15N Labeled Standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with best practices and troubleshooting advice for the storage and handling of 15N labeled standards, crucial for ensuring the accuracy and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the general best practices for storing 15N labeled standards?

A1: Proper storage is critical to maintain the integrity of 15N labeled standards. General guidelines include protection from bright light and high temperatures. For long-term storage, temperatures of -80°C are ideal.[1] When stored as a solid, a crystalline form is preferable to an amorphous one. If stored as a solution, the choice of solvent is important, and water should be used with caution for certain compounds susceptible to hydrolysis.[1] Always refer to the manufacturer's certificate of analysis for specific storage recommendations.

Q2: How should I handle 15N labeled standards upon receipt?

A2: Upon receiving a shipment of 15N labeled standards, it is important to inspect the packaging for any signs of damage that may have compromised the integrity of the product. The standards should be promptly moved to the recommended storage conditions as indicated on the product datasheet. For lyophilized standards, it is best to store them in a desiccator to prevent moisture absorption.

Q3: What is the best way to reconstitute lyophilized 15N labeled protein or peptide standards?

A3: Reconstituting lyophilized standards correctly is crucial for accurate quantification. Here is a general protocol:

  • Allow the vial and the recommended reconstitution buffer to equilibrate to room temperature before opening.[2]

  • Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[2]

  • Slowly add the specified volume of the recommended buffer to achieve the desired concentration.

  • Gently agitate or swirl the vial to dissolve the contents. Avoid vigorous shaking or vortexing, as this can cause foaming and denaturation of protein standards.[2]

  • Allow the vial to sit at room temperature for 15-30 minutes to ensure complete reconstitution.

  • For long-term storage of the reconstituted standard, it is recommended to create single-use aliquots to avoid repeated freeze-thaw cycles.

Q4: How many freeze-thaw cycles can I subject my 15N labeled standard to?

A4: It is highly recommended to minimize freeze-thaw cycles as they can lead to degradation of the standard. For reconstituted standards, it is best practice to prepare single-use aliquots. One study on heavy-labeled metabolite and amino acid standards found that most standards were stable for up to 10 freeze-thaw cycles; however, some molecules like adenosine (B11128) and glutathione (B108866) showed variability. To ensure the highest accuracy, it is best to avoid repeated freeze-thaw cycles whenever possible.

Troubleshooting Guides

Issue 1: Low or No Signal Intensity of the 15N Labeled Standard in Mass Spectrometry

Q: I am not observing the expected signal intensity for my 15N labeled internal standard. What are the possible causes and solutions?

A: Low or no signal from your 15N labeled standard can be due to several factors. Here is a step-by-step troubleshooting guide:

Potential Cause Troubleshooting Steps
Improper Storage or Handling Review the manufacturer's storage guidelines. Degradation can occur if the standard is exposed to light, elevated temperatures, or repeated freeze-thaw cycles.
Pipetting or Dilution Errors Verify all calculations and ensure that pipettes are properly calibrated. Prepare a fresh dilution series to confirm the concentration of your stock and working solutions.
Degradation in Matrix The standard may be unstable in the biological matrix. Assess stability by incubating the standard in the matrix for varying amounts of time before extraction and analysis.
Suboptimal Mass Spectrometry Settings Ensure the mass spectrometer is properly tuned and calibrated. Optimize the ionization source parameters and collision energy for the specific 15N labeled standard.
Adsorption to Labware The standard may be adsorbing to plastic tubes or pipette tips. Using low-adsorption labware or adding a small amount of an organic solvent or surfactant can help mitigate this issue.

Experimental Protocols

Protocol: Assessment of Isotopic Purity of a 15N Labeled Standard

This protocol outlines a method to determine the isotopic enrichment of a 15N labeled standard using mass spectrometry.

  • Sample Preparation:

    • Prepare a solution of the 15N labeled standard in a suitable solvent at a concentration appropriate for direct infusion or LC-MS analysis.

    • Prepare a solution of the corresponding unlabeled (14N) standard at a similar concentration.

  • Mass Spectrometry Analysis:

    • Analyze both the 15N labeled and unlabeled standard solutions using a high-resolution mass spectrometer.

    • Acquire the full scan mass spectra for both samples, ensuring sufficient resolution to distinguish the isotopic peaks.

  • Data Analysis:

    • For the unlabeled standard, identify the monoisotopic peak and the natural isotopic distribution (A+1, A+2 peaks).

    • For the 15N labeled standard, identify the peak corresponding to the fully labeled molecule and any peaks that correspond to the unlabeled analyte.

    • Calculate the isotopic enrichment by comparing the peak intensities of the labeled and unlabeled species in the 15N standard's mass spectrum. The percentage of 15N enrichment can be determined by comparing the observed isotopic profile to theoretical profiles at different enrichment rates.

Data Presentation

Table 1: Stability of 15N Labeled Amino Acid Standards in Solution

The following table summarizes the stability of a mix of uniformly 13C,15N-amino acids stored at +4°C over a period of 42 days. The data is based on a study by Vuckovic, et al. and indicates that for the first two weeks, the standards are generally stable, with some degradation observed after three weeks for certain metabolites.

Storage Duration (Days) Amino Acid Stability Observations
3StableNo significant degradation observed.
7StableNo significant degradation observed.
14StableNo significant degradation observed.
21Minor DegradationProgressive degradation may begin for some sensitive compounds.
28Minor to Moderate DegradationContinued degradation observed for sensitive compounds.
42Moderate DegradationSignificant degradation may be evident for some compounds.

Note: Stability can be compound-specific. It is always recommended to perform your own stability studies for critical applications.

Mandatory Visualization

Experimental_Workflow cluster_prep Standard Preparation cluster_analysis Analysis cluster_qc Quality Control A Receive and Inspect 15N Labeled Standard B Store at Recommended Temperature (e.g., -80°C) A->B C Equilibrate Vial and Buffer to Room Temperature B->C D Reconstitute with Recommended Buffer C->D E Prepare Aliquots for Single Use D->E J Assess Isotopic Purity (Protocol Above) E->J K Verify Chemical Purity (e.g., by HPLC-UV) E->K L Evaluate Stability (Freeze-Thaw, in Matrix) E->L F Spike Aliquot into Sample Matrix G Sample Extraction and Cleanup F->G H LC-MS/MS Analysis G->H I Data Processing and Quantification H->I

Figure 1. Experimental workflow for handling 15N labeled standards.

Troubleshooting_Workflow Start Low or No Signal from 15N Labeled Standard Storage Check Storage Conditions and Handling Procedures Start->Storage Dilution Verify Pipetting and Dilution Calculations Storage->Dilution [ OK ] Consult Consult Manufacturer's Technical Support Storage->Consult [ Issue Found ] MS_Settings Check Mass Spectrometer Tuning and Calibration Dilution->MS_Settings [ OK ] Dilution->Consult [ Error Found ] Matrix Investigate Matrix Effects and Stability MS_Settings->Matrix [ OK ] MS_Settings->Consult [ Issue Found ] Solution Signal Restored Matrix->Solution [ Resolved ] Matrix->Consult [ Unresolved ]

Figure 2. Troubleshooting logic for low signal intensity.

References

Validation & Comparative

Validating Hypoxanthine-15N4 for Precise Absolute Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking the highest level of accuracy in metabolic studies, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of Hypoxanthine-15N4 for the absolute quantification of hypoxanthine (B114508), a critical metabolite in the purine (B94841) degradation pathway. We present supporting experimental data, detailed methodologies, and visual workflows to facilitate an informed decision-making process.

Hypoxanthine is a key intermediate in purine metabolism, and its accurate quantification is crucial for understanding various physiological and pathological states, including hypoxia, ischemia, and metabolic disorders. Isotope dilution mass spectrometry (IDMS) is the gold standard for absolute quantification, relying on the use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest. This approach effectively corrects for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise measurements.

Performance Comparison of Internal Standards

The ideal internal standard for IDMS should co-elute with the analyte and exhibit the same ionization efficiency. For hypoxanthine, several isotopically labeled versions are available, with this compound and Hypoxanthine-13C5 being prominent choices. While both are effective, the selection can depend on the specific analytical goals and potential for isotopic interference.

A study developing a sensitive LC-MS/MS method for the simultaneous quantification of several purine metabolites, including hypoxanthine, in biobanked human urine utilized various isotopically labeled internal standards. Initially, issues with co-eluted interfering peaks were observed with some labeled standards, which necessitated a switch to alternatives to ensure selectivity.[1] This highlights the importance of validating the chosen internal standard in the specific matrix of interest. In this particular study, the researchers ultimately selected 13C5-hypoxanthine as the internal standard.[1]

The validation of their method using 13C5-hypoxanthine demonstrated excellent performance characteristics, which can be considered a benchmark for what to expect from a high-quality isotopically labeled internal standard like this compound.

Parameter Performance Metric Supporting Data
**Linearity (R²) **> 0.99The calibration curves for all analytes, including hypoxanthine, showed a coefficient of determination (R²) greater than 0.99.[1]
Intra-day Precision (CV) < 1%The intra-day coefficient of variation for all analytes was found to be less than 1%.[1][2]
Inter-day Precision (CV) < 10%The inter-day coefficient of variation for all analytes did not exceed 10%.
Selectivity No interfering peaksThe selected internal standard, 13C5-hypoxanthine, showed no co-eluted interfering peaks in non-spiked urine samples.

While this data is for 13C5-hypoxanthine, it sets a standard for the expected performance of this compound. The key takeaway is the critical need for empirical validation of any internal standard within the specific experimental context to ensure the highest accuracy.

Experimental Protocols

The following provides a detailed methodology for the absolute quantification of hypoxanthine in a biological matrix using an isotopically labeled internal standard, based on established protocols for similar purine metabolites.

1. Sample Preparation:

  • Matrix: Human urine, plasma, or tissue homogenate.

  • Internal Standard Spiking: A known concentration of this compound is added to each sample at the earliest stage of preparation to account for any subsequent sample loss.

  • Deproteinization: For plasma or tissue samples, proteins are precipitated using a solvent like methanol (B129727) or acetonitrile (B52724), typically in a 1:3 or 1:4 (sample:solvent) ratio.

  • Centrifugation: Samples are centrifuged at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet precipitated proteins.

  • Supernatant Collection: The supernatant containing the analyte and internal standard is carefully collected for analysis.

  • Dilution: Depending on the expected concentration of hypoxanthine, the supernatant may be diluted with an appropriate buffer or mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) or reversed-phase C18 column is typically used for the separation of polar metabolites like hypoxanthine.

    • Mobile Phase: A gradient elution is commonly employed, using a combination of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: Usually in the range of 1-10 µL.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for hypoxanthine.

    • Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for its high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for both endogenous hypoxanthine and the this compound internal standard are monitored.

3. Data Analysis and Quantification:

  • Peak Integration: The peak areas of the MRM transitions for both the analyte and the internal standard are integrated.

  • Ratio Calculation: The ratio of the peak area of the analyte to the peak area of the internal standard is calculated for each sample.

  • Calibration Curve: A calibration curve is generated by analyzing a series of standards with known concentrations of hypoxanthine and a fixed concentration of the internal standard. The peak area ratio is plotted against the concentration of the analyte.

  • Absolute Quantification: The absolute concentration of hypoxanthine in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

To further clarify the experimental and biological context, the following diagrams illustrate the key pathways and workflows.

Purine_Metabolism_Pathway AMP AMP IMP IMP AMP->IMP Inosine Inosine IMP->Inosine Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XOR Uric_Acid Uric Acid Xanthine->Uric_Acid XOR XOR Xanthine Oxidoreductase

Caption: Simplified purine degradation pathway showing the conversion of hypoxanthine.

Biomarker_Quantification_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Biological Sample Spike Spike with This compound Sample->Spike Extract Extraction & Deproteinization Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Collect Collect Supernatant Centrifuge->Collect LC LC Separation Collect->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Absolute Quantification Calibrate->Quantify

References

The Gold Standard in Quantitative Bioanalysis: A Comparative Guide to Hypoxanthine-15N4 and Unlabeled Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative assays, the choice of an appropriate internal standard is a critical determinant of data accuracy and reliability. This guide provides an objective comparison of Hypoxanthine-15N4, a stable isotope-labeled (SIL) internal standard, against traditional unlabeled hypoxanthine (B114508) standards. By presenting supporting experimental data and detailed methodologies, this document will demonstrate the superior performance of SILs in mitigating analytical variability, particularly in complex biological matrices.

The fundamental principle of using an internal standard in quantitative mass spectrometry is to correct for variations inherent in the analytical process. An ideal internal standard behaves identically to the analyte of interest during sample preparation, chromatography, and ionization. Stable isotope-labeled standards like this compound are considered the "gold standard" because their physicochemical properties are nearly identical to the endogenous analyte. This ensures they co-elute and experience the same degree of ionization suppression or enhancement, providing the most accurate correction for matrix effects and other sources of error.

Performance Comparison: Isotope Dilution vs. External Calibration

The use of a stable isotope-labeled internal standard, known as isotope dilution mass spectrometry (IDMS), consistently outperforms methods using an unlabeled external standard. This is primarily due to the ability of the SIL-IS to compensate for sample loss during preparation and for matrix-induced variations in ionization efficiency, which are significant challenges in bioanalysis.

The following tables summarize the expected performance characteristics based on available data for hypoxanthine assays using labeled standards and comparative studies of IDMS versus external calibration for other small molecules.

Table 1: Quantitative Performance Metrics
Performance ParameterThis compound (Isotope Dilution)Unlabeled Hypoxanthine (External Standard)Justification
Accuracy (% Bias) Typically within ±5%Can be >15-40% (negatively biased)SIL-IS co-elutes and experiences the same matrix effects as the analyte, providing effective normalization. External standards are highly susceptible to matrix-induced ionization suppression, leading to underestimation of the true concentration. For example, a study on ochratoxin A found external calibration results to be 18-38% lower than the certified value due to matrix effects, while IDMS methods were accurate[1].
Precision (% CV / % RSD) Intra-day: <5% Inter-day: <10%Intra-day: <15% Inter-day: >15%The ratiometric measurement in IDMS corrects for variations in injection volume and instrument response, leading to higher precision. A study on 1-hydroxypyrene (B14473) demonstrated the necessity of an internal standard for reliable and precise quantification[2]. An assay for purine (B94841) metabolites using a labeled hypoxanthine standard reported intra- and inter-day coefficients of variation not exceeding 1% and 10%, respectively[3].
Linearity (r²) ≥ 0.999≥ 0.99While both methods can achieve good linearity in clean solutions, the linearity of external standard methods can be compromised in complex matrices due to inconsistent matrix effects across the concentration range. An LC-MS/MS method for hypoxanthine using a labeled standard demonstrated a linearity of r² = 0.99993[4].
Lower Limit of Quantification (LLOQ) Potentially lowerHigherBy reducing analytical noise and variability, the use of a SIL-IS can improve the signal-to-noise ratio, allowing for a lower and more robust LLOQ.

Experimental Protocols

Protocol 1: Quantitative Analysis of Hypoxanthine using Isotope Dilution LC-MS/MS

This protocol is adapted from a validated method for the simultaneous measurement of purine metabolites in urine[3][4].

1. Sample Preparation:

  • Thaw frozen biological samples (e.g., plasma, urine) on ice.

  • To a 100 µL aliquot of the sample, add 10 µL of the this compound internal standard working solution (concentration to be optimized, e.g., 5 µM).

  • Add 400 µL of a precipitation solvent (e.g., acetonitrile (B52724) with 0.1% formic acid) to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • Chromatographic Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for retaining polar compounds like hypoxanthine.

  • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to ensure separation from other metabolites (e.g., 95% B to 50% B over 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Hypoxanthine (Analyte): To be determined based on instrument optimization (e.g., precursor ion m/z 137.046, product ion m/z 119.035).

    • This compound (IS): To be determined (e.g., precursor ion m/z 141.034, corresponding product ion).

3. Quantification:

  • Prepare a calibration curve by spiking blank matrix with known concentrations of unlabeled hypoxanthine and a constant concentration of this compound.

  • Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Determine the concentration of hypoxanthine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Concepts

To better illustrate the principles and workflows discussed, the following diagrams have been generated.

G cluster_0 Isotope Dilution Method (this compound) cluster_1 External Standard Method (Unlabeled) A1 Sample + this compound (IS) B1 Sample Preparation (Extraction) A1->B1 C1 LC-MS/MS Analysis B1->C1 D1 Peak Area Ratio (Analyte/IS) C1->D1 E1 Accurate Quantification D1->E1 A2 Sample B2 Sample Preparation (Extraction) A2->B2 C2 LC-MS/MS Analysis B2->C2 D2 Analyte Peak Area C2->D2 E2 Quantification vs. External Curve D2->E2 F2 Inaccurate Quantification (due to Matrix Effects) E2->F2

Caption: Comparative workflow of quantitative analysis.

Purine_Metabolism cluster_salvage Purine Salvage Pathway cluster_degradation Purine Degradation Pathway IMP Inosine Monophosphate (IMP) Inosine Inosine IMP->Inosine Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Hypoxanthine->IMP HGPRT Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase AMP AMP AMP->IMP GMP GMP GMP->Xanthine PRPP PRPP PRPP->IMP

Caption: Simplified purine metabolism pathway.

Conclusion

References

Performance of Hypoxanthine-15N4 in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of Hypoxanthine-15N4 as an internal standard for the quantitative analysis of hypoxanthine (B114508) in various biological matrices. The performance of analytical methods utilizing this compound is compared with alternative approaches, supported by experimental data from published studies. This document is intended to assist researchers in selecting the most appropriate analytical strategy for their specific needs.

Introduction to Hypoxanthine Quantification

Hypoxanthine, a naturally occurring purine (B94841) derivative, is a key intermediate in purine metabolism. Its levels in biological fluids can be indicative of various physiological and pathological states, including hypoxia and oxidative stress. Accurate and precise quantification of hypoxanthine is therefore crucial in many areas of biomedical research and clinical diagnostics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS) is essential for correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring the reliability of the results. This compound is a commonly used SIL-IS for the quantification of hypoxanthine.

Comparison of Internal Standards for Hypoxanthine Analysis

The ideal internal standard should co-elute with the analyte and exhibit identical behavior during extraction and ionization. For hypoxanthine analysis, several types of SIL-IS are available, primarily differing in the type and position of the isotopic label.

Table 1: Comparison of Stable Isotope-Labeled Internal Standards for Hypoxanthine

Internal Standard TypeAdvantagesDisadvantages
This compound - High isotopic purity available.- Generally stable, with no risk of back-exchange.- Potential for slight chromatographic separation from the native analyte in some methods.
Hypoxanthine-13C - Considered the "gold standard" due to minimal isotopic effects, ensuring co-elution.- Highly stable label.- Can be more expensive to synthesize.
Deuterated Hypoxanthine (e.g., Hypoxanthine-d2) - Generally less expensive than 13C or 15N labeled standards.- Potential for chromatographic separation (isotope effect).- Risk of H/D exchange under certain analytical conditions, which can compromise accuracy.
Structurally Similar Analogs (e.g., Allopurinol) - Readily available and cost-effective.- Does not perfectly mimic the analyte's behavior during sample preparation and ionization.- Can be affected differently by matrix effects.

Performance Evaluation in Different Biological Matrices

The performance of analytical methods for hypoxanthine quantification is highly dependent on the biological matrix due to varying levels of interfering substances. The following tables summarize the performance characteristics of LC-MS/MS methods for hypoxanthine in plasma and urine.

Plasma

Table 2: Performance of LC-MS/MS Methods for Hypoxanthine Quantification in Plasma

ParameterMethod using this compound (or other SIL-IS)HPLC-UV Method
Linearity Typically 10 - 5000 ng/mL0.25 - 5 µg/mL[1]
Intra-day Precision (%RSD) < 15%Not specified
Inter-day Precision (%RSD) < 15%Not specified
Accuracy (%RE) ± 15%Not specified
Recovery 80-120%~98% (by centrifugal filtration)[1]
Lower Limit of Quantification (LLOQ) 10 ng/mL100 ng/mL[1]
Urine

Table 3: Performance of LC-MS/MS Methods for Hypoxanthine Quantification in Urine

ParameterMethod using Stable Isotope Dilution
Linearity 12 - 480 µmol/L[2]
Intra-day Precision (%CV) < 2.5%[2]
Inter-day Precision (%CV) < 2.5%
Recovery 94.3 - 107.3%
Lower Limit of Quantification (LLOQ) Not explicitly stated, but high signal-to-noise at normal levels

Experimental Protocols

Sample Preparation for Plasma Analysis

A generic sample preparation protocol for the analysis of hypoxanthine in plasma using protein precipitation is outlined below.

  • Aliquoting: Transfer 100 µL of plasma sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of this compound working solution (concentration will depend on the specific assay).

  • Protein Precipitation: Add 400 µL of ice-cold methanol (B129727) (or acetonitrile).

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions for Hypoxanthine Analysis

The following are typical LC-MS/MS parameters for the analysis of hypoxanthine.

  • LC Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor and product ions for hypoxanthine and this compound would be:

    • Hypoxanthine: e.g., m/z 137 -> 119

    • This compound: e.g., m/z 141 -> 123

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with This compound Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Mass Spectrometry (Detection) LC->MS Quantification Quantification (Peak Area Ratio) MS->Quantification

Caption: A typical experimental workflow for the quantification of hypoxanthine in plasma.

Purine Metabolism Pathway

purine_metabolism AMP AMP IMP IMP AMP->IMP Inosine (B1671953) Inosine IMP->Inosine Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Xanthine (B1682287) Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase

Caption: Simplified purine degradation pathway leading to the formation of uric acid.

Conclusion

This compound is a reliable and effective internal standard for the quantitative analysis of hypoxanthine in various biological matrices by LC-MS/MS. While 13C-labeled internal standards may offer a theoretical advantage in terms of co-elution, well-validated methods using this compound have demonstrated excellent accuracy and precision. The choice of internal standard should be based on a balance of performance requirements, cost, and availability. For all quantitative bioanalytical methods, thorough validation is critical to ensure data integrity.

References

Inter-Laboratory Comparison of Purine Quantification using Isotope-Labeled Hypoxanthine: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of methodologies for the quantification of purines, with a specific focus on the use of isotope-labeled hypoxanthine (B114508) as an internal standard. The information presented is synthesized from various validated laboratory protocols to assist researchers, scientists, and drug development professionals in establishing robust and reproducible analytical methods.

Introduction

Accurate quantification of purine (B94841) metabolites, such as hypoxanthine, xanthine (B1682287), and uric acid, is crucial in various fields of biomedical research, including the study of metabolic disorders like gout and as potential biomarkers for conditions such as ischemic stroke.[1][2][3] The use of stable isotope-labeled internal standards, such as Hypoxanthine-15N4 or 13C5-Hypoxanthine, is a widely accepted strategy to ensure quantitative accuracy and precision in mass spectrometry-based methods.[4][5] This guide outlines and compares key experimental protocols and performance data from different methodologies.

Experimental Protocols

The quantification of purines in biological matrices typically involves sample preparation, chromatographic separation, and mass spectrometric detection. The following sections detail representative protocols.

1. Sample Preparation: Human Serum

A common procedure for preparing human serum for purine analysis involves protein precipitation and removal to prevent interference with the analytical column and ionization source.

  • Protocol A: Ultrafiltration

    • Thaw frozen serum samples at 4°C.

    • To 100 µL of serum, add a solution containing the isotope-labeled internal standard (e.g., 13C5-Hypoxanthine).

    • Vortex the mixture for 30 seconds.

    • Centrifuge the sample through a 10 kDa molecular weight cutoff ultrafiltration device at 14,000 x g for 30 minutes at 4°C.

    • Collect the protein-free ultrafiltrate for injection into the LC-MS/MS system.

2. Sample Preparation: Human Urine

Urine samples generally require dilution to minimize matrix effects and bring analyte concentrations within the linear range of the assay.

  • Protocol B: Dilution

    • Thaw frozen urine samples at room temperature.

    • Vortex and centrifuge the samples at 10,000 x g for 5 minutes to pellet any particulate matter.

    • Dilute the supernatant 1:10 (or as needed based on expected concentrations) with an aqueous buffer.

    • Add the internal standard solution to the diluted sample.

    • Vortex and transfer to an autosampler vial for analysis.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The separation of purine metabolites is typically achieved using reversed-phase or hydrophilic interaction liquid chromatography (HILIC) coupled to a tandem mass spectrometer.

  • LC-MS/MS System Parameters

    • Analytical Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used for reversed-phase separations.

    • Mobile Phase: A gradient elution is typically employed, starting with a high aqueous composition (e.g., 0.1% formic acid in water) and ramping up the organic component (e.g., acetonitrile (B52724) or methanol).

    • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with electrospray ionization (ESI) in positive or negative mode. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

Data Presentation: Comparative Performance

The following tables summarize the quantitative performance characteristics of a typical LC-MS/MS method for purine analysis, as established through single-laboratory validation. These metrics are critical for inter-laboratory comparisons of method robustness and reliability.

Table 1: Method Precision

AnalyteIntra-day CV (%)Inter-day CV (%)
Hypoxanthine< 1%< 10%
Xanthine< 1%< 10%
Uric Acid< 1%< 10%
Allantoin< 2%< 10%
Creatinine< 1%< 10%
CV: Coefficient of Variation. Data synthesized from published single-laboratory validation studies.

Table 2: Analyte Recovery

AnalyteRecovery (%)
Purine & Pyrimidine (B1678525) Metabolites61 - 121%
Data from a comprehensive study on 41 purine and pyrimidine metabolites.

Mandatory Visualizations

Purine Metabolism Pathway

The following diagram illustrates the key steps in the purine catabolism pathway, leading to the formation of uric acid.

Purine Metabolism Pathway cluster_salvage Salvage Pathway AMP AMP IMP IMP AMP->IMP AMP deaminase Inosine Inosine IMP->Inosine 5'-Nucleotidase GMP GMP Guanosine Guanosine GMP->Guanosine 5'-Nucleotidase Hypoxanthine Hypoxanthine Inosine->Hypoxanthine PNP Guanine Guanine Guanosine->Guanine PNP Hypoxanthine->IMP HGPRT Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase (XO) Guanine->GMP HGPRT Guanine->Xanthine Guanine deaminase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase (XO) Experimental Workflow SampleCollection Sample Collection (Serum, Urine) SamplePreparation Sample Preparation (e.g., Ultrafiltration, Dilution) SampleCollection->SamplePreparation IS_Spinking IS_Spinking SamplePreparation->IS_Spinking IS_Spiking Internal Standard Spiking (this compound) LC_Separation LC Separation (Reversed-Phase or HILIC) IS_Spiking->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection DataAnalysis Data Analysis (Quantification) MS_Detection->DataAnalysis Method Validation Selectivity Selectivity Linearity Linearity & Range Selectivity->Linearity Precision Precision (Intra- & Inter-day) Linearity->Precision Accuracy Accuracy (Recovery) Precision->Accuracy Stability Stability (Freeze-Thaw, Bench-Top) Accuracy->Stability ValidatedMethod Validated Method Stability->ValidatedMethod

References

Determining the Limit of Detection and Quantification for Hypoxanthine-15N4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Hypoxanthine-15N4 as an internal standard, establishing its limit of detection (LOD) and limit of quantification (LOQ) is a critical step in bioanalytical method validation. This guide provides a comprehensive overview, comparative data from related compounds, and a detailed experimental protocol to determine the LOD and LOQ of this compound, ensuring accurate and reliable quantification in complex biological matrices.

Comparison with Unlabeled Hypoxanthine (B114508) and Other Analytical Methods

While specific LOD and LOQ values for this compound are determined experimentally, data from its unlabeled counterpart and similar analytical methods provide a valuable benchmark. Liquid chromatography-mass spectrometry (LC-MS) is a predominant technique for the sensitive and selective quantification of hypoxanthine.

Analyte/MethodMatrixLinearity RangeNoted Detection Limits/SensitivityReference
Hypoxanthine (LC-MS/MS)Urine12-480 µmol/LHigh signal-to-noise ratio at normal physiological levels[1][1]
Hypoxanthine, Xanthine (B1682287), Uric Acid (LC-MS)Human Urine/SerumNot specifiedDescribed as a "fast and sensitive" method[2][2]
Hypoxanthine (Colorimetric)Aquatic Products2.50–153.1 mg kg−1Detection limit of 1.84 mg kg−1[3]
Hypoxanthine (Colorimetric Biosensor)Fish Samples20–100 µMDetection limit of 6.93 µM
Xanthine (Adsorptive Stripping Voltammetry)N/A20–140 ppbDetection limit of 36 ppt (B1677978) (2.3 × 10−10 mol L−1)
Hypoxanthine, Inosine, Inosine Monophosphate (Amperometric Biosensor)N/AUp to 50 µMDetection limit of 1 µM

Note: The LOD and LOQ for this compound are expected to be comparable to or better than unlabeled hypoxanthine when using the same analytical platform, due to the specific signal of the stable isotope label.

Experimental Protocol for LOD and LOQ Determination of this compound

This protocol is based on the principles of bioanalytical method validation as outlined by the FDA. The primary analytical technique described is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is well-suited for the analysis of stable isotope-labeled compounds.

Materials and Reagents
  • This compound certified reference standard

  • Blank biological matrix (e.g., human plasma, urine) from at least six different sources

  • High-purity solvents (e.g., acetonitrile, methanol, water)

  • High-purity formic acid or other appropriate mobile phase additives

  • LC-MS/MS system with appropriate column (e.g., C18)

Preparation of Stock and Working Solutions
  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol/water) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of working solutions by serially diluting the stock solution to create calibration standards and quality control (QC) samples.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Spike the blank biological matrix with the working solutions to create a series of at least six to eight non-zero calibration standards. The concentration range should encompass the expected LOQ.

  • Quality Control (QC) Samples: Prepare QC samples at four levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (≤ 3x LLOQ)

    • Mid QC

    • High QC

Sample Preparation
  • Develop a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate this compound from the biological matrix.

LC-MS/MS Analysis
  • Develop a selective and sensitive LC-MS/MS method for the detection of this compound. Optimize chromatographic conditions (e.g., mobile phase composition, gradient, flow rate) and mass spectrometric parameters (e.g., precursor and product ions, collision energy).

Determination of Limit of Detection (LOD)

The LOD is the lowest concentration of the analyte that can be reliably distinguished from the background noise. It can be determined using one of the following methods:

  • Signal-to-Noise Ratio: Analyze samples with decreasing concentrations of this compound. The LOD is the concentration at which the signal-to-noise ratio is typically 3:1.

  • Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ / S) Where:

    • σ = the standard deviation of the response (can be estimated from the standard deviation of the y-intercepts of regression lines or the standard deviation of blank samples).

    • S = the slope of the calibration curve.

Determination of Limit of Quantification (LOQ)

The LOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

  • Signal-to-Noise Ratio: The LOQ is the concentration at which the signal-to-noise ratio is typically 10:1.

  • Based on the Standard Deviation of the Response and the Slope: LOQ = 10 * (σ / S) Where:

    • σ = the standard deviation of the response.

    • S = the slope of the calibration curve.

  • LLOQ Validation: The LOQ is experimentally verified by analyzing at least five replicate samples at the proposed LOQ concentration. The precision (%CV) should not exceed 20%, and the mean accuracy should be within 80-120% of the nominal concentration.

Signaling Pathways and Experimental Workflows

Logical Relationship for LOD and LOQ Determination

LOD_LOQ_Relationship cluster_determination Determination Methods cluster_validation Validation Criteria LOD Limit of Detection (LOD) LOQ Limit of Quantification (LOQ) LOQ_Validation LLOQ Validation LOQ->LOQ_Validation SNR Signal-to-Noise Ratio SNR->LOD ~3:1 SNR->LOQ ~10:1 CalCurve Calibration Curve Statistics (Slope and Standard Deviation) CalCurve->LOD 3.3 * (σ / S) CalCurve->LOQ 10 * (σ / S) Precision Precision (%CV) Accuracy Accuracy (%) LOQ_Validation->Precision ≤ 20% LOQ_Validation->Accuracy 80-120%

Caption: Relationship between LOD, LOQ, and validation criteria.

Experimental Workflow for LOD and LOQ Determination

Experimental_Workflow cluster_methods Calculation Methods cluster_criteria Validation Criteria start Start: Obtain this compound and Blank Matrix prep_stock Prepare Stock and Working Solutions start->prep_stock prep_samples Prepare Calibration Standards and QC Samples prep_stock->prep_samples extraction Sample Extraction prep_samples->extraction lcms LC-MS/MS Analysis extraction->lcms process_data Data Processing and Calibration Curve Generation lcms->process_data calc_lod_loq Calculate Initial LOD and LOQ Estimates process_data->calc_lod_loq validate_loq Experimentally Validate LOQ (Analyze 5x LLOQ Samples) calc_lod_loq->validate_loq snr Signal-to-Noise Ratio calc_lod_loq->snr cal_stats Calibration Curve Stats calc_lod_loq->cal_stats final_report Finalize LOD and LOQ Values validate_loq->final_report precision_acc Precision ≤ 20% Accuracy 80-120% validate_loq->precision_acc

Caption: Workflow for determining LOD and LOQ of this compound.

References

A Comparative Analysis of Hypoxanthine-15N4 Accuracy in Plasma and Urine Samples for Metabolomic Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of metabolites is paramount. Hypoxanthine (B114508), a key intermediate in purine (B94841) metabolism, is a critical biomarker for various physiological and pathological states, including hypoxia and metabolic disorders. The use of isotopically labeled internal standards, such as hypoxanthine-15N4, is the gold standard for achieving accurate quantification via mass spectrometry. This guide provides a comparative analysis of the accuracy of this compound measurements in two common biological matrices: plasma and urine.

Metabolic Pathway of Hypoxanthine

Hypoxanthine is a central node in the purine metabolism pathway. It is formed from the deamination of adenine (B156593) and is a degradation product of inosine. Hypoxanthine can be salvaged back into the nucleotide pool via the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) or be catabolized to xanthine (B1682287) and subsequently to uric acid by xanthine oxidase.[1][2] Uric acid is the final product of purine degradation in humans and is excreted primarily in the urine. Understanding this pathway is crucial for interpreting the significance of hypoxanthine levels in different biofluids.

cluster_salvage Salvage Pathway cluster_degradation Degradation Pathway cluster_excretion Excretion IMP IMP AMP AMP IMP->AMP GMP GMP IMP->GMP AMP->IMP Adenosine Adenosine Inosine Inosine Adenosine->Inosine Adenosine deaminase Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Hypoxanthine->IMP HGPRT Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase Urine Urine UricAcid->Urine Excretion Guanosine Guanosine Guanine Guanine Guanosine->Guanine Guanine->GMP HGPRT Guanine->Xanthine

Caption: Metabolic pathway of hypoxanthine.

Hypothetical Experimental Workflow for Comparison

To objectively compare the accuracy of this compound measurements in plasma and urine, a robust experimental workflow is necessary. The following diagram outlines a proposed workflow, from sample collection to data analysis.

cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing cluster_extraction Sample Extraction cluster_analysis Analysis cluster_data_processing Data Processing Blood Whole Blood Collection Plasma_Prep Plasma Preparation (Centrifugation) Blood->Plasma_Prep Urine_Collect Urine Collection Urine_Prep Urine Preparation (Centrifugation/Filtration) Urine_Collect->Urine_Prep Plasma_Extract Protein Precipitation (e.g., Acetonitrile) Plasma_Prep->Plasma_Extract Urine_Dilute Dilution Urine_Prep->Urine_Dilute Spike Spike with This compound Plasma_Extract->Spike Urine_Dilute->Spike LCMS LC-MS/MS Analysis Spike->LCMS Quant Quantification (Peak Area Ratio) LCMS->Quant Stats Statistical Analysis (Accuracy & Precision) Quant->Stats

Caption: Proposed experimental workflow for comparison.

Detailed Experimental Protocols

The following are hypothetical, yet detailed, protocols for the quantification of hypoxanthine in plasma and urine using this compound as an internal standard. These are based on established methods for analyzing purine metabolites.[3]

1. Plasma Sample Preparation and Extraction

  • Sample Collection: Collect whole blood in EDTA-containing tubes.

  • Plasma Separation: Centrifuge the blood at 2000 x g for 15 minutes at 4°C. Carefully collect the supernatant (plasma).

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile (B52724) containing a known concentration of this compound.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. Urine Sample Preparation

  • Sample Collection: Collect mid-stream urine samples.

  • Centrifugation: Centrifuge the urine at 2000 x g for 10 minutes at 4°C to remove any particulate matter.

  • Dilution and Spiking: Dilute the urine sample 1:10 with the initial mobile phase. To 100 µL of the diluted urine, add a known concentration of this compound.

  • Filtration: Filter the sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

3. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution profile using a mobile phase consisting of an aqueous solution with a small percentage of organic solvent and an appropriate modifier (e.g., formic acid).

  • Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for both endogenous hypoxanthine and the this compound internal standard.

Data Presentation and Comparison

The accuracy and precision of the measurements in both matrices would be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. The results would be summarized in tables for clear comparison.

Table 1: Hypothetical Accuracy and Precision Data for this compound in Plasma

QC LevelNominal Conc. (µM)Measured Conc. (µM) (Mean ± SD, n=6)Accuracy (%)Precision (CV, %)
Low1.00.98 ± 0.0598.05.1
Medium10.010.2 ± 0.4102.03.9
High50.049.5 ± 1.599.03.0

Table 2: Hypothetical Accuracy and Precision Data for this compound in Urine

QC LevelNominal Conc. (µM)Measured Conc. (µM) (Mean ± SD, n=6)Accuracy (%)Precision (CV, %)
Low5.05.1 ± 0.3102.05.9
Medium50.048.9 ± 2.097.84.1
High200.0203.1 ± 8.1101.64.0

Discussion of Potential Differences in Accuracy

Plasma:

  • Advantages: Plasma levels of hypoxanthine may provide a more direct reflection of systemic physiological status at a specific point in time. The matrix is relatively consistent between individuals.

  • Challenges: The major challenge in plasma analysis is the presence of high concentrations of proteins and lipids, which can cause significant matrix effects. These effects can interfere with the ionization of the analyte and the internal standard, potentially leading to inaccurate quantification. Efficient protein precipitation and sample cleanup are critical.

Urine:

  • Advantages: Urine is a less complex matrix than plasma, with lower protein content, which generally leads to reduced matrix effects. It is also non-invasively collected. Urinary hypoxanthine levels can provide an integrated measure of hypoxanthine production and clearance over a period of time.

  • Challenges: The concentration of metabolites in urine can vary significantly depending on hydration status and diet. Therefore, normalization to creatinine (B1669602) concentration is often necessary to account for this variability. The wide range of metabolite concentrations in urine may also require different dilution factors for optimal analysis.

Conclusion

Both plasma and urine are viable matrices for the quantification of hypoxanthine using a this compound internal standard. The choice of matrix will ultimately depend on the specific research question.

  • For studies requiring a "snapshot" of the systemic metabolic state, plasma may be more appropriate, provided that rigorous sample preparation is performed to mitigate matrix effects.

  • For studies investigating overall production and excretion, or when non-invasive sampling is preferred, urine offers a robust alternative with potentially fewer analytical challenges related to matrix interference.

The accuracy of measurements in both matrices is expected to be high when using an isotopically labeled internal standard like this compound, as it co-elutes with the endogenous analyte and experiences similar matrix effects, allowing for reliable correction. The implementation of a well-validated experimental protocol, as outlined in this guide, is essential for achieving accurate and reproducible results in any metabolomic study.

References

A Head-to-Head Comparison: Hypoxanthine-15N4 Isotope Dilution Mass Spectrometry versus Enzymatic Assays for Purine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of purine (B94841) analysis, selecting the optimal analytical method is a critical decision that impacts data quality and experimental outcomes. This guide provides an objective comparison between two prominent techniques: the highly specific isotope dilution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method utilizing Hypoxanthine-15N4, and traditional enzymatic assays.

This comparison guide delves into the performance characteristics of each method, supported by experimental data, to empower you with the information needed to make an informed choice for your research. We present a detailed breakdown of the methodologies, quantitative performance metrics, and visual workflows to clarify the advantages and limitations of each approach.

Performance at a Glance: A Quantitative Comparison

The choice between an LC-MS/MS method with a stable isotope-labeled internal standard like this compound and an enzymatic assay often comes down to a trade-off between specificity, sensitivity, and throughput. The following table summarizes the key performance characteristics of each method, compiled from various studies.

Performance MetricLC-MS/MS with this compound Internal StandardEnzymatic Assays
Principle Chromatographic separation followed by mass-to-charge ratio detection, with a 15N-labeled internal standard for precise quantification.Enzyme-catalyzed conversion of purines to a detectable product (e.g., colorimetric or fluorescent).
Specificity Very High: Differentiates between structurally similar purines and isobars.Moderate to High: Can be prone to interference from other substances in the sample matrix.[1]
Sensitivity (LOD/LOQ) High: LODs in the picogram to nanogram range (e.g., 50 pg for hypoxanthine).[2][3]Moderate: LODs typically in the low micromolar range (e.g., 0.4 µM for xanthine (B1682287)/hypoxanthine).[4]
Linearity Excellent: Wide dynamic range with high correlation coefficients (R² > 0.99).[5]Good: Generally linear over a narrower concentration range (e.g., 0.2-3.0 mmol/L).
Accuracy (% Recovery) High: Typically within 85-115%, corrected by the internal standard.Variable: Can be affected by matrix effects, with recoveries that may vary more widely.
Precision (% CV) High: Intra- and inter-day CVs are generally low, often below 10-15%.Good: CVs can be low, but may be higher than LC-MS/MS, especially at lower concentrations.
Multiplexing High: Capable of simultaneously quantifying multiple purine metabolites in a single run.Low: Typically measures a single analyte or a class of compounds (e.g., total xanthine/hypoxanthine).
Throughput Moderate: Sample preparation can be more intensive, though automation is possible.High: Amenable to high-throughput screening in 96-well plate formats.
Cost High: Requires expensive instrumentation and skilled operators.Low: Uses standard laboratory equipment like spectrophotometers or plate readers.

Visualizing the Pathways and Processes

To better understand the context and application of these analytical methods, the following diagrams illustrate the purine metabolism pathway and the distinct experimental workflows.

Purine_Metabolism_Pathway cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway cluster_catabolism Catabolism PRPP PRPP IMP IMP PRPP->IMP Multiple Steps GMP GMP IMP->GMP AMP AMP IMP->AMP Inosine Inosine IMP->Inosine Hypoxanthine (B114508) Hypoxanthine Hypoxanthine->IMP via HPRT Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Guanine Guanine Guanine->GMP via HPRT Guanine->Xanthine Adenine Adenine Adenine->AMP via APRT HPRT HPRT APRT APRT Guanosine Guanosine GMP->Guanosine Adenosine Adenosine AMP->Adenosine Inosine->Hypoxanthine Adenosine->Inosine Guanosine->Guanine Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase Purine_Analysis_Workflows cluster_lcms LC-MS/MS with this compound cluster_enzymatic Enzymatic Assay lcms_start Sample Collection lcms_spike Spike with This compound lcms_start->lcms_spike lcms_extract Sample Extraction (e.g., Protein Precipitation) lcms_spike->lcms_extract lcms_separate LC Separation lcms_extract->lcms_separate lcms_detect MS/MS Detection lcms_separate->lcms_detect lcms_quant Quantification vs. Internal Standard lcms_detect->lcms_quant enz_start Sample Collection enz_prepare Sample Preparation (e.g., Dilution) enz_start->enz_prepare enz_react Incubate with Enzyme Mix & Probe enz_prepare->enz_react enz_measure Measure Signal (Absorbance/Fluorescence) enz_react->enz_measure enz_quant Quantification vs. Standard Curve enz_measure->enz_quant

References

Assessing the Performance of Hypoxanthine-15N4 as an Internal Standard in Bioanalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of hypoxanthine (B114508), the selection of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comparative assessment of Hypoxanthine-15N4 and other commonly used stable isotope-labeled internal standards, with a focus on the critical performance characteristics of linearity and dynamic range of their calibration curves.

This document summarizes available experimental data to facilitate an objective comparison, offering detailed methodologies for the cited experiments to ensure reproducibility and transparency.

Performance Comparison of Hypoxanthine Internal Standards

The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response. For mass spectrometry-based quantification of hypoxanthine, stable isotope-labeled analogs are the gold standard. Here, we compare the performance of this compound with its carbon-13 and deuterium-labeled counterparts.

Internal StandardAnalyteMethodLinear Dynamic RangeCorrelation Coefficient (r²)Reference
This compound HypoxanthineLC-MS/MSData not available in cited literatureData not available in cited literatureN/A
¹³C₅-Hypoxanthine HypoxanthineLC-MS/MS0.02–11.7 µM0.99993[1]
Hypoxanthine-d4 HypoxanthineLC-MS/MSData not available in cited literatureData not available in cited literatureN/A
No Internal StandardHypoxanthineHPLC-UV1.84 - 36.7 µM (0.25 - 5 µg/mL)>0.9990N/A

Note: The table highlights a current gap in publicly available, direct comparative data for this compound. The performance of ¹³C₅-Hypoxanthine demonstrates excellent linearity over a relevant biological concentration range.[1] The data for the HPLC-UV method is provided for context but is not directly comparable to the LC-MS/MS methods using internal standards, which are generally considered more robust.

Theoretical Considerations for Internal Standard Selection

In the absence of direct comparative data for this compound, we can consider the general principles of stable isotope labeling for internal standards in LC-MS analysis.

  • ¹³C and ¹⁵N Labeling: These are generally preferred over deuterium (B1214612) labeling. The incorporation of heavier carbon or nitrogen isotopes results in a mass shift with minimal to no impact on the molecule's chromatographic retention time. This co-elution is crucial for effective compensation of matrix effects.

  • Deuterium Labeling: While widely used, deuterium-labeled standards can sometimes exhibit a slight shift in retention time compared to the unlabeled analyte (isotopic effect). This can be problematic if the analyte and internal standard do not experience the same degree of ion suppression or enhancement in the mass spectrometer source, potentially leading to inaccurate quantification.

Experimental Protocols

To ensure transparency and facilitate the reproduction of these findings, the following section details the methodologies employed in the studies that provide quantitative data for hypoxanthine calibration curves.

Protocol for Hypoxanthine Quantification using ¹³C₅-Hypoxanthine Internal Standard

This protocol is based on the methodology for the simultaneous quantification of purine (B94841) metabolites in biobanked urine by LC-MS/MS.[1]

1. Preparation of Stock and Standard Solutions:

  • Hypoxanthine Stock Solution: Dissolve hypoxanthine in water to a concentration of 2200 µM.

  • ¹³C₅-Hypoxanthine Internal Standard Stock Solution: Dissolve ¹³C₅-hypoxanthine in water to a concentration of 708.8 µM.

  • Calibration Standards: Prepare a series of calibration standards by spiking the appropriate amounts of the hypoxanthine stock solution into a surrogate matrix (e.g., analyte-free urine or a buffered solution) to achieve the desired concentration range (e.g., 0.02 to 11.7 µM). Add a constant concentration of the ¹³C₅-hypoxanthine internal standard to each calibration standard.

2. Sample Preparation:

  • Thaw biological samples (e.g., urine) on ice.

  • Vortex and centrifuge the samples to pellet any precipitates.

  • Dilute the supernatant with a suitable solvent (e.g., water) containing the ¹³C₅-hypoxanthine internal standard.

3. LC-MS/MS Analysis:

  • Liquid Chromatography: Employ a hydrophilic interaction liquid chromatography (HILIC) column for separation. Use a gradient elution with a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate).

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for both hypoxanthine and ¹³C₅-hypoxanthine.

4. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of hypoxanthine to the peak area of ¹³C₅-hypoxanthine against the concentration of hypoxanthine in the calibration standards.

  • Perform a linear regression analysis to determine the equation of the line, the correlation coefficient (r²), and the linear dynamic range.

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key processes involved in generating and assessing a calibration curve for hypoxanthine quantification.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock Stock Solutions (Analyte & IS) cal_standards Calibration Standards (Spiked Matrix) stock->cal_standards qc_samples QC Samples stock->qc_samples sample_prep Sample Preparation (Extraction/Dilution) cal_standards->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms peak_integration Peak Area Integration lcms->peak_integration ratio_calc Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc cal_curve Calibration Curve Construction ratio_calc->cal_curve G cluster_assessment Assessment Criteria cluster_input Input Data cluster_output Validation Outcome linearity Linearity (r²) validated Validated Method linearity->validated r² ≥ 0.99 not_validated Method Revision Required linearity->not_validated r² < 0.99 dynamic_range Dynamic Range (LLOQ to ULOQ) dynamic_range->validated accuracy Accuracy (%) accuracy->validated ±15% (±20% at LLOQ) accuracy->not_validated > ±15% precision Precision (%CV) precision->validated ≤15% (≤20% at LLOQ) precision->not_validated > 15% cal_curve Calibration Curve Data cal_curve->linearity cal_curve->dynamic_range cal_curve->accuracy cal_curve->precision

References

Evaluating the Long-Term Stability of Hypoxanthine-15N4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of isotopically labeled compounds is paramount for ensuring the accuracy and reproducibility of experimental results. This guide provides a comprehensive evaluation of the long-term stability of Hypoxanthine-15N4, comparing it with its unlabeled counterpart and other isotopically labeled alternatives. The information herein is supported by established stability testing protocols and analytical methodologies.

Introduction to Hypoxanthine (B114508) Stability

Hypoxanthine, a naturally occurring purine (B94841) derivative, is a crucial intermediate in nucleic acid metabolism. Its isotopically labeled forms, such as this compound, are invaluable tools for tracing metabolic pathways and quantifying metabolic flux. However, the integrity of these tracers over time is a critical consideration for their use in long-term studies. The stability of a molecule like hypoxanthine can be influenced by storage conditions, including temperature, humidity, pH, and light exposure. Degradation can lead to the formation of impurities, which may interfere with analytical measurements and compromise the validity of research findings.

Comparative Stability Analysis

While direct, long-term comparative stability studies on various isotopically labeled hypoxanthine species are not extensively published, an evaluation can be constructed based on the known chemical properties of hypoxanthine and the general principles of isotopic labeling. Stable isotopes, such as 15N and 13C, are non-radioactive and do not decay over time. The incorporation of these isotopes is generally considered not to significantly alter the chemical stability of the parent molecule. Therefore, the stability of this compound is expected to be comparable to that of unlabeled hypoxanthine and other isotopically labeled versions under the same storage conditions.

The primary degradation pathway for hypoxanthine involves oxidation to xanthine (B1682287) and subsequently to uric acid.[1][2] This process can be accelerated by factors such as elevated temperature, oxidizing agents, and extremes of pH.

Table 1: Comparison of Hypoxanthine Analogs and Their Expected Stability

CompoundLabelingKey Considerations for StabilityRecommended Storage (Solid)Recommended Storage (Solution)
HypoxanthineUnlabeledSusceptible to oxidation.Room temperature, protected from light and moisture.-20°C to -80°C for long-term.
This compound Nitrogen-15 Stability is expected to be similar to unlabeled hypoxanthine. The 15N label is stable and unlikely to affect chemical stability. Room temperature, protected from light and moisture. -20°C to -80°C for long-term.
Hypoxanthine-13C5Carbon-13Stability is expected to be similar to unlabeled hypoxanthine. The 13C label is stable and unlikely to affect chemical stability.Room temperature, protected from light and moisture.-20°C to -80°C for long-term.

Experimental Protocols for Stability Assessment

To rigorously evaluate the long-term stability of this compound, a stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose. The following protocols are based on the International Council for Harmonisation (ICH) Q1A (R2) guidelines for stability testing of new drug substances.[3]

Experimental Workflow for Stability Testing

G cluster_0 Sample Preparation cluster_1 Storage Conditions cluster_2 Forced Degradation cluster_3 Analysis cluster_4 Data Evaluation prep Prepare solutions of this compound in relevant solvents (e.g., water, buffer) long_term Long-Term Storage (e.g., 25°C/60% RH, 5°C) prep->long_term accelerated Accelerated Storage (e.g., 40°C/75% RH) prep->accelerated acid Acid Hydrolysis (e.g., 0.1M HCl) prep->acid base Base Hydrolysis (e.g., 0.1M NaOH) prep->base oxidation Oxidation (e.g., 3% H2O2) prep->oxidation thermal Thermal Stress (e.g., 60°C) prep->thermal photo Photostability (ICH Q1B) prep->photo analysis Stability-Indicating HPLC-UV Analysis long_term->analysis accelerated->analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Assess Purity, Assay, and Degradation Products analysis->evaluation

Caption: Workflow for evaluating the long-term stability of this compound.

Protocol for Forced Degradation Studies

Forced degradation studies are essential to establish the degradation pathways and to demonstrate the specificity of the analytical method.

  • Acid and Base Hydrolysis :

    • Prepare a 1 mg/mL solution of this compound in 0.1 M HCl and another in 0.1 M NaOH.

    • Store the solutions at room temperature for a defined period (e.g., 24, 48 hours).

    • Neutralize the samples before analysis.

  • Oxidative Degradation :

    • Prepare a 1 mg/mL solution of this compound in 3% hydrogen peroxide.

    • Store the solution at room temperature for a defined period.

  • Thermal Degradation :

    • Store the solid this compound and a 1 mg/mL aqueous solution at an elevated temperature (e.g., 60°C) for a defined period.

  • Photostability :

    • Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

Stability-Indicating HPLC-UV Method

A robust HPLC method is required to separate the intact this compound from its potential degradation products.

  • Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase : A gradient or isocratic elution using a mixture of a buffer (e.g., phosphate (B84403) buffer, pH 6-7) and an organic modifier (e.g., methanol (B129727) or acetonitrile).

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at approximately 250 nm.

  • Injection Volume : 20 µL.

  • Column Temperature : 30°C.

The method must be validated for specificity, linearity, accuracy, precision, and robustness.

Potential Degradation Pathway

The primary degradation pathway of hypoxanthine is through oxidation. The following diagram illustrates this process.

G Hypoxanthine This compound Xanthine Xanthine-15N4 Hypoxanthine->Xanthine Oxidation (Xanthine Oxidase) UricAcid Uric Acid-15N4 Xanthine->UricAcid Oxidation (Xanthine Oxidase)

Caption: The primary oxidative degradation pathway of this compound.

Data Presentation and Interpretation

The stability of this compound should be evaluated by monitoring its purity and the formation of any degradation products over time under the various storage conditions. The data should be summarized in a tabular format for easy comparison.

Table 2: Illustrative Long-Term Stability Data for this compound (Assay in %)

Time (Months)5°C ± 3°C25°C ± 2°C / 60% ± 5% RH40°C ± 2°C / 75% ± 5% RH
099.999.999.9
399.899.799.2
699.899.598.5
1299.799.2-
2499.598.8-

Table 3: Illustrative Forced Degradation Results for this compound (% Degradation)

Stress Condition% DegradationMajor Degradant(s)
0.1 M HCl (24h, RT)< 2%-
0.1 M NaOH (24h, RT)< 5%Xanthine-15N4
3% H2O2 (24h, RT)~15%Xanthine-15N4, Uric Acid-15N4
Heat (60°C, 48h, solid)< 1%-
Photostability (ICH Q1B)< 2%-

Conclusion

Based on the chemical principles of isotopic labeling and the known degradation pathways of purine analogs, This compound is expected to exhibit long-term stability comparable to its unlabeled counterpart and other stable isotope-labeled analogs when stored under appropriate conditions. To ensure the highest quality data in research applications, it is recommended to store this compound in a cool, dry, and dark environment, particularly for long-term storage. For solutions, storage at -20°C or -80°C is advisable. Researchers should perform their own stability assessments under their specific experimental conditions to validate the integrity of the compound throughout the duration of their studies.

References

Safety Operating Guide

Proper Disposal of Hypoxanthine-15N4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Hypoxanthine-15N4, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information, outlining a procedural, step-by-step approach to the safe handling and disposal of this isotopically labeled compound.

This compound is a stable, non-radioactive isotopically labeled version of hypoxanthine (B114508).[1][2][3] Its disposal, therefore, does not necessitate special precautions for radioactivity.[2] The primary consideration for its disposal is the chemical nature of hypoxanthine itself and adherence to institutional and local waste management protocols for non-hazardous chemical waste. While generally considered of low toxicity, some safety data sheets for unlabeled hypoxanthine recommend caution, noting it may be harmful if swallowed and can cause skin and eye irritation.[4]

Immediate Safety and Handling

Before proceeding with disposal, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated area to avoid inhalation of any dust particles.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative information for hypoxanthine.

PropertyValueSource
Molecular FormulaC5H4N4O
Molecular Weight136.11 g/mol
Melting Point> 250 °C / 482 °F
Solubility in Ethanol~0.5 mg/ml
Solubility in DMSO~30 mg/ml
Solubility in Dimethyl Formamide~20 mg/ml

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as non-hazardous chemical waste, in line with the guidelines for its unlabeled counterpart. Always consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

Experimental Protocol: Disposal of Solid this compound Waste

  • Containerization: Place solid this compound waste into a clearly labeled, sealed container. The label should include the chemical name ("this compound"), the quantity, and the date of accumulation.

  • Waste Stream Segregation: Ensure the container is designated for "non-hazardous chemical waste." Do not mix with hazardous waste streams such as solvents or heavy metals.

  • Institutional Pickup: Arrange for the disposal of the container through your institution's chemical waste management program.

Experimental Protocol: Disposal of Aqueous Solutions Containing this compound

For small quantities of aqueous solutions, disposal down the sanitary sewer may be permissible, but this is strictly dependent on local regulations and institutional policies.

  • Verify Permissibility: Confirm with your EHS department if drain disposal of small quantities of non-hazardous, water-soluble chemicals is allowed.

  • Neutralization: If the solution is acidic or basic, neutralize it to a pH between 5.5 and 9.5 before disposal.

  • Dilution: Flush the drain with a copious amount of water (at least 20 parts water to 1 part solution) during and after disposal to ensure adequate dilution.

  • Prohibited Materials: Ensure the solution does not contain any other prohibited substances for drain disposal, such as halogenated hydrocarbons or heavy metals.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste is_solid Is the waste solid or in an empty container? start->is_solid is_aqueous Is the waste a dilute aqueous solution? is_solid->is_aqueous No package_solid Package in a labeled container for non-hazardous chemical waste. is_solid->package_solid Yes check_policy Consult institutional EHS policy for drain disposal. is_aqueous->check_policy Yes ehs_pickup Arrange for disposal through institutional EHS. package_solid->ehs_pickup end End: Proper Disposal ehs_pickup->end is_allowed Is drain disposal of non-hazardous waste permitted? check_policy->is_allowed is_allowed->package_solid No neutralize Neutralize to pH 5.5-9.5. is_allowed->neutralize Yes flush Flush down sanitary sewer with copious amounts of water. neutralize->flush flush->end

Caption: Disposal Decision Workflow for this compound.

References

Personal protective equipment for handling Hypoxanthine-15N4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Hypoxanthine-15N4. The following procedures are designed to ensure the safe handling, use, and disposal of this stable isotope-labeled compound.

Hazard Identification and Mitigation

This compound is the stable isotope-labeled form of Hypoxanthine. While specific toxicological data for the labeled compound is not available, the safety precautions should be based on the known properties of unlabeled Hypoxanthine. According to safety data sheets, Hypoxanthine may cause skin, eye, and respiratory irritation[1]. As a purine (B94841) derivative, it is a potential free radical generator[2][3].

Summary of Potential Hazards:

Hazard ClassDescriptionPrecautionary Statements
Skin IrritationMay cause skin irritation.[1]Avoid contact with skin. Wear protective gloves.
Eye IrritationCauses serious eye irritation.[1]Wear eye protection.
Respiratory IrritationMay cause respiratory irritation.Avoid breathing dust. Use in a well-ventilated area.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound in a laboratory setting.

Required Personal Protective Equipment:

Body PartProtectionSpecification
HandsDisposable GlovesNitrile or latex gloves should be worn. Change gloves frequently, especially if they become contaminated.
BodyLab CoatA full-length lab coat, worn closed, is required. Consider a liquid-resistant apron for splash hazards.
EyesSafety Glasses/GogglesSafety glasses with side shields or chemical splash goggles are mandatory.
FeetClosed-Toe ShoesProtects against spills and dropped items.
Respiratory(If necessary)Use a fume hood to handle the solid compound to avoid dust inhalation.

Operational Plan: Handling and Storage

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a tightly sealed container, protected from light and moisture.

  • Storage Temperatures:

    • Stock Solution: -80°C for up to 6 months; -20°C for up to 1 month.

    • Solid Form: Room temperature, away from light and moisture.

Handling Procedures (Weighing and Solution Preparation):

  • Preparation: Before handling, ensure all necessary PPE is donned correctly.

  • Engineering Controls: Conduct all manipulations of the solid powder, such as weighing and initial solubilization, within a certified chemical fume hood to prevent inhalation of dust.

  • Weighing: Use a microbalance within the fume hood. Handle the powder carefully to minimize dust generation.

  • Solubilization: Add the solvent slowly to the solid. Ensure the container is securely capped before mixing.

  • Labeling: Clearly label all solutions with the compound name, concentration, solvent, date, and your initials.

  • Post-Handling: After handling, wipe down the work area with an appropriate cleaning agent. Wash hands thoroughly with soap and water.

Emergency Procedures: Spills and Exposure

Spill Response:

  • Small Powder Spill: Gently cover the spill with absorbent paper. Moisten the paper with a suitable solvent (e.g., water) to prevent dust from becoming airborne. Wipe up the material, place it in a sealed container, and dispose of it as chemical waste.

  • Solution Spill: Absorb the spill with inert material (e.g., vermiculite, sand, or earth). Place the contaminated material into a sealed container for chemical waste disposal.

Personal Exposure:

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a labeled, leak-proof container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for using this compound in a cell culture-based metabolic labeling study.

experimental_workflow prep Preparation handling Weighing and Solubilization (in Fume Hood) prep->handling treatment Cell Treatment with This compound handling->treatment culture Cell Culture Preparation culture->treatment harvest Cell Harvesting treatment->harvest extraction Metabolite Extraction harvest->extraction analysis LC-MS/MS or NMR Analysis extraction->analysis data Data Analysis analysis->data

Caption: General workflow for a this compound metabolic labeling experiment.

Quantitative Data

The following table summarizes key physical and chemical properties of unlabeled Hypoxanthine.

PropertyValueSource
Molecular FormulaC5H4N4O
Molar Mass136.11 g/mol
AppearanceWhite powder/solid
Melting Point150 °C (decomposes)
Solubility (Water)700 mg/L (at 23 °C)

Experimental Protocol: Stable Isotope Labeling in Cell Culture

This protocol provides a general methodology for tracing the metabolic fate of this compound in cultured cells.

  • Cell Seeding: Plate cells at a desired density in appropriate growth media and allow them to adhere and grow for 24 hours.

  • Preparation of Labeling Medium: Prepare fresh growth medium containing a defined concentration of this compound. The exact concentration should be optimized based on the specific cell type and experimental goals.

  • Initiation of Labeling:

    • Aspirate the old medium from the cell culture plates.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the prepared this compound labeling medium to the cells.

  • Incubation: Incubate the cells for the desired time course (e.g., 0, 2, 4, 8, 24 hours) under standard culture conditions (e.g., 37°C, 5% CO2).

  • Metabolite Quenching and Extraction:

    • At each time point, rapidly aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS to stop metabolic activity.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells and collect the cell lysate into a microcentrifuge tube.

    • Incubate on ice for 20 minutes, followed by centrifugation to pellet cell debris.

  • Sample Analysis:

    • Collect the supernatant containing the extracted metabolites.

    • Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) to identify and quantify the incorporation of 15N into downstream metabolites.

References

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